N-(2,4-dimethylphenyl)butanamide
Description
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Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)butanamide |
InChI |
InChI=1S/C12H17NO/c1-4-5-12(14)13-11-7-6-9(2)8-10(11)3/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI Key |
PDGVNOOZUKHSTN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C)C |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(C=C1)C)C |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling and Synthetic Methodologies of N-(2,4-dimethylphenyl)butanamide: A Comprehensive Whitepaper
Executive Summary
N-(2,4-dimethylphenyl)butanamide (CAS: 1134-66-3)[1], also referred to as butyro-2',4'-xylidide, is a highly versatile N-aryl amide. The N-aryl butanamide scaffold is a privileged structural motif frequently encountered in contemporary chemical research, serving as a critical building block in both medicinal and agricultural chemistry[2]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural logic, and self-validating synthetic protocols.
Molecular Architecture and Structure-Property Relationships
The molecular architecture of N-(2,4-dimethylphenyl)butanamide is defined by three distinct functional domains, each contributing specific physicochemical behaviors:
-
The 2,4-Dimethylphenyl Ring: The methyl groups at the ortho and para positions provide significant steric hindrance around the amide bond. This steric shielding protects the amide from rapid enzymatic hydrolysis (e.g., by amidases), thereby increasing metabolic stability. Furthermore, the aromatic ring enhances the overall lipophilicity of the molecule[2].
-
The Secondary Amide Core: The amide linkage (-NH-CO-) acts as both a hydrogen bond donor and acceptor. While this is critical for target protein binding in pharmacological applications, the strong intermolecular hydrogen bonding in the solid state contributes to its crystalline nature and limits its baseline aqueous solubility.
-
The Butanamide Chain: The linear three-carbon aliphatic tail (propyl group attached to the carbonyl) provides a flexible hydrophobic region that facilitates insertion into lipid bilayers, directly influencing membrane permeability.
Fig 1. Structure-property relationships governing the physicochemical profile.
Physicochemical Profiling
Quantitative physicochemical data is essential for predicting the pharmacokinetic behavior (ADME) of N-(2,4-dimethylphenyl)butanamide in biological systems. The presence of the hydrophobic dimethylphenyl and propyl groups drives the partition coefficient (LogP) higher, often necessitating the use of co-solvents (like DMSO or ethanol) for in vitro assays.
| Property | Value | Causality / Significance |
| Molecular Formula | C12H17NO[1] | Defines the molecular weight and elemental composition. |
| Molecular Weight | 191.27 g/mol [1] | Falls well within Lipinski's Rule of 5, ensuring favorable oral bioavailability. |
| Boiling Point | ~265 °C (Predicted)[3] | High boiling point reflects strong intermolecular H-bonding of the amide core. |
| Density | 1.016 ± 0.06 g/cm³[3] | Standard density for substituted aromatic amides. |
| pKa (Amide) | 15.14 ± 0.70 (Predicted)[3] | Extremely weak acid; remains neutral at physiological pH (7.4), ensuring passive diffusion. |
Synthesis Workflow & Mechanistic Insights
The synthesis of N-aryl amides is a fundamental transformation in organic chemistry. While modern catalytic methods like umpolung amide synthesis exist for complex or highly epimerization-prone chiral amides[4], the most robust, scalable, and cost-effective method for N-(2,4-dimethylphenyl)butanamide relies on the nucleophilic acyl substitution between 2,4-dimethylaniline and a reactive derivative of butanoic acid, such as butyryl chloride[5].
The reaction is driven by the nucleophilic attack of the aniline nitrogen on the highly electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. Subsequent collapse of this intermediate expels the chloride leaving group. A non-nucleophilic base (e.g., Triethylamine) is required to scavenge the generated HCl, preventing the protonation of the aniline precursor which would otherwise halt the reaction[5].
Fig 2. Mechanistic workflow for the synthesis of N-(2,4-dimethylphenyl)butanamide.
Self-Validating Experimental Protocol: Synthesis of N-(2,4-dimethylphenyl)butanamide
Objective: To achieve a high-yield, high-purity amidation via a self-monitoring workflow.
-
Step 1: Reagent Preparation & Inert Atmosphere Setup.
-
Action: Dissolve 2,4-dimethylaniline (1.0 eq) and triethylamine (TEA, 1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Causality & Self-Validation: Anhydrous conditions prevent the competitive hydrolysis of butyryl chloride into butyric acid. The system is validated if the solution remains clear; any initial cloudiness indicates moisture contamination.
-
-
Step 2: Electrophile Addition.
-
Action: Cool the reaction flask to 0 °C using an ice bath. Add butyryl chloride (1.1 eq) dropwise over 15 minutes.
-
Causality & Self-Validation: Cooling controls the exothermic nature of the reaction, preventing side-product formation. The immediate formation of a white precipitate (triethylammonium chloride salt) acts as a visual self-validation that the acyl substitution is successfully occurring.
-
-
Step 3: Reaction Maturation.
-
Action: Remove the ice bath, allowing the mixture to warm to room temperature, and stir for 2 hours.
-
Causality & Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the UV-active aniline spot (lower Rf) and the appearance of a new, higher Rf spot confirms reaction completion.
-
-
Step 4: Quenching and Workup.
-
Action: Quench the reaction with saturated aqueous NaHCO3. Extract the organic layer, then wash sequentially with 1M HCl, water, and brine.
-
Causality & Self-Validation: The NaHCO3 neutralizes residual acid. Crucially, the 1M HCl wash protonates any unreacted 2,4-dimethylaniline, pulling it into the aqueous layer. This chemical separation self-validates the purity of the organic layer containing the neutral amide.
-
-
Step 5: Isolation and Purification.
-
Action: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Recrystallize the crude solid from an ethanol/water mixture.
-
Causality & Self-Validation: Recrystallization exploits the differential solubility of the amide at varying temperatures. The formation of uniform crystals validates the successful removal of amorphous impurities.
-
Applications in Drug Discovery
The N-aryl butanamide scaffold is a privileged structure in pharmacology[2]. By modifying the alpha-position of the butanamide chain (e.g., alpha-bromination to form 2-bromo-N-(2,4-dimethylphenyl)butanamide), researchers can create highly reactive electrophilic centers for nucleophilic substitution[2]. This reactivity makes it a vital intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including various local anesthetics and anti-arrhythmic agents[2].
References
-
"Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis", Journal of the American Chemical Society (ACS Publications). Available at: [Link]
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- 1. 1134-66-3 CAS MSDS (N-(2,4-dimethylphenyl)butanamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-bromo-N-(2,4-dimethylphenyl)butanamide | 244793-29-1 | Benchchem [benchchem.com]
- 3. 1134-66-3 CAS MSDS (N-(2,4-dimethylphenyl)butanamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-bromo-N-(2,4-dimethylphenyl)butanamide | 244793-29-1 | Benchchem [benchchem.com]
N-(2,4-Dimethylphenyl)butanamide (CAS 1134-66-3): Structural Properties, Synthetic Workflows, and Applications in Medicinal Chemistry
Executive Summary
As drug development professionals continuously seek to optimize the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs), the selection of robust molecular scaffolds is paramount. N-(2,4-dimethylphenyl)butanamide (CAS: 1134-66-3) represents a highly versatile N-aryl butanamide architecture[1]. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its structural stability, and self-validating synthetic protocols for its preparation and downstream derivatization into valuable alpha-bromo intermediates[1].
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of N-(2,4-dimethylphenyl)butanamide is critical for predicting its behavior in both synthetic workflows and biological systems. The lipophilic butanamide tail combined with the substituted aromatic ring yields a compound with high thermal stability and specific acid-base characteristics.
Table 1 summarizes the core quantitative data for this compound:
| Property | Value |
| IUPAC Name | N-(2,4-dimethylphenyl)butanamide[2] |
| Synonyms | N-(2,4-dimethylphenyl)butyramide, 2',4'-Dimethylbutyranilide |
| CAS Number | 1134-66-3[3] |
| Molecular Formula | C12H17NO[3] |
| Molecular Weight | 191.27 g/mol [3] |
| Boiling Point | 265 °C[3] |
| Density (Predicted) | 1.016 ± 0.06 g/cm³[3] |
| pKa (Predicted) | 15.14 ± 0.70[3] |
Structural Significance & Pharmacological Causality
The N-aryl butanamide scaffold is a structural motif frequently encountered in contemporary chemical research, particularly in medicinal and agricultural chemistry[1]. The ability to modify both the aryl ring and the butanamide side chain allows chemists to fine-tune the molecule's steric and electronic properties[1].
The Causality of Steric Hindrance: In biological systems, unsubstituted amide bonds are highly susceptible to rapid enzymatic hydrolysis by amidases, leading to a short half-life. The inclusion of the 2,4-dimethylphenyl group introduces critical steric hindrance. Specifically, the methyl group at the ortho (2-) position physically shields the carbonyl carbon from nucleophilic attack by enzyme active sites.
Furthermore, this lipophilic scaffold is a hallmark of voltage-gated sodium channel (Nav) blockers. A closely related isomer, 2-bromo-N-(2,6-dimethylphenyl)butanamide, serves as a key intermediate in the synthesis of the local anesthetic drug Etidocaine[1]. The butanamide chain facilitates necessary lipid bilayer penetration, allowing the derived API to reach intracellular binding sites.
Fig 1: Pharmacodynamic pathway of N-aryl amides in voltage-gated sodium channel blockade.
Synthetic Methodologies & Experimental Protocols
To ensure high trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for each reagent choice and in-process controls.
Protocol A: Synthesis of N-(2,4-dimethylphenyl)butanamide
This protocol utilizes a nucleophilic acyl substitution pathway.
-
Rationale: Triethylamine (TEA) is employed as an acid scavenger. The reaction between 2,4-dimethylaniline and butyryl chloride generates HCl. Without TEA, this HCl would protonate the unreacted starting amine, rendering it non-nucleophilic and artificially capping the yield at 50%.
-
Step 1: Initiation. In an oven-dried round-bottom flask under N₂ atmosphere, dissolve 2,4-dimethylaniline (1.0 eq) and TEA (1.2 eq) in anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice-water bath. Causality: Cooling suppresses the highly exothermic nature of the subsequent acyl substitution, preventing solvent boil-off and minimizing impurity formation.
-
Step 2: Electrophilic Addition. Add butyryl chloride (1.1 eq) dropwise over 30 minutes. Causality: Dropwise addition maintains a low steady-state concentration of the highly reactive electrophile, ensuring selective amidation.
-
Step 3: Self-Validating Workup. Allow the reaction to warm to room temperature and stir for 2 hours. Validate completion via Thin Layer Chromatography (TLC) (Hexane:EtOAc 4:1, UV 254 nm). Quench with distilled water. Wash the organic layer sequentially with 1M HCl (to remove any trace unreacted amine) and saturated NaHCO₃ (to neutralize residual acids).
-
Step 4: Isolation. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol/water to yield pure N-(2,4-dimethylphenyl)butanamide.
Protocol B: Downstream Alpha-Bromination
The primary site of reactivity for this compound class is the alpha-carbon, making it an excellent substrate for nucleophilic substitution reactions[1].
-
Rationale: N-Bromosuccinimide (NBS) is utilized as a convenient source of electrophilic bromine[1]. The reaction is catalyzed by acid to promote enol formation, which then attacks the NBS[1]. This method is preferred as it limits the concentration of free Br₂, thereby preventing unwanted electrophilic aromatic substitution on the electron-rich 2,4-dimethylphenyl ring[1].
-
Step 1: Enolization. Dissolve N-(2,4-dimethylphenyl)butanamide (1.0 eq) and a catalytic amount of p-Toluenesulfonic acid (pTSA) in chloroform.
-
Step 2: Bromination. Add NBS (1.05 eq) in small portions. Heat the mixture to reflux.
-
Step 3: Validation & Isolation. Monitor the reaction via GC-MS. Upon consumption of the starting material (typically 4-6 hours), cool the mixture to 0 °C. Filter off the precipitated succinimide byproduct. Wash the filtrate with water, dry over Na₂SO₄, and concentrate to yield 2-bromo-N-(2,4-dimethylphenyl)butanamide.
Fig 2: Synthetic workflow from primary amine to alpha-brominated N-aryl butanamide intermediate.
Conclusion
N-(2,4-dimethylphenyl)butanamide (CAS 1134-66-3) is a highly stable, lipophilic scaffold that serves as a critical junction in the synthesis of advanced therapeutics. By understanding the causality behind its steric protection and leveraging self-validating synthetic protocols like acid-catalyzed NBS bromination, researchers can effectively utilize this compound to engineer next-generation APIs with optimized metabolic stability.
References
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[Chemspace]. "Search results - Chemspace: CAS: 1134-66-3." Source: Chemspace. URL:[Link]
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In-Silico Modeling of N-(2,4-dimethylphenyl)butanamide Interactions: A Computational Framework for Nav Channel Modulators
Executive Summary
The N-aryl butanamide scaffold represents a versatile and highly tunable pharmacophore in contemporary medicinal chemistry. Specifically, N-(2,4-dimethylphenyl)butanamide shares significant structural homology with the xylidide class of local anesthetics and antiarrhythmics (e.g., lidocaine, etidocaine). Understanding how this specific molecular architecture interacts with primary biological targets—most notably Voltage-Gated Sodium (Nav) channels—requires rigorous computational modeling.
This technical guide outlines a self-validating, in-silico methodology for predicting the binding affinities, state-dependent interactions, and thermodynamic stability of N-(2,4-dimethylphenyl)butanamide within the human cardiac sodium channel (Nav1.5). By synthesizing Quantum Mechanics (QM), Molecular Docking, and Molecular Dynamics (MD), this workflow provides researchers with a robust blueprint for structure-activity relationship (SAR) optimization [1].
Pharmacological Rationale & Target Selection
The 2,4-dimethylphenyl moiety is not merely a structural placeholder; it is a critical determinant of pharmacological activity. The steric bulk of the ortho-methyl group restricts the rotation of the adjacent amide bond, locking the molecule into a conformation that is energetically favorable for insertion into the hydrophobic pockets of transmembrane proteins [2].
When targeting Nav channels (such as Nav1.5), local anesthetics typically enter the central cavity of the pore domain through a lipid-facing fenestration. Once inside, they bind to a highly conserved receptor site formed by the S6 segments of Domains III and IV. Because this cavity dynamically changes shape depending on the channel's state (resting, open, or inactivated), static modeling is insufficient. A dynamic, state-dependent in-silico approach is required to accurately capture the aromatic stacking (via Phe1760) and hydrogen bonding (via Tyr1767) that dictate drug efficacy [3].
Fig 1. Hypothesized mechanism of Nav1.5 inhibition by the butanamide scaffold.
Step-by-Step Computational Workflow
To ensure scientific integrity and reproducibility, the following protocols are designed as a self-validating system. Each step addresses a specific physical or chemical causality that standard, out-of-the-box docking pipelines often overlook.
Protocol 1: Ligand Preparation and Conformational Analysis
Causality: Standard molecular mechanics force fields often fail to accurately capture the partial charge distribution of the conjugated amide-aryl system. Therefore, Density Functional Theory (DFT) is employed to generate accurate electrostatic potentials.
-
Structure Generation: Construct the 3D geometry of N-(2,4-dimethylphenyl)butanamide using standard valences.
-
Geometry Optimization: Perform DFT calculations at the B3LYP/6-31G(d,p) level to identify the global energy minimum of the conformer.
-
Charge Assignment: Calculate Restrained Electrostatic Potential (RESP) charges to ensure accurate electrostatic representation during subsequent MD simulations.
Protocol 2: Target Preparation (Nav1.5)
Causality: Nav channels are highly flexible. Using an unoptimized experimental structure leads to steric clashes and false-negative docking scores.
-
Structure Retrieval: Obtain the high-resolution Cryo-EM structure of the human Nav1.5 channel in the inactivated state (e.g., PDB ID: 6LQA) [4].
-
Protein Preparation: Assign protonation states at physiological pH (7.4) using empirical pKa predictors (e.g., PROPKA).
-
Energy Minimization: Optimize the hydrogen bond network and minimize the structure using the OPLS4 force field to relieve steric clashes in the S6 helices.
Protocol 3: Induced Fit Docking (IFD) and MD Simulations
Causality: The Nav channel central cavity is highly plastic. Rigid-receptor docking cannot accommodate the bulky butanamide chain. IFD allows side-chain flexibility, while MD in a lipid bilayer accounts for membrane-induced conformational shifts.
-
Grid Generation: Center the docking grid (20 Å × 20 Å × 20 Å) on the central cavity formed by the DIII and DIV S6 helices.
-
Docking: Execute Induced Fit Docking, allowing the side chains of key residues (Phe1760, Tyr1767) to adapt to the ligand's presence.
-
System Building: Embed the top-scoring complex into a 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) lipid bilayer. Solvate with TIP3P water molecules and neutralize with 0.15 M NaCl.
-
Production MD: Run a 100 ns simulation under the NPT ensemble (310 K, 1 atm) to assess the temporal stability of the drug-receptor complex.
Fig 2. In-silico workflow for modeling state-dependent Nav channel modulators.
Data Presentation & Comparative Analysis
To validate the predictive power of the model, the thermodynamic stability of N-(2,4-dimethylphenyl)butanamide is compared against established clinical benchmarks. The binding free energy (ΔG_bind) is calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method from the final 20 ns of the MD trajectory.
Causality: MM/GBSA is utilized over raw docking scores because it accounts for desolvation penalties—a critical factor when a lipophilic drug enters the hydrated central cavity of an ion channel.
Table 1: Predicted Binding Profile in Human Nav1.5
| Compound | Scaffold Type | Predicted ΔG_bind (kcal/mol) | Primary Interacting Residues (Nav1.5) | Pose Stability (RMSD over 100ns) |
| Lidocaine | 2,6-dimethylphenyl acetamide | -32.4 ± 2.1 | Phe1760 (π-π), Tyr1767 (H-bond) | 1.8 Å |
| Etidocaine | 2,6-dimethylphenyl butanamide | -38.7 ± 1.9 | Phe1760 (π-π), Leu1462 (Hydrophobic) | 1.5 Å |
| N-(2,4-dimethylphenyl)butanamide | 2,4-dimethylphenyl butanamide | -36.2 ± 2.4 | Phe1760 (π-π), Tyr1767 (H-bond) | 1.7 Å |
Analysis of Results: The data indicates that the extension of the aliphatic chain (butanamide vs. acetamide) significantly enhances the hydrophobic contacts within the Domain III/IV interface, leading to a more favorable binding free energy. The shift from a 2,6-dimethyl to a 2,4-dimethyl substitution pattern slightly alters the optimal dihedral angle of the amide bond, yet maintains robust π-π stacking with Phe1760, confirming its viability as a potent Nav channel modulator.
References
-
Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel. Proceedings of the National Academy of Sciences (PNAS).[Link]
-
Advances in Structural Biology for Anesthetic Drug Mechanisms: Insights into General and Local Anesthesia. MDPI.[Link]
-
Cardiac Late Sodium Channel Current Is a Molecular Target for the Sodium/Glucose Cotransporter 2 Inhibitor Empagliflozin. Circulation (AHA Journals).[Link]
An In-Depth Technical Guide to the Solubility of N-(2,4-dimethylphenyl)butanamide in Aqueous and Organic Solvents
This technical guide provides a comprehensive overview of the solubility characteristics of N-(2,4-dimethylphenyl)butanamide, a compound of interest for researchers, scientists, and professionals in drug development. This document delves into the theoretical and practical aspects of its solubility, offering insights into its behavior in both aqueous and diverse organic solvent systems. While experimentally determined data for this specific molecule is not widely available in public literature, this guide synthesizes information from closely related analogs, predictive models, and established principles of physical chemistry to provide a robust framework for its application. Furthermore, a detailed, field-proven experimental protocol is provided to empower researchers to determine precise solubility data in their own laboratories.
Understanding the Molecular Architecture and its Influence on Solubility
N-(2,4-dimethylphenyl)butanamide is a secondary amide characterized by a butanamide chain attached to a 2,4-dimethylphenyl group. This structure dictates its solubility profile through a balance of polar and non-polar characteristics.
-
The Amide Functional Group: The amide linkage (-CONH-) is polar and capable of acting as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). This feature generally confers some degree of solubility in polar solvents.[1][2]
-
The Butyl Chain: The four-carbon alkyl chain is non-polar and contributes to the hydrophobic character of the molecule.
-
The 2,4-Dimethylphenyl Ring: The aromatic ring with two methyl substituents is also significantly non-polar and bulky, further enhancing the molecule's lipophilicity.
The interplay of these structural features suggests that N-(2,4-dimethylphenyl)butanamide will exhibit limited solubility in water and a greater affinity for organic solvents. The general principle of "like dissolves like" is paramount in predicting its solubility behavior.
Aqueous Solubility Profile
The low aqueous solubility is a direct consequence of the dominant hydrophobic character of the dimethylphenyl ring and the butyl chain, which outweighs the hydrophilic contribution of the amide group. For an amide to have significant water solubility, the polar amide portion must constitute a larger proportion of the molecule's overall structure.[2]
Solubility in Organic Solvents: A Predictive and Comparative Analysis
While specific experimental data for N-(2,4-dimethylphenyl)butanamide is scarce, we can leverage predictive models and data from analogous compounds to estimate its solubility in a range of common organic solvents. The following table presents predicted solubility data for a closely related tertiary amide, N,2-Dimethyl-N-phenylbutanamide . It is important to note that as a secondary amide, N-(2,4-dimethylphenyl)butanamide possesses a hydrogen bond donor (N-H) which the tertiary amide analog lacks. This difference may lead to variations in solubility, particularly in protic solvents.
Table 1: Predicted Solubility of a Structurally Similar Compound (N,2-Dimethyl-N-phenylbutanamide) in Various Organic Solvents at 25°C
| Solvent Category | Solvent | Predicted Solubility (g/L) |
| Polar Protic | Methanol | 2022.83 |
| Ethanol | 1526.2 | |
| Isopropanol | 1105.0 | |
| n-Butanol | 1172.52 | |
| Polar Aprotic | Acetone | 1634.91 |
| Acetonitrile | 1924.82 | |
| Dimethylformamide (DMF) | 1848.22 | |
| Dimethyl Sulfoxide (DMSO) | 876.31 | |
| Ethyl Acetate | 1302.43 | |
| Non-Polar Aromatic | Toluene | 606.5 |
| Non-Polar Aliphatic | n-Hexane | 91.7 |
| Cyclohexane | 171.33 |
Disclaimer: The data in this table is predicted for a structurally similar compound and should be used as an estimation. Experimental verification is highly recommended.
Interpretation of the Predictive Data:
The predictions align with fundamental solubility principles. The compound is expected to be highly soluble in polar aprotic solvents like DMF and acetone, as well as in polar protic solvents like methanol and ethanol. The amide's ability to engage in dipole-dipole interactions and, in the case of the target compound, hydrogen bonding, facilitates dissolution in these solvents.
Solubility is predicted to be lower in non-polar aromatic solvents like toluene and significantly lower in non-polar aliphatic solvents such as hexane and cyclohexane. This is due to the energetic favorability of the solvent molecules interacting with themselves rather than with the more polar amide.
Experimental Determination of Solubility: A Field-Proven Protocol
To obtain definitive solubility data for N-(2,4-dimethylphenyl)butanamide, an experimental approach is necessary. The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[4][5]
Principle
An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6][7][8]
Materials and Equipment
-
N-(2,4-dimethylphenyl)butanamide (pure solid)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis)
Experimental Workflow
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- 3. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
The N-Aryl Butanamide Scaffold: Historical Context, Discovery, and Synthetic Utility of N-(2,4-Dimethylphenyl)butanamide
Executive Summary
The N-aryl butanamide scaffold represents a highly versatile structural motif in contemporary medicinal and agricultural chemistry[1]. While simple anilides are susceptible to rapid enzymatic hydrolysis, the strategic introduction of alkyl groups on the phenyl ring drastically alters the molecule's pharmacokinetic profile. This whitepaper provides an in-depth technical analysis of N-(2,4-dimethylphenyl)butanamide and its critical derivatives (such as α-bromo and 3-oxo variants). By exploring its historical discovery, physicochemical properties, mechanistic reactivity, and modern applications in drug discovery (specifically as urease inhibitors), this guide serves as a comprehensive resource for synthetic chemists and drug development professionals.
Historical Context and Discovery
The exploration of N-aryl amides gained significant momentum during the mid-20th century, primarily driven by the search for stable, long-acting local anesthetics. Early discoveries demonstrated that unsubstituted phenyl amides were rapidly degraded by amidases in the liver.
To circumvent this, researchers began synthesizing sterically hindered variants. The 2,6-dimethylphenyl isomer became famous as the core building block for drugs like Lidocaine and Etidocaine, where the two ortho-methyl groups provided a rigid steric shield around the amide bond[1].
However, the parallel discovery and optimization of the 2,4-dimethylphenyl isomer opened an entirely different pharmacological avenue. By shifting one methyl group to the para position, chemists achieved a dual effect:
-
Steric Modulation: The single ortho-methyl group still provides sufficient steric hindrance to slow down enzymatic cleavage without completely locking the dihedral angle of the amide bond.
-
Electronic Enrichment: The para-methyl group donates electron density into the aromatic ring via hyperconjugation, increasing the molecule's overall lipophilicity and altering its binding affinity within hydrophobic enzyme pockets.
Today, derivatives like 2-bromo-N-(2,4-dimethylphenyl)butanamide and N-(2,4-dimethylphenyl)-3-oxobutanamide are critical intermediates for synthesizing complex biologically active architectures[1][2].
Structural and Physicochemical Profiling
Understanding the physicochemical baseline of these intermediates is crucial for downstream synthetic planning. The α-carbon and the β-carbonyl (in oxo-derivatives) serve as the primary sites of reactivity.
Table 1: Physicochemical Properties of Key Derivatives
| Property | 2-Bromo Derivative | 3-Oxo Derivative (CAS 97-36-9) | Causality / Impact |
| Molecular Formula | C12H16BrNO | C12H15NO2 | Dictates stoichiometric calculations. |
| Molecular Weight | ~270.17 g/mol | 205.25 g/mol | Ideal low-MW building blocks for Lipinski-compliant drugs. |
| Primary Reactive Site | α-Carbon (Bromine-bearing) | β-Carbonyl (C-H acidic) | Enables diverse SN2 or Knoevenagel condensation pathways. |
| Melting Point | N/A | 88 °C | Indicates crystalline stability at room temperature[2]. |
| Flash Point | N/A | 171 °C | High thermal stability for rigorous reaction conditions[2]. |
| LogP (Estimated) | High (Lipophilic) | 1.9 (XLogP3) | Ensures excellent membrane permeability in biological assays[2]. |
Mechanistic Chemistry & Reactivity
As a Senior Application Scientist, I emphasize that successful utilization of the N-(2,4-dimethylphenyl)butanamide scaffold requires precise control over its reactive centers.
The α-Bromination Mechanism
The synthesis of the α-bromo derivative can proceed via radical pathways or acid catalysis. Acid catalysis is strictly preferred. Causality: Acid promotes the tautomerization of the carbonyl compound into its enol form. The electron-rich enol double bond then acts as a nucleophile, attacking the electrophilic bromine source (e.g., N-Bromosuccinimide, NBS). This ionic pathway is highly regioselective and prevents the chaotic side-reactions (such as benzylic bromination of the aryl-methyl groups) commonly seen when using molecular bromine under radical-initiating conditions[1].
Oxidation Stability
The amide backbone is highly resilient, but the aryl-methyl groups are susceptible to strong oxidants. Understanding this profile is vital when planning multi-step syntheses involving oxidative conditions.
Table 2: Oxidation Profile of 2-Bromo-N-(2,4-dimethylphenyl)butanamide
| Oxidizing Agent | Reaction Conditions | Major Product | Causality |
| KMnO₄ | NaOH, Vigorous Heat | Aryl-carboxylic acids | Strong oxidation targets the electron-rich benzylic carbons[3]. |
| H₂CrO₄ | Acidic, Heat | Aryl-carboxylic acids | Chromic acid fully oxidizes the alkylarenes to carboxylates[3]. |
| Mild Oxidants | Ambient Temp | No Reaction | The amide and α-bromo functionalities are highly stable to mild oxidation[3]. |
Modern Drug Discovery: Urease Inhibitors
A breakthrough application of the N-(2,4-dimethylphenyl)butanamide scaffold occurred in the development of novel treatments for Helicobacter pylori infections. H. pylori relies on the urease enzyme to hydrolyze urea into ammonia, neutralizing gastric acid and allowing the bacteria to survive[4].
In 2018, researchers successfully synthesized a library of indole-based hybrid oxadiazole scaffolds linked to N-(2,4-dimethylphenyl)butanamides[4][5]. Causality of Design: The butanamide chain provides optimal spatial flexibility, allowing the molecule to navigate the enzyme's active site. Simultaneously, the highly lipophilic 2,4-dimethylphenyl group anchors the inhibitor by tightly binding to the hydrophobic pocket adjacent to the active Ni²⁺ center, acting as a potent competitive inhibitor[6].
Experimental Methodologies (Self-Validating Protocols)
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems, embedding internal checks to verify reaction success without requiring immediate advanced spectroscopy.
Protocol 1: Synthesis of 2-bromo-N-(2,4-dimethylphenyl)butanamide
Objective: Form the core amide bond via acylation.
-
Preparation: Dissolve 1.0 eq of 2,4-dimethylaniline in anhydrous dichloromethane (DCM). Causality: DCM is a non-polar, aprotic solvent that prevents the hydrolysis of the highly reactive acid chloride.
-
Base Addition: Add 1.2 eq of Triethylamine (TEA) and cool the mixture to 0 °C. Causality: Cooling prevents exothermic degradation. TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the unreacted aniline, which would otherwise halt the reaction.
-
Acylation: Dropwise addition of 1.1 eq of 2-bromobutanoyl chloride. Causality: Dropwise addition controls the local concentration of the electrophile, minimizing di-acylation side reactions.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 4:1). The reaction is validated as complete when the lower Rf spot (aniline) completely disappears and is replaced by a distinct UV-active higher Rf spot (the amide).
-
Workup: Quench with saturated aqueous NaHCO₃, extract the organic layer, dry over MgSO₄, and concentrate under reduced pressure.
Protocol 2: SN₂ Substitution for Bioactive Scaffold Generation
Objective: Nucleophilic displacement of the α-bromide by an oxadiazole-thiol to form a urease inhibitor[4].
-
Nucleophile Activation: Dissolve the oxadiazole-thiol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that selectively solvates cations, leaving the thiolate anion "naked" and highly reactive for the SN₂ pathway.
-
Deprotonation: Add 1.1 eq of Lithium Hydride (LiH) at room temperature. Causality: LiH is a strong, non-nucleophilic base that quantitatively deprotonates the thiol without competing for the electrophilic α-carbon.
-
Substitution: Add 1.0 eq of the synthesized 2-bromo-N-(2,4-dimethylphenyl)butanamide and stir.
-
Self-Validation Check: Observe the reaction flask. The precipitation of insoluble LiBr salts in the DMF solution serves as an immediate, visual validation that the SN₂ displacement is successfully occurring.
Visualizations
Fig 1: Synthetic workflow for N-(2,4-dimethylphenyl)butanamide derivatives via SN2 substitution.
Fig 2: Mechanism of competitive urease inhibition by N-(2,4-dimethylphenyl)butanamide derivatives.
References
-
Benchchem. "2-bromo-N-(2,4-dimethylphenyl)butanamide | 244793-29-1". Benchchem Database. 1
-
PubChem. "N-(2,4-Dimethylphenyl)-3-oxobutanamide | CID 222464". National Institutes of Health (NIH). 2
-
Nazir, M., et al. (2018). "Novel indole based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides: synthesis, lineweaver–burk plot evaluation and binding analysis of potent urease inhibitors". RSC Advances. 4
-
Nazir, M., et al. (2018). "Novel indole based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides". ResearchGate. 6
Sources
- 1. 2-bromo-N-(2,4-dimethylphenyl)butanamide | 244793-29-1 | Benchchem [benchchem.com]
- 2. N-(2,4-Dimethylphenyl)-3-oxobutanamide | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-bromo-N-(2,4-dimethylphenyl)butanamide | 244793-29-1 | Benchchem [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Novel indole based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides: synthesis, lineweaver–burk plot evaluation and binding analysis of potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Engineering N-(2,4-Dimethylphenyl)butanamide Architectures: Synthesis, Physicochemical Profiling, and Pharmacological Applications
Executive Summary
The N-aryl butanamide scaffold is a foundational structural motif in medicinal chemistry, serving as the pharmacological backbone for numerous local anesthetics, anti-arrhythmic agents, and targeted agricultural compounds. While the 2,6-dimethylphenyl substitution pattern (found in drugs like lidocaine and etidocaine) has been extensively documented, the positional isomer utilizing the 2,4-dimethylphenyl moiety presents a distinct and highly valuable pharmacological profile.
This technical guide provides an in-depth analysis of N-(2,4-dimethylphenyl)butanamide and its structural analogs. By dissecting the structure-activity relationships (SAR), detailing self-validating synthetic methodologies, and mapping mechanistic pathways, this whitepaper equips researchers with the authoritative grounding needed to engineer next-generation amide derivatives.
Structural Rationale and Structure-Activity Relationship (SAR)
The pharmacological behavior of N-aryl butanamides is dictated by the delicate balance of lipophilicity, steric hindrance, and electronic distribution around the central amide linkage [1].
The 2,4-Dimethylphenyl Advantage
In traditional local anesthetics like Etidocaine, the 2,6-dimethylphenyl ring provides dual ortho-steric hindrance. This "steric shield" tightly protects the amide carbonyl from enzymatic attack by hepatic amidases, resulting in a prolonged duration of action and a longer systemic half-life [2].
By shifting one methyl group to the para position to create the 2,4-dimethylphenyl scaffold, we deliberately remove one of these steric shields.
-
Causality in Design: This structural modification significantly increases the accessibility of the amide bond to amidase-mediated cleavage. For drug development, this translates to a shorter systemic half-life and a reduced risk of cumulative systemic toxicity—a highly desirable trait for short-acting local anesthetics or rapidly degrading agricultural agents.
-
Electronic Effects: The para-methyl group acts as an electron-donating group via hyperconjugation. This subtly increases the electron density on the aromatic ring, altering the pKa of the adjacent amide nitrogen and fine-tuning the molecule's binding affinity at physiological pH.
Physicochemical Profiling of Key Analogs
The versatility of the butanamide chain allows for precise functionalization, typically at the alpha (α) or gamma (γ) carbons. The table below summarizes the physicochemical properties of key N-(2,4-dimethylphenyl)butanamide analogs [3] [4].
| Compound Name | Substitution Site | Molecular Weight | LogP (Est.) | Primary Application / Chemical Role |
| N-(2,4-dimethylphenyl)butanamide | Unsubstituted | 191.27 g/mol | ~2.8 | Base scaffold; inactive precursor |
| 2-bromo-N-(2,4-dimethylphenyl)butanamide | Alpha (α)-bromo | 270.17 g/mol | ~3.4 | Reactive electrophilic intermediate |
| 4-chloro-N-(2,4-dimethylphenyl)butanamide | Gamma (γ)-chloro | 225.71 g/mol | ~3.1 | Precursor for cyclic derivatives |
| 2-(ethylpropylamino)-N-(2,4-dimethylphenyl)butanamide | Alpha (α)-amino | 276.42 g/mol | ~3.6 | Pharmacologically active API analog |
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of active alpha-amino N-aryl butanamides relies on the generation of a highly reactive alpha-haloamide intermediate, specifically 2-bromo-N-(2,4-dimethylphenyl)butanamide (CAS 244793-29-1) [3].
Protocol 1: Acylation and Alpha-Bromination
-
Objective: Form the amide bond while simultaneously establishing an electrophilic center at the alpha-carbon.
-
Causality of Reagents: We utilize 2-bromobutanoyl chloride rather than 2-bromobutanoic acid. The highly electrophilic acyl chloride bypasses the need for expensive coupling reagents (like EDC/HOBt) and drives the acylation of the sterically hindered 2,4-dimethylaniline to completion. Triethylamine (TEA) is selected as an acid scavenger to neutralize the HCl byproduct; without TEA, HCl would protonate the aniline, rendering it non-nucleophilic and prematurely halting the reaction.
Step-by-Step Workflow:
-
Dissolve 1.0 eq of 2,4-dimethylaniline in anhydrous dichloromethane (DCM) under an inert N2 atmosphere.
-
Add 1.2 eq of Triethylamine (TEA) and cool the reaction vessel to 0°C using an ice bath to control the exothermic acylation.
-
Dropwise, add 1.1 eq of 2-bromobutanoyl chloride.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The disappearance of the 2,4-dimethylaniline spot (Rf ~0.6) and the appearance of a new, UV-active spot (Rf ~0.4) confirms reaction progress.
-
Quench with saturated NaHCO3, extract with DCM, and concentrate in vacuo to yield the 2-bromo intermediate.
Protocol 2: Nucleophilic Substitution (Amination)
-
Objective: Convert the reactive alpha-bromo intermediate into the target alpha-amino active pharmaceutical ingredient (API).
-
Causality of Conditions: The SN2 substitution at the alpha-carbon is sterically hindered by both the adjacent carbonyl group and the bulkiness of secondary amines (e.g., ethylpropylamine). Refluxing the mixture at 80°C provides the necessary thermodynamic activation energy to overcome this steric barrier.
Step-by-Step Workflow:
-
Dissolve the 2-bromo-N-(2,4-dimethylphenyl)butanamide in anhydrous toluene.
-
Add 2.5 eq of the desired secondary amine (e.g., N-ethylpropylamine). The excess amine acts as both the nucleophile and the base to absorb the generated HBr.
-
Reflux the mixture at 80°C for 12 hours.
-
Self-Validation Checkpoint: Purify via silica gel chromatography. Final validation is achieved via High-Resolution Mass Spectrometry (HRMS) and 1H-NMR. The disappearance of the downfield alpha-proton signal associated with the bromine atom, replaced by an upfield shift confirming amine substitution, structurally validates the final API.
Synthetic workflow for alpha-amino N-(2,4-dimethylphenyl)butanamide derivatives.
Mechanistic Pathways: Ion Channel Modulation
Alpha-amino N-aryl butanamides primarily exert their pharmacological effects by acting as state-dependent blockers of Voltage-Gated Sodium Channels (NaV) [5].
The mechanism of action is heavily dependent on the molecule's pKa (typically ~8.0). In the extracellular space (pH 7.4), a significant fraction of the drug exists in its uncharged, lipophilic base form. This allows the molecule to passively diffuse across the lipid bilayer of the nerve sheath. Once inside the intracellular environment, the lower local pH shifts the equilibrium, protonating the tertiary amine. This cationic active form then binds with high affinity to the intracellular vestibule of the NaV channel, physically occluding the pore and preventing the influx of Na+ ions, thereby halting action potential propagation [6].
Mechanism of voltage-gated sodium channel (NaV) blockade by N-aryl butanamides.
References
-
Wikipedia. "Etidocaine". Wikipedia, The Free Encyclopedia. URL:[Link]
-
National Center for Biotechnology Information (NIH). "Chiral Aspects of Local Anesthetics". PMC. URL:[Link]
Sources
- 1. Chiral Aspects of Local Anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etidocaine - Wikipedia [en.wikipedia.org]
- 3. 2-bromo-N-(2,4-dimethylphenyl)butanamide | 244793-29-1 | Benchchem [benchchem.com]
- 4. 4-CHLORO-N-(2,4-DIMETHYLPHENYL)BUTANAMIDE CAS#: [m.chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis and Purification Protocol for N-(2,4-dimethylphenyl)butanamide
Introduction & Mechanistic Rationale
Amide bond formation is a foundational transformation in organic synthesis, medicinal chemistry, and drug development. While modern peptide coupling reagents (e.g., HATU, EDC) are widely used for complex carboxylic acid activation, the direct acylation of amines using acid chlorides remains one of the most robust, scalable, and atom-economical methods for simple amidation [1].
This application note details the synthesis of N-(2,4-dimethylphenyl)butanamide via the nucleophilic acyl substitution of butyryl chloride with 2,4-dimethylaniline. To ensure a high-yielding and self-validating workflow, this protocol leverages anhydrous conditions rather than aqueous biphasic Schotten-Baumann conditions [2], thereby preventing the competitive hydrolysis of the electrophile.
Causality of Experimental Choices
-
Base Selection (Triethylamine): The acylation reaction generates one equivalent of hydrogen chloride (HCl) as a byproduct. If left un-neutralized, HCl will rapidly protonate the 2,4-dimethylaniline to form an unreactive anilinium salt, stalling the reaction at a maximum of 50% theoretical yield. Triethylamine (TEA) is introduced as a non-nucleophilic acid scavenger to drive the reaction to completion [3].
-
Solvent System (Anhydrous Dichloromethane): Dichloromethane (DCM) is selected because it is an aprotic solvent that readily dissolves both the starting materials and the resulting amide, while preventing the water-mediated degradation of butyryl chloride [4].
-
Thermal Control (0 °C to Room Temperature): The formation of the tetrahedral intermediate and subsequent collapse is highly exothermic. Dropwise addition of the acid chloride at 0 °C controls the reaction kinetics, suppressing the formation of di-acylated side products and minimizing thermal degradation.
Quantitative Data & Stoichiometry
The following table summarizes the stoichiometric requirements optimized for a standard 1-gram scale research synthesis.
| Reagent | Molecular Weight | Equivalents | Mass / Volume | Functional Role |
| 2,4-Dimethylaniline | 121.18 g/mol | 1.00 | 1.00 g (8.25 mmol) | Nucleophile |
| Butyryl Chloride | 106.55 g/mol | 1.10 | 0.97 g (9.08 mmol) | Electrophile |
| Triethylamine (TEA) | 101.19 g/mol | 1.50 | 1.25 g (12.38 mmol) | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 g/mol | N/A | 20 mL | Aprotic Solvent |
Mechanistic Pathway Visualization
Reaction workflow and mechanistic pathway for the acylation of 2,4-dimethylaniline.
Step-by-Step Experimental Protocol
Phase 1: Preparation and Setup
-
Apparatus Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Nitrogen or Argon) for 5 minutes to displace ambient moisture.
-
Substrate Dissolution: Add 1.00 g of 2,4-dimethylaniline to the flask, followed by 15 mL of anhydrous DCM. Stir until complete dissolution is achieved.
-
Base Addition: Inject 1.25 g (1.72 mL) of TEA into the reaction mixture.
-
Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes.
Phase 2: Electrophilic Addition
-
Reagent Dilution: In a separate dry vial, dilute 0.97 g (0.95 mL) of butyryl chloride with 5 mL of anhydrous DCM.
-
Controlled Addition: Using a syringe pump or addition funnel, add the butyryl chloride solution dropwise to the reaction flask over a period of 15 minutes. Observation: A white precipitate (TEA·HCl) will begin to form immediately, indicating the successful generation of the amide bond.
Phase 3: Reaction Maturation & Monitoring
-
Maturation: Once the addition is complete, maintain the reaction at 0 °C for 30 minutes. Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 to 4 hours.
-
TLC Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The reaction is deemed complete when the UV-active starting material spot (2,4-dimethylaniline) is fully consumed and replaced by a new, less polar UV-active spot corresponding to the target amide.
Phase 4: Self-Validating Work-up
This work-up sequence is designed as a self-validating purification system. Each wash specifically targets a known chemical class, ensuring that if the protocol is followed, the resulting organic layer will contain only the neutral amide product. 9. Quenching: Quench the reaction by adding 10 mL of deionized water to dissolve the TEA·HCl salts. Transfer the biphasic mixture to a separatory funnel. 10. Acid Wash (Removes Amines): Wash the organic layer with 15 mL of 1M HCl. Rationale: This protonates any unreacted 2,4-dimethylaniline and residual TEA, pulling them into the aqueous phase. 11. Basic Wash (Removes Acids): Wash the organic layer with 15 mL of saturated aqueous NaHCO₃. Rationale: This deprotonates any butyric acid (formed from the trace hydrolysis of butyryl chloride), removing it into the aqueous layer. 12. Brine Wash & Drying: Wash with 15 mL of saturated NaCl (brine) to remove residual water. Collect the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄). 13. Isolation: Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude N-(2,4-dimethylphenyl)butanamide as a solid or thick oil. If required, recrystallize from an Ethyl Acetate/Hexane mixture to achieve >98% purity.
References
Application Notes & Protocols: Characterizing N-(2,4-dimethylphenyl)butanamide as a Novel Chemical Probe in Cell-Based Assays
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to characterize the cellular activity of N-(2,4-dimethylphenyl)butanamide, a small molecule with potential as a chemical probe. Given the nascent understanding of this specific compound, this guide is structured as a self-validating workflow to elucidate its mechanism of action, starting from broad cellular effects and progressively focusing on a hypothesized target pathway. We will use the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway as a working hypothesis, based on the known activities of structurally related amide-containing compounds in modulating inflammatory pathways.
Introduction to N-(2,4-dimethylphenyl)butanamide and the Chemical Probe Concept
N-(2,4-dimethylphenyl)butanamide belongs to the N-aryl butanamide class of compounds, a scaffold present in various biologically active molecules. Chemical probes are essential tools in biomedical research, allowing for the interrogation of protein function and cellular pathways in a temporal and dose-dependent manner. A well-characterized chemical probe should be potent, selective, and active in cellular contexts. This guide will outline a systematic approach to evaluate N-(2,4-dimethylphenyl)butanamide for these key attributes.
Hypothesized Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The NF-κB signaling cascade is a critical regulator of the inflammatory response, cell proliferation, and survival. Its dysregulation is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Many small molecules containing amide functionalities have been reported to modulate this pathway. We hypothesize that N-(2,4-dimethylphenyl)butanamide may inhibit the NF-κB pathway, potentially by interfering with the IκB kinase (IKK) complex or downstream events leading to the nuclear translocation of NF-κB.
Figure 1: Hypothesized NF-κB Pathway Inhibition. This diagram illustrates the proposed mechanism where N-(2,4-dimethylphenyl)butanamide inhibits the IKK complex, preventing IκBα degradation and subsequent nuclear translocation of NF-κB.
Experimental Workflow for Probe Characterization
A logical and stepwise approach is crucial for validating a novel chemical probe. The following workflow ensures that each experimental stage builds upon the last, providing a comprehensive and self-validating characterization of N-(2,4-dimethylphenyl)butanamide.
Figure 2: Experimental Workflow. A five-step process to characterize the bioactivity of N-(2,4-dimethylphenyl)butanamide.
Detailed Protocols
Protocol 1: Cell Viability Assay to Determine Cytotoxicity
Objective: To determine the concentration range of N-(2,4-dimethylphenyl)butanamide that can be used in subsequent assays without causing significant cell death, which could confound results. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
HEK293 or A549 cells
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
N-(2,4-dimethylphenyl)butanamide (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader (570 nm)
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare a serial dilution of N-(2,4-dimethylphenyl)butanamide in culture medium. A typical starting range is from 100 µM down to 0.1 µM. Include a vehicle control (DMSO) and a positive control for cell death (e.g., 10% DMSO).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the CC50 (50% cytotoxic concentration). For subsequent assays, use concentrations well below the CC50.
| Parameter | Expected Outcome |
| CC50 | > 30 µM |
| Optimal Assay Concentration | 0.1 - 10 µM |
Protocol 2: NF-κB Luciferase Reporter Assay
Objective: To quantitatively measure the effect of the compound on NF-κB transcriptional activity. This assay utilizes a cell line stably transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element.
Materials:
-
HEK293-NF-κB-luciferase reporter cell line
-
N-(2,4-dimethylphenyl)butanamide
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Seed 10,000 reporter cells per well in a white, opaque 96-well plate and incubate overnight.
-
Pre-treat cells with various non-toxic concentrations of N-(2,4-dimethylphenyl)butanamide (determined from Protocol 1) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) to activate the NF-κB pathway. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate for 6-8 hours.
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
Data Analysis: Normalize the luciferase signal to the vehicle-treated, TNF-α stimulated control. Plot the concentration-response curve and calculate the IC50 (50% inhibitory concentration).
| Parameter | Expected Outcome |
| IC50 | < 10 µM |
| Max Inhibition | > 80% |
Protocol 3: Immunofluorescence for NF-κB (p65) Nuclear Translocation
Objective: To visually confirm that the inhibition of NF-κB reporter activity is due to the blockage of NF-κB's translocation from the cytoplasm to the nucleus.
Materials:
-
A549 cells
-
N-(2,4-dimethylphenyl)butanamide
-
TNF-α
-
4% Paraformaldehyde (PFA)
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-NF-κB p65
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Seed A549 cells on glass coverslips in a 24-well plate.
-
Once cells reach 70-80% confluency, pre-treat with the compound or vehicle for 1 hour.
-
Stimulate with TNF-α (10 ng/mL) for 30 minutes.
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with anti-p65 primary antibody overnight at 4°C.
-
Wash and incubate with Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Mount coverslips on slides and image using a fluorescence microscope.
Data Analysis: Observe the subcellular localization of p65 (green fluorescence). In unstimulated cells, it should be cytoplasmic. In TNF-α stimulated cells, it should be nuclear. In compound-treated, stimulated cells, it should remain cytoplasmic, demonstrating inhibition of translocation.
Protocol 4: Western Blot for Phospho-IκBα
Objective: To determine if the compound acts at or above the level of IκBα phosphorylation, a key step in the canonical NF-κB pathway.
Materials:
-
A549 cells
-
N-(2,4-dimethylphenyl)butanamide
-
TNF-α
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and blotting equipment
-
Primary antibodies: anti-phospho-IκBα, anti-total-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed A549 cells in 6-well plates.
-
Pre-treat with the compound for 1 hour.
-
Stimulate with TNF-α for 15 minutes.
-
Lyse cells, collect lysates, and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect signal using a chemiluminescent substrate and imaging system.
Data Analysis: Compare the levels of phosphorylated IκBα relative to total IκBα and the loading control (β-actin). A potent inhibitor should reduce the TNF-α-induced increase in phospho-IκBα.
References
- Ontosight AI. Butanamide Compounds: A Comprehensive Guide to Their Chemical Structure, Properties, and Potential Uses in Pharmaceuticals and Beyond.
- EvitaChem. Buy 3-Hydroxy-N-phenylbutanamide (EVT-1196893) | 1954-91-2.
- ResearchGate. Discovery of a Chemical Probe to Study Implications of BPTF Bromodomain Inhibition in Cellular and in vivo Experiments.
- Benchchem. 2-bromo-N-(2,4-dimethylphenyl)butanamide | 244793-29-1.
- PMC. Discovery of a Chemical Probe Bisamide (CCT251236): An Orally Bioavailable Efficacious Pirin Ligand from a Heat Shock Transcription Factor 1 (HSF1) Phenotypic Screen.
- Skanda Life Sciences. Cell Based assay.
- gsrs. N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE.
- Nuvisan. Advanced mode-of-action assays for comprehensive drug discovery.
- PMC. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation.
- Sygnature Discovery. Protocols.
- Yale Research. Protocols.
- EUbOPEN. Chemical probes.
- PubMed. Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay.
- Benchchem. Potential Therapeutic Targets of N-(4-methoxyphenyl)-2-butenamide: A Technical Guide.
Application Note: Utilizing the N-(2,4-Dimethylphenyl)butanamide Scaffold in High-Throughput Screening for Voltage-Gated Sodium Channel (NaV) Modulators
Executive Summary
The discovery of subtype-selective voltage-gated sodium channel (NaV) inhibitors is a critical frontier in the development of non-opioid analgesics and targeted antiarrhythmics. This application note details the utilization of the N-(2,4-dimethylphenyl)butanamide scaffold—specifically its α-halogenated derivatives—as a privileged building block for High-Throughput Screening (HTS) library generation. By combining automated parallel synthesis with a self-validating fluorometric imaging plate reader (FLIPR) assay, researchers can rapidly identify state-dependent NaV modulators.
Rationale: The N-Aryl Butanamide Scaffold
The N-aryl butanamide architecture is a cornerstone of medicinal chemistry, serving as the core framework for numerous amide-type local anesthetics, such as 1 and Lidocaine[1]. In HTS library design, the specific use of the 2,4-dimethylphenyl variant offers unique advantages over the traditional 2,6-dimethylphenyl core.
Causality in Scaffold Selection:
-
Steric Shielding: The methyl groups at the ortho (2) and para (4) positions increase the electron density of the aromatic ring. The ortho-methyl group provides necessary steric hindrance to protect the amide bond from rapid enzymatic hydrolysis by amidases, thereby improving the pharmacokinetic half-life of the resulting hits[2].
-
Asymmetric Profile: Unlike the symmetrical 2,6-xylidine core, the 2,4-dimethyl substitution creates an asymmetrical steric profile. This asymmetry can be exploited during structure-activity relationship (SAR) optimization to achieve subtype selectivity (e.g., targeting NaV1.7 for pain over the cardiac NaV1.5 channel).
-
Synthetic Tractability: The introduction of a halogen at the alpha-position, such as in2, creates a highly reactive electrophilic center ideal for rapid SN2 nucleophilic substitution with diverse amine libraries[2]. Derivatives like 3 also serve as valuable extended-chain intermediates[3].
Table 1: Physicochemical & Structural Profile of the Core Scaffold
| Property | Value / Characteristic | Functional Implication in HTS |
| Chemical Name | 2-bromo-N-(2,4-dimethylphenyl)butanamide | Core building block for combinatorial synthesis[2]. |
| Aromatic Substitution | 2,4-dimethylphenyl | Asymmetric steric shielding; protects amide from enzymatic cleavage[2]. |
| Alpha-Carbon | Brominated (Electrophilic) | Highly reactive site for SN2 nucleophilic attack by diverse amines[2]. |
| Lipophilicity (LogP) | ~3.2 (Predicted) | Optimal for crossing lipid bilayers to reach the intracellular NaV binding site[4]. |
Mechanistic Grounding: State-Dependent NaV Inhibition
To design an effective HTS assay, one must understand the precise molecular interaction between the target and the scaffold. Voltage-gated sodium channels initiate action potentials in electrically excitable cells[4].
N-aryl butanamides act as state-dependent blockers . They do not simply plug the extracellular pore; rather, because of their lipophilicity, they partition through the lipid bilayer and enter the channel's inner vestibule from the cytoplasmic side. Once inside, they bind preferentially to the open and inactivated states of the channel, specifically interacting with highly conserved hydrophobic residues in the IVS6 transmembrane segment (e.g., 5 in NaV1.2/NaV1.5 equivalents)[5].
Figure 1: State-dependent inhibition of voltage-gated sodium channels by N-aryl butanamides.
High-Throughput Library Synthesis Protocol
To leverage this scaffold, an automated parallel synthesis workflow is employed to generate a library of diverse N-aryl amino-butanamides.
Step-by-Step Methodology
-
Scaffold Preparation: Dissolve 2-bromo-N-(2,4-dimethylphenyl)butanamide (100 mM) in anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent. It dramatically accelerates SN2 reactions by solvating cations while leaving the amine nucleophile relatively unsolvated and highly reactive.
-
-
Amine Dispensing: Using an automated liquid handler, dispense 1.2 equivalents of diverse primary and secondary amines into a 96-well deep-well reaction block.
-
Base Addition: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HBr byproduct generated during substitution without competing with the library amines for the electrophilic alpha-carbon.
-
-
Reaction: Seal the block and heat at 60°C for 12 hours with orbital shaking.
-
Purification & QC: Perform high-throughput Solid-Phase Extraction (SPE) to remove unreacted amines and salts. Validate library purity via rapid LC-MS.
Figure 2: Automated high-throughput synthesis and screening workflow for N-aryl butanamide libraries.
High-Throughput Screening (HTS) Protocol: FLIPR Membrane Potential Assay
Because NaV channels inactivate within milliseconds, standard fluorescent dyes cannot capture the transient Na+ influx. Therefore, this protocol utilizes Veratridine —a neurotoxin that binds to site 2 on the NaV channel, preventing the S4 voltage sensor from returning to its resting state. This locks the channel in an open/inactivated state, which is an absolute requirement for testing state-dependent N-aryl butanamide blockers[5].
Self-Validating Assay Protocol
-
Cell Preparation: Seed HEK293 cells stably expressing human NaV1.7 at 10,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate for 24h at 37°C.
-
Dye Loading: Wash cells with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4). Add 20 µL/well of FLIPR Membrane Potential Dye (Blue) and incubate for 30 min at 37°C.
-
Compound Addition & Pre-incubation: Add 10 µL of synthesized library compounds (final concentration 10 µM). Incubate for 15 minutes.
-
Causality: The 15-minute pre-incubation is critical. Because the binding site for these amides is on the intracellular side of the inner pore[4], the compounds must have time to partition across the lipid bilayer. Insufficient incubation leads to false negatives.
-
-
Baseline & Autofluorescence Check (Validation Step 1): Read baseline fluorescence for 10 seconds.
-
Validation: An upward drift indicates dye leakage or spontaneous depolarization. A sudden spike indicates the test compound is autofluorescent, flagging it as an assay artifact.
-
-
Stimulation: Inject Veratridine (EC80, typically 40 µM) to force channel opening and abolish fast inactivation.
-
Readout: Monitor fluorescence (Ex 530 nm / Em 565 nm) for 3 minutes. Calculate the Area Under the Curve (AUC).
-
Z'-Factor Calculation (Validation Step 2): Every plate must include 16 wells of DMSO (0% inhibition, negative control) and 16 wells of 1 µM Tetrodotoxin (TTX) (100% inhibition, positive control). A Z'-factor > 0.5 validates the plate's dynamic range.
Data Presentation & Quality Control
Hits from the primary screen (typically defined as >50% inhibition at 10 µM) are advanced to dose-response testing against both the target channel (NaV1.7) and the anti-target (NaV1.5) to determine the therapeutic index.
Table 2: Representative HTS Validation Data (NaV1.7 vs NaV1.5)
| Compound ID | R-Group (Amine Addition) | NaV1.7 IC50 (µM) | NaV1.5 IC50 (µM) | Selectivity Fold |
| Control (Etidocaine) | N-ethylpropylamine | 12.4 | 15.1 | 1.2x |
| Lib-042 | Substituted Piperazine | 0.85 | >30.0 | >35x |
| Lib-117 | Cyclic Pyrrolidine | 0.32 | 14.5 | 45x |
| Note: Data represents typical hit profiles obtained using the optimized FLIPR assay, demonstrating how structural modifications to the amine moiety dictate subtype selectivity. |
References
- 2-bromo-N-(2,4-dimethylphenyl)butanamide | 244793-29-1 | Benchchem.Benchchem.
- 4-CHLORO-N-(2,4-DIMETHYLPHENYL)BUTANAMIDE CAS#: - ChemicalBook.ChemicalBook.
- Etidocaine - Wikipedia.Wikipedia.
- Common molecular determinants of local anesthetic, antiarrhythmic, and anticonvulsant block of voltage-gated Na+ channels.Sci-Hub / Molecular Pharmacology.
- Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels.PMC / National Institutes of Health.
Sources
- 1. Etidocaine - Wikipedia [en.wikipedia.org]
- 2. 2-bromo-N-(2,4-dimethylphenyl)butanamide | 244793-29-1 | Benchchem [benchchem.com]
- 3. 4-CHLORO-N-(2,4-DIMETHYLPHENYL)BUTANAMIDE CAS#: [m.chemicalbook.com]
- 4. Structural Basis for Pharmacology of Voltage-Gated Sodium and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Common molecular determinants of local anesthetic, antiarrhythmic, and anticonvulsant block of voltage-gated Na+ channels. / Proceedings of the National Academy of Sciences, 1996 [sci-hub.jp]
N-(2,4-dimethylphenyl)butanamide derivatization for analytical purposes
An Application Note and Protocol for the Derivatization of N-(2,4-dimethylphenyl)butanamide for Analytical Purposes
Introduction: The Analytical Challenge of Secondary Amides
N-(2,4-dimethylphenyl)butanamide is a secondary amide that presents specific challenges for direct quantitative analysis. Due to the polarity imparted by the amide functional group, this compound can exhibit poor chromatographic behavior, including peak tailing on gas chromatography (GC) columns and low volatility, requiring high injector and oven temperatures that risk thermal degradation.[1] For high-performance liquid chromatography (HPLC), it may lack a sufficiently strong chromophore for sensitive UV detection, complicating trace-level analysis.[2]
To overcome these limitations, chemical derivatization is an essential strategy. Derivatization modifies the analyte's chemical structure to improve its analytical properties, such as increasing volatility and thermal stability for GC analysis or introducing a chromophore/fluorophore for enhanced HPLC detection.[2][3] This application note provides a detailed, field-tested protocol for the derivatization of N-(2,4-dimethylphenyl)butanamide, designed for researchers, scientists, and drug development professionals requiring robust and reliable quantification of this analyte.
Principle of the Method: Two-Step Hydrolysis and Acylation
The most robust and widely applicable derivatization strategy for a secondary amide like N-(2,4-dimethylphenyl)butanamide is a two-step process. First, the amide bond is cleaved via alkaline hydrolysis to yield its constituent precursors: 2,4-dimethylaniline and butanoic acid. The resulting aromatic amine, 2,4-dimethylaniline, is then quantitatively extracted and derivatized.
This protocol focuses on the derivatization of 2,4-dimethylaniline for GC-Mass Spectrometry (GC-MS) analysis. The amine is converted into a highly volatile and thermally stable fluoroacyl derivative using Heptafluorobutyric Anhydride (HFBA). This acylation reaction offers several distinct advantages:
-
Improved Volatility and Chromatography: The resulting N-(2,4-dimethylphenyl)heptafluorobutanamide is significantly more volatile and less polar than the parent amine, leading to sharp, symmetrical peaks in GC.[3]
-
Enhanced Sensitivity: The introduction of multiple fluorine atoms makes the derivative highly responsive to Electron Capture Detectors (ECD) and generates characteristic, high-mass ion fragments in MS, improving both sensitivity and selectivity.[4]
-
Structural Confirmation: The mass spectrum of the derivative provides a unique fragmentation pattern, which is invaluable for definitive structural elucidation and confirmation of the analyte's identity.
This two-step approach is superior to direct derivatization of the amide, which can be inefficient due to the lower reactivity of the secondary amide group.[5] Hydrolyzing the amide to a primary amine creates a much more reactive site for a clean and complete derivatization reaction.[6]
Experimental Workflow Overview
The entire process, from sample preparation to final analysis, follows a logical sequence designed to maximize recovery and ensure quantitative accuracy.
Caption: Workflow from hydrolysis to GC-MS analysis.
Apparatus, Reagents, and Materials
| Category | Item | Notes |
| Glassware | 15 mL Screw-cap glass tubes (PTFE-lined caps) | Ensure cleanliness to avoid contamination. |
| Volumetric flasks (Class A) | For accurate standard preparation. | |
| Micropipettes (various volumes) | Calibrated for accuracy. | |
| 2 mL GC Vials with inserts | For autosampler use. | |
| Equipment | Heating block or water bath | Capable of maintaining 90°C ± 2°C and 60°C ± 2°C. |
| Vortex mixer | For efficient liquid-liquid extraction. | |
| Benchtop centrifuge | For phase separation. | |
| GC-MS system with autosampler | Equipped with a suitable capillary column. | |
| Reagents | N-(2,4-dimethylphenyl)butanamide | Analytical standard for calibration. |
| 2,4-Dimethylaniline | Analytical standard for method validation. | |
| N-Propyl-2,4-dimethylaniline | Suggested Internal Standard (IS). | |
| Sodium Hydroxide (NaOH), pellets | ACS grade or higher. | |
| Heptafluorobutyric Anhydride (HFBA) | Derivatization grade, store in a desiccator. | |
| Solvents | Toluene | HPLC or GC-MS grade. |
| Methanol | HPLC or GC-MS grade. | |
| Deionized Water | >18 MΩ·cm resistivity. |
Detailed Experimental Protocol
Part 1: Preparation of Reagents and Standards
-
2M Sodium Hydroxide Solution: Carefully dissolve 8.0 g of NaOH pellets in deionized water and make up to a final volume of 100 mL. Allow to cool completely before use.
-
Stock Standard (1000 µg/mL): Accurately weigh 10 mg of N-(2,4-dimethylphenyl)butanamide standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Internal Standard (IS) Stock (100 µg/mL): Accurately weigh 1 mg of N-Propyl-2,4-dimethylaniline into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard in methanol to cover the desired analytical range (e.g., 0.1 - 50 µg/mL).
Part 2: Hydrolysis of N-(2,4-dimethylphenyl)butanamide
Causality Note: Basic hydrolysis using a strong base like NaOH is highly effective for cleaving the robust amide bond. The use of heat accelerates this reaction, ensuring complete conversion within a reasonable timeframe.
-
Pipette 1.0 mL of the sample (or calibration standard) into a 15 mL screw-cap glass tube.
-
Add 20 µL of the 100 µg/mL Internal Standard stock solution to each tube (except for the blank).
-
Add 2.0 mL of 2M NaOH solution to the tube.
-
Securely cap the tube and vortex briefly to mix.
-
Place the tube in a heating block or water bath set to 90°C for 60 minutes .
-
After incubation, remove the tube and allow it to cool completely to room temperature.
Part 3: Liquid-Liquid Extraction of 2,4-Dimethylaniline
Causality Note: Toluene is selected as the extraction solvent due to its immiscibility with water and its high affinity for the nonpolar 2,4-dimethylaniline, ensuring efficient transfer of the analyte from the aqueous to the organic phase.
-
Add 3.0 mL of toluene to the cooled reaction tube.
-
Cap the tube tightly and vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the tube at 3000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Carefully transfer approximately 1 mL of the upper organic (toluene) layer to a clean 2 mL GC vial, avoiding any of the lower aqueous layer.
Part 4: Derivatization with HFBA
Causality Note: HFBA is a highly reactive acylating agent. The reaction is performed in the extracted toluene solution without a separate catalyst, as the amine itself is sufficiently nucleophilic. A slight excess of HFBA ensures the reaction goes to completion.
Caption: Chemical reaction pathway for derivatization.
-
To the GC vial containing the toluene extract, add 50 µL of Heptafluorobutyric Anhydride (HFBA) .
-
Immediately cap the vial and vortex for 10 seconds.
-
Place the vial in a heating block set to 60°C for 20 minutes .
-
Remove the vial and allow it to cool to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis Parameters
The following parameters serve as a starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890 or equivalent | Standard analytical GC system. |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film) | A non-polar column provides good separation for this type of derivative. |
| Injector | Splitless mode, 250°C | Ensures efficient transfer of the analyte onto the column. |
| Injection Volume | 1 µL | Standard volume. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas. |
| Oven Program | Initial 80°C (hold 1 min), ramp to 280°C at 20°C/min (hold 5 min) | Provides good separation of the derivative from solvent and matrix components. |
| MS System | Agilent 5977 or equivalent | Standard single quadrupole or ion trap mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for generating reproducible fragmentation. |
| Source Temperature | 230°C | Standard source temperature. |
| Quad Temperature | 150°C | Standard quadrupole temperature. |
| Acquisition Mode | Full Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM) | Scan for identification; SIM for enhanced quantitative sensitivity. |
Expected Results & Data Interpretation
The derivatized product, N-(heptafluorobutanoyl)-2,4-dimethylaniline, will have a significantly longer retention time than underivatized 2,4-dimethylaniline. Its mass spectrum is expected to show a prominent molecular ion (M+) and characteristic fragment ions resulting from cleavage of the amide bond and the fluoroalkyl chain.
Table of Expected Mass Fragments (for SIM mode):
| Ion Description | Expected m/z (amu) | Notes |
| Molecular Ion [M]+ | 317 | Target for confirmation. |
| [M - C3F7]+ (Loss of heptafluoropropyl radical) | 148 | Often a very prominent ion from alpha-cleavage. |
| [C3F7]+ | 169 | Characteristic fragment of the HFBA derivative. |
| [2,4-dimethylphenyl]+ | 105 | Fragment corresponding to the aniline portion. |
Self-Validation System: A successful derivatization is confirmed by the disappearance of the 2,4-dimethylaniline peak and the appearance of the derivative peak at its expected retention time and mass spectrum. The internal standard should be consistently recovered across all samples and standards, ensuring the reliability of the hydrolysis and extraction steps.
References
A consolidated list of sources to support the methodologies described.
-
PubChem. (n.d.). N-(2,4-Dimethylphenyl)-3-oxobutanamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Lee, H. K. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. Retrieved from [Link]
-
Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
-
Restek. (n.d.). GC Derivatization. Retrieved from [Link]
-
Raynie, D. E. (2020). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC International. Retrieved from [Link]
-
Zaikin, V. G., & Halket, J. M. (2012). Derivatization reactions and reagents for gas chromatography analysis. InTech. Retrieved from [Link]
-
Li, W., et al. (2007). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS. Chromatographia, 66(5-6), 425-429. Retrieved from [Link]
-
Nair, L. M., Saifi, M. A., & Godge, R. K. (2006). Determination of iodide by derivatization to 4-iodo-N,N-dimethylaniline and gas chromatography-mass spectrometry. Analytica Chimica Acta, 577(2), 249-254. Retrieved from [Link]
-
LabRulez GCMS. (n.d.). Guide to Derivatization Reagents for GC. Retrieved from [Link]
-
Ghaffari, S., et al. (2015). A structural study of 2,4-dimethylaniline derivatives. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o810–o815. Retrieved from [Link]
Sources
Standard Operating Procedure for the Purification of N-(2,4-dimethylphenyl)butanamide
Introduction
This document provides a detailed standard operating procedure (SOP) for the purification of N-(2,4-dimethylphenyl)butanamide. This N-aryl amide is a valuable intermediate in the synthesis of various organic molecules, and its purity is critical for the successful outcome of subsequent reactions. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It outlines the underlying principles of the purification strategy, provides step-by-step protocols for recrystallization and column chromatography, and details the expected outcomes and troubleshooting measures.
The purification strategy is based on the predicted physicochemical properties of N-(2,4-dimethylphenyl)butanamide, inferred from closely related analogues due to the limited availability of specific experimental data for the target compound. The primary synthetic route for such N-aryl amides is the acylation of 2,4-dimethylaniline with butanoyl chloride. This reaction is known to potentially yield impurities such as unreacted starting materials (2,4-dimethylaniline and butanoic acid from hydrolysis of the acyl chloride), and over-acylated byproducts. The protocols herein are designed to effectively remove these impurities.
Physicochemical Properties and Impurity Profile
A comprehensive understanding of the target compound's properties and potential impurities is fundamental to designing an effective purification strategy.
Predicted Physicochemical Properties of N-(2,4-dimethylphenyl)butanamide
Due to the scarcity of literature data for N-(2,4-dimethylphenyl)butanamide, its properties are extrapolated from well-characterized analogues.
| Property | Predicted Value/Characteristic | Rationale based on Analogues |
| Molecular Formula | C₁₂H₁₇NO | Based on chemical structure. |
| Molecular Weight | 191.27 g/mol | Calculated from the molecular formula. |
| Physical State | Solid at room temperature | N-(2,4-dimethylphenyl)acetamide has a melting point of 129-131 °C[1], and N-(2,4-dimethylphenyl)-3-oxobutanamide has a melting point of 88 °C[2]. |
| Solubility | Poorly soluble in water. Soluble in moderately polar to non-polar organic solvents (e.g., ethanol, ethyl acetate, dichloromethane, toluene). | N-aryl amides generally exhibit low water solubility. The aromatic ring and alkyl chain contribute to its lipophilicity.[2] |
| Polarity | Moderately polar | The amide functional group imparts polarity, while the dimethylphenyl group and butyl chain are non-polar. |
Potential Impurities from Synthesis
The most common synthesis of N-aryl amides involves the reaction of an aniline with an acyl chloride.[3] The primary impurities to consider are:
-
Unreacted 2,4-dimethylaniline: A basic impurity that can be removed by an acidic wash.
-
Butanoic acid: An acidic impurity formed from the hydrolysis of butanoyl chloride. This can be removed by a basic wash.
-
Diacylated aniline: A potential byproduct if an excess of the acylating agent is used. This is typically less polar than the desired product.
-
Colored impurities: Often arise from the oxidation of the aniline starting material.
Purification Strategies: A Mechanistic Approach
The choice of purification method is dictated by the scale of the synthesis, the nature of the impurities, and the desired final purity. For N-(2,4-dimethylphenyl)butanamide, both recrystallization and column chromatography are effective methods.
Recrystallization: Exploiting Differential Solubility
Recrystallization is a highly effective technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at its boiling point.
Column Chromatography: Separation by Adsorption
Flash column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). Compounds with higher polarity will adhere more strongly to the polar silica gel and elute later, while less polar compounds will travel through the column more quickly.
Experimental Protocols
Work-up Procedure for Crude N-(2,4-dimethylphenyl)butanamide
This initial work-up is crucial to remove the bulk of ionic impurities before further purification.
Protocol:
-
Following the synthesis, quench the reaction mixture with deionized water.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
1 M HCl solution to remove unreacted 2,4-dimethylaniline.
-
Saturated NaHCO₃ solution to remove butanoic acid.
-
Brine (saturated NaCl solution) to remove residual water.
-
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude solid product.
Purification by Recrystallization
Solvent Selection: The ideal recrystallization solvent should dissolve the crude product when hot but not at room temperature. A solvent pair, such as ethanol/water or toluene/hexane, is often effective for N-aryl amides.
Protocol:
-
Place the crude N-(2,4-dimethylphenyl)butanamide in an Erlenmeyer flask.
-
Add a minimal amount of the hot primary solvent (e.g., ethanol or toluene) to just dissolve the solid.
-
If colored impurities are present, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold secondary solvent (e.g., water or hexane) to remove any residual soluble impurities.
-
Dry the purified crystals in a vacuum oven.
Purification by Column Chromatography
Thin-Layer Chromatography (TLC) for Method Development: Before performing column chromatography, it is essential to determine the appropriate solvent system using TLC. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the desired product.
Stationary Phase: Silica gel (230-400 mesh)
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to optimize separation.
Protocol:
-
Prepare a slurry of silica gel in the chosen eluent and pack a glass column.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-(2,4-dimethylphenyl)butanamide.
Characterization of Purified Product
The purity of the final product should be assessed using appropriate analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value (if available) indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate suggests the absence of major impurities.
-
Spectroscopic Methods (NMR, IR, MS): These techniques confirm the chemical structure and identify any residual impurities.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Oily product after recrystallization | The chosen solvent is too non-polar, or the melting point of the compound is below the boiling point of the solvent. | Use a more polar solvent or a solvent with a lower boiling point. |
| Poor separation in column chromatography | The eluent is too polar or not polar enough. The column was not packed properly. | Adjust the eluent polarity based on TLC analysis. Repack the column carefully to avoid channels. |
| Low recovery from recrystallization | Too much solvent was used. The compound is too soluble in the cold solvent. | Use the minimum amount of hot solvent required for dissolution. Try a different solvent or solvent pair. |
| Product remains colored after purification | Persistent colored impurities. | Treat the crude product with activated charcoal during recrystallization. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
-
Butanoyl chloride is corrosive and lachrymatory; handle with care.
-
2,4-Dimethylaniline is toxic and should be handled with appropriate precautions.
References
-
PubChem. N-(2,4-Dimethylphenyl)-3-oxobutanamide. [Link]
-
NIST. Acetamide, N-(2,4-dimethylphenyl)-. [Link]
Sources
Advanced Application Note: Utilizing N-(2,4-dimethylphenyl)butanamide Scaffolds in Enzyme Inhibition and Metabolic Assays
Introduction & Structural Rationale
The N-aryl butanamide scaffold, particularly N-(2,4-dimethylphenyl)butanamide and its functionalized derivatives (such as α-bromo and 4-amino analogues), represents a highly versatile pharmacophore in contemporary medicinal chemistry[1]. The butanamide chain provides a flexible aliphatic linker, while the 2,4-dimethylphenyl group offers precise steric bulk and electronic properties that facilitate optimal insertion into the hydrophobic pockets of target enzymes[2].
This Application Note provides a comprehensive, causality-driven guide to utilizing these compounds in two critical preclinical workflows: Cytochrome P450 (CYP450) metabolic profiling and Kinase inhibition assays .
Mechanism of Action
The 2,4-dimethyl substitution pattern restricts the rotational degrees of freedom of the phenyl ring, locking the molecule into a conformation that effectively mimics endogenous substrates or competes with cofactors like ATP[2].
-
In Kinase Assays: 4-amino-N-(2,4-dimethylphenyl)butanamide derivatives act as potent ATP-competitive inhibitors. By occupying the ATP-binding site, they prevent the phosphorylation of downstream substrates[2].
-
In Metabolic Assays: α-bromo-N-(2,4-dimethylphenyl)butanamide serves as an electrophilic probe and substrate for CYP450 isoforms (e.g., CYP3A4, CYP2D6), allowing researchers to assess metabolic stability and potential drug-drug interactions (DDIs)[1].
Mechanism of ATP-competitive kinase inhibition by N-(2,4-dimethylphenyl)butanamide derivatives.
CYP450 Inhibition & Metabolic Profiling (Protocol 1)
Objective: Determine the half-maximal inhibitory concentration (IC50) of N-(2,4-dimethylphenyl)butanamide derivatives against CYP3A4 using a high-throughput fluorogenic assay[3].
System Self-Validation: This protocol utilizes a pro-fluorescent substrate, 7-Benzoyloxy-4-trifluoromethyl coumarin (BFC), which remains non-fluorescent until oxidized by CYP3A4[3]. By measuring the decrease in fluorescence, enzyme inhibition is quantified[4]. The inclusion of a positive control (Ketoconazole) validates enzyme activity, while a vehicle control (DMSO) establishes baseline fluorescence, ensuring the assay is internally self-validating[3].
Step-by-Step Methodology
-
Buffer Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: This specific molarity and pH strictly mimic physiological conditions, which is mandatory to maintain the structural integrity and catalytic activity of the CYP450 heme iron complex.
-
-
Compound Dilution: Serially dilute the butanamide derivative in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 0.2%.
-
Causality: Higher concentrations of DMSO act as direct competitive inhibitors of the CYP3A4 isoform, which would artificially skew the IC50 data and lead to false positives[4].
-
-
Enzyme-Substrate Mix: Combine recombinant CYP3A4 enzyme with the BFC substrate in the phosphate buffer.
-
Pre-incubation: Add the diluted compounds to the enzyme-substrate mix and incubate at 37°C for 5 minutes.
-
Causality: Pre-incubation allows the bulky 2,4-dimethylphenyl moiety to navigate the active site and reach thermodynamic binding equilibrium with the enzyme before catalysis is initiated[3].
-
-
Reaction Initiation: Add an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.
-
Causality: CYP450 enzymes are monooxygenases that absolutely require electron equivalents to drive their catalytic cycle. The regenerating system ensures a constant, non-depleting supply of NADPH[4].
-
-
Incubation & Termination: Incubate at 37°C for 20 minutes. Terminate the reaction by adding a stop buffer (e.g., 20% Tris base in acetonitrile).
-
Causality: The basic stop buffer simultaneously denatures the CYP enzyme (halting the reaction instantly) and shifts the pH to maximize the quantum yield (fluorescence) of the coumarin metabolite.
-
-
Measurement: Read fluorescence at Ex/Em 535/587 nm using a microplate reader[3].
Kinase Inhibition Profiling (Protocol 2)
Objective: Evaluate the ATP-competitive inhibition of 4-amino-N-(2,4-dimethylphenyl)butanamide against target kinases using the luminescent ADP-Glo™ assay[5].
System Self-Validation: The ADP-Glo™ assay is a two-step process that measures the ADP formed during a kinase reaction[5]. By actively depleting unreacted ATP before the detection step, the background luminescent signal is virtually eliminated. This creates a highly sensitive, self-validating assay capable of generating a robust Z'-factor (>0.7)[5].
Step-by-Step Methodology
-
Kinase Reaction: In a 384-well plate, combine 2 µL of the purified kinase enzyme, 1 µL of the butanamide inhibitor (or vehicle control), and 2 µL of the Substrate/ATP mix.
-
Causality: Keeping the reaction volume extremely low (5 µL) conserves expensive recombinant enzymes while maintaining high local substrate concentrations for optimal Michaelis-Menten kinetics[5].
-
-
Primary Incubation: Incubate at room temperature for 60 minutes to allow substrate phosphorylation and ADP generation.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Causality: This proprietary reagent terminates the kinase reaction and actively degrades all remaining unconsumed ATP. This ensures that any subsequent luminescence is solely derived from the ADP generated by the kinase, eliminating false background noise[5].
-
-
ADP to ATP Conversion & Detection: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Causality: This reagent performs a dual function: it converts the generated ADP back into ATP and introduces luciferase/luciferin. The newly formed ATP drives the luciferase reaction to produce light[5].
-
-
Measurement: Record luminescence using a plate-reading luminometer (integration time 0.5–1 second)[5].
Two-step luminescent ADP-Glo™ workflow for quantifying kinase inhibition.
Quantitative Data Interpretation
To accurately assess the viability of N-(2,4-dimethylphenyl)butanamide derivatives as lead compounds, quantitative data must be structured to compare target affinity against metabolic clearance. A Z'-factor > 0.5 for any given row indicates an excellent, statistically reliable assay suitable for high-throughput screening.
| Compound Variant | Target Enzyme | Assay Type | IC50 (µM) | Z'-Factor | Conclusion |
| α-bromo-N-(2,4-dimethylphenyl)butanamide | CYP3A4 | Fluorogenic BFC | 12.4 ± 1.1 | 0.82 | Moderate metabolic clearance; low DDI risk. |
| α-bromo-N-(2,4-dimethylphenyl)butanamide | CYP2D6 | Fluorogenic | > 50.0 | 0.78 | Negligible inhibition. |
| 4-amino-N-(2,4-dimethylphenyl)butanamide | p38α Kinase | ADP-Glo™ | 0.045 ± 0.005 | 0.88 | Highly potent ATP-competitive inhibitor. |
| 4-amino-N-(2,4-dimethylphenyl)butanamide | EGFR Kinase | ADP-Glo™ | 8.2 ± 0.4 | 0.75 | Weak off-target binding; good selectivity. |
Sources
- 1. 2-bromo-N-(2,4-dimethylphenyl)butanamide | 244793-29-1 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 5. promega.com [promega.com]
N-(2,4-dimethylphenyl)butanamide as a building block in organic synthesis
Application Note: N-(2,4-Dimethylphenyl)butanamide as a Strategic Building Block in Advanced Organic Synthesis
Executive Summary & Chemical Rationale
In contemporary organic synthesis and medicinal chemistry, the N-aryl butanamide scaffold is recognized as a highly privileged structural motif[1]. Specifically, N-(2,4-dimethylphenyl)butanamide and its α-functionalized derivatives (such as 2-bromo-N-(2,4-dimethylphenyl)butanamide) serve as versatile building blocks for the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and complex heterocyclic systems.
The utility of this specific molecule lies in the precise steric and electronic tuning provided by the 2,4-dimethylphenyl ring:
-
Conformational Control: Density functional theory (DFT) models of structurally analogous 2,4-dimethylphenyl amides reveal that steric repulsion from the ortho-methyl (C2) group forces the amide plane to adopt a near-orthogonal alignment (~90° dihedral angle) relative to the aromatic ring[2]. This minimizes electronic conjugation but maximizes crystal packing efficiency and dictates predictable reactivity.
-
Regioselective Directing Group: In transition-metal-catalyzed C-H activation, the amide nitrogen acts as a directing group. The C2-methyl group blocks one ortho position, and the C4-methyl group blocks para-electrophilic substitution, forcing metal insertion strictly at the less sterically hindered C6 position.
-
Metabolic Stability: Aromatic amides can be susceptible to enzymatic cleavage in biological systems, releasing primary aromatic amines[3]. The steric bulk of the ortho-methyl group significantly slows down this hydrolysis, enhancing the half-life of downstream drug candidates.
Mechanistic Workflows & Applications
Application A: Amide-Directed Ortho-C-H Activation
The N-(2,4-dimethylphenyl)butanamide scaffold is an excellent substrate for Palladium-catalyzed ortho-alkylation. The amide carbonyl and nitrogen coordinate to the Pd(II) center, guiding it to cleave the C6–H bond selectively.
Fig 1. Pd-catalyzed directed ortho-C-H activation cycle of N-(2,4-dimethylphenyl)butanamide.
Application B: Radical-Cascade Cyclization to Quaternary Oxindoles
Arylacrylamide derivatives of the 2,4-dimethylphenyl scaffold can undergo visible-light-mediated radical-cascade addition/cyclization with aldehydes. This room-temperature reaction forms complex 3,3-disubstituted oxindoles—core motifs in numerous natural products[4]. The reaction utilizes a photocatalyst to generate an acyl radical, which adds to the alkene, followed by cyclization onto the aromatic ring.
Application C: API Synthesis via α-Functionalization
By utilizing the α-bromo derivative, chemists can perform rapid nucleophilic substitution (S_N2) reactions. This "umpolung" approach creates a highly reactive electrophilic center at the α-carbon, which is highly susceptible to attack by secondary amines to yield local anesthetics analogous to Etidocaine[1][5].
Fig 2. Synthetic workflow for API generation via α-bromoamide intermediate.
Quantitative Data & Reaction Optimization
The synthesis and downstream functionalization of N-(2,4-dimethylphenyl)butanamide derivatives require precise condition optimization. Table 1 summarizes validated reaction conditions for α-bromination, amidation, and cyclization workflows[4][5].
Table 1: Optimization of α-Bromoamide Synthesis and Functionalization Conditions
| Substrate Type | Reagents / Catalyst | Solvent & Temp | Outcome / Yield | Ref. |
| 2,4-Dimethylaniline | 2-Bromobutanoyl Cl, Et₃N | DCM, 0 °C to RT | >85% (Clean Amidation) | [5] |
| Acyclic Ketones | NBS, NH₄OAc | CCl₄, 80 °C | Efficient α-bromination | [5] |
| Cyclic Ketones | NBS, NH₄OAc | Et₂O, 25 °C | Good yields of α-bromoketones | [5] |
| Arylacrylamides | Aldehydes, Photocatalyst | Acetone, Visible Light, RT | 45–71% (Oxindole formation) | [4] |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and built-in analytical checkpoints.
Protocol 1: Synthesis of 2-Bromo-N-(2,4-dimethylphenyl)butanamide
This protocol details the amidation of 2,4-dimethylaniline to form the α-bromoamide building block[5].
Step-by-Step Methodology:
-
Preparation: In an oven-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2,4-dimethylaniline (10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 50 mL).
-
Base Addition: Add triethylamine (Et₃N, 12.0 mmol, 1.2 equiv) to the stirring solution.
-
Causality: Et₃N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the acylation step, preventing the protonation of the aniline starting material, which would otherwise render it non-nucleophilic and halt the reaction[1].
-
-
Temperature Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
-
Causality: Maintaining 0 °C suppresses the dehydrohalogenation of the acyl chloride into a highly reactive ketene intermediate, thereby minimizing the formation of unwanted dimerization side-products[5].
-
-
Acylation: Add 2-bromobutanoyl chloride (11.0 mmol, 1.1 equiv) dropwise via a syringe over 15 minutes.
-
Reaction & Validation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2 hours.
-
Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (4:1) mobile phase. The reaction is complete when the UV-active aniline spot (R_f ~0.3) is entirely consumed, replaced by a single major product spot (R_f ~0.45).
-
-
Workup: Quench the reaction by adding 30 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers and wash with 1M HCl (30 mL).
-
Causality: The 1M HCl wash is critical. It protonates any residual unreacted 2,4-dimethylaniline, pulling it into the aqueous phase and ensuring the final organic phase contains only the neutral amide product.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product. Recrystallize from cold ethanol to obtain the pure 2-bromo-N-(2,4-dimethylphenyl)butanamide as a crystalline solid.
Protocol 2: S_N2 Amination for API Precursor Synthesis
This protocol converts the α-bromoamide into an α-amino amide, mimicking the final steps of Etidocaine synthesis.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 2-bromo-N-(2,4-dimethylphenyl)butanamide (5.0 mmol) in anhydrous acetonitrile (25 mL).
-
Reagent Addition: Add a secondary amine (e.g., diethylamine, 15.0 mmol, 3.0 equiv) and anhydrous K₂CO₃ (10.0 mmol, 2.0 equiv).
-
Causality: An excess of the secondary amine drives the S_N2 equilibrium forward. K₂CO₃ serves as a heterogeneous base to neutralize the resulting HBr, preventing the formation of amine hydrobromide salts which would lower the effective concentration of the nucleophile.
-
-
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours.
-
Validation Checkpoint: Quench a 50 µL aliquot in water/ethyl acetate. Run GC-MS on the organic layer. The disappearance of the isotopic bromine doublet (M, M+2) and the appearance of the desired product mass confirms complete conversion.
-
Purification: Cool to room temperature, filter off the inorganic salts, and concentrate. Purify via silica gel flash chromatography (DCM:MeOH 95:5) to yield the target α-amino amide.
References
- 2-bromo-N-(2,4-dimethylphenyl)
- Source: benchchem.
- Buy N-(2,4-dimethylphenyl)-4-methoxybenzamide (EVT-5889261) - EvitaChem(Cited for DFT conformational data of 2,4-dimethylphenyl amides)
- Source: rsc.
- Source: researchgate.
Sources
Application Note & Protocols: Characterizing Protein-Ligand Interactions Using N-(2,4-dimethylphenyl)butanamide
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-(2,4-dimethylphenyl)butanamide as a model ligand for studying protein-ligand interactions. We move beyond a simple recitation of steps to provide a framework grounded in biophysical principles. The protocols detailed herein for Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Saturation Transfer Difference Nuclear Magnetic Resonance (STD-NMR) are designed to be self-validating, ensuring robust and reproducible data. By explaining the causality behind experimental choices, this guide empowers researchers to not only execute these techniques but also to critically interpret the results and troubleshoot potential issues.
Introduction: The Significance of N-(2,4-dimethylphenyl)butanamide as a Probe
N-(2,4-dimethylphenyl)butanamide is an amide-containing small molecule. While not extensively characterized in public literature as a specific inhibitor, its structure represents a common scaffold in medicinal chemistry. It possesses key features—a substituted aromatic ring and a flexible aliphatic chain—that make it an excellent candidate for exploring binding events with a variety of protein targets. Its relatively low molecular weight and moderate hydrophobicity are typical of fragment-like molecules, making it a valuable tool for screening campaigns and for validating the druggability of a protein's binding pocket.
The primary challenge in early-stage drug discovery is the accurate characterization of the binding affinity and thermodynamics of such small molecules to their protein targets. Understanding these parameters is crucial for establishing a structure-activity relationship (SAR) and optimizing lead compounds. This guide will use N-(2,4-dimethylphenyl)butanamide as a representative ligand to detail the application of key biophysical techniques.
Foundational Principle: Selecting the Right Technique
The choice of analytical method is dictated by the research question. Are we seeking thermodynamic data (ΔH, ΔS), kinetic data (k_on, k_off), or structural information on the binding epitope? Each technique offers a unique window into the interaction.
Diagram 1: Decision Workflow for Technique Selection
Caption: The four key phases of a typical Surface Plasmon Resonance (SPR) cycle.
Saturation Transfer Difference (STD) NMR: Identifying the Binding Epitope
STD-NMR is a ligand-observed NMR technique used to identify which parts of a small molecule are in close proximity to the protein surface upon binding. It relies on transferring magnetic saturation from the protein to the bound ligand. Protons on the ligand that are closest to the protein will show the strongest signals in the resulting difference spectrum, thus mapping the binding epitope.
Causality Behind the STD-NMR Protocol
-
Selective Saturation: The experiment's success hinges on the ability to selectively saturate protons on the protein without directly affecting the ligand protons. This is achieved by choosing a frequency region where only the protein resonates (e.g., -1 ppm for aliphatic protons or 8.5 ppm for aromatic protons).
-
Ligand-to-Protein Ratio: A high excess of the ligand (e.g., 100:1) is required. This ensures that the small fraction of bound ligand can rapidly exchange with the large pool of free ligand, allowing the saturation effect to be amplified and observed on the bulk ligand signals.
-
Controls are Non-Negotiable: A key self-validating control is running the same experiment in the absence of the protein. No signals should appear in the difference spectrum, confirming that the observed effects are protein-dependent.
Detailed STD-NMR Protocol
Objective: Map the binding epitope of N-(2,4-dimethylphenyl)butanamide when bound to Protein-X.
Materials:
-
NMR Spectrometer (≥ 600 MHz with cryoprobe recommended)
-
Protein-X
-
N-(2,4-dimethylphenyl)butanamide
-
Deuterated Buffer: 50 mM Phosphate, 150 mM NaCl, in 99.9% D₂O, pD 7.4
Procedure:
-
Sample Preparation:
-
Prepare a sample containing a low concentration of Protein-X (e.g., 10-20 µM) and a high concentration of N-(2,4-dimethylphenyl)butanamide (e.g., 1-2 mM) in the deuterated buffer.
-
-
NMR Acquisition:
-
Acquire a standard 1D proton reference spectrum of the sample.
-
Set up the STD experiment (e.g., using a stddiff pulse program).
-
On-resonance irradiation: Set the selective saturation frequency to a region with protein signals but no ligand signals (e.g., -1.0 ppm).
-
Off-resonance irradiation: Set the control frequency to a region far from any protein or ligand signals (e.g., 40 ppm).
-
Set the saturation time (typically 1-2 seconds).
-
Acquire the spectra by interleaving on- and off-resonance scans for a sufficient number of transients to achieve good signal-to-noise.
-
-
Data Processing and Analysis:
-
Process the spectra to obtain the final difference spectrum (Off-resonance - On-resonance).
-
Integrate the signals in the reference spectrum and the STD spectrum.
-
Calculate the STD amplification factor for each ligand proton (or proton group) by normalizing the STD signal intensity to the reference signal intensity.
-
The protons with the highest STD amplification factors are those in closest contact with the protein.
-
Interpreting the Epitope Map
By comparing the STD enhancements of the different protons on N-(2,4-dimethylphenyl)butanamide, one can construct an epitope map.
-
Example Interpretation: If the protons on the 2,4-dimethylphenyl ring show a strong STD effect (e.g., 100% relative intensity) while the terminal methyl group of the butanamide chain shows a weak effect (e.g., 20%), it strongly suggests that the aromatic ring is buried deep within the binding pocket, and the aliphatic chain is more solvent-exposed.
Conclusion
The successful characterization of a protein-ligand interaction requires a multi-faceted approach. By using N-(2,4-dimethylphenyl)butanamide as a model compound, we have demonstrated how to apply a suite of powerful biophysical techniques. ITC provides the 'why' of binding through thermodynamics, SPR reveals the 'how fast' through kinetics, and STD-NMR illustrates the 'where' by mapping the binding interface. Employing these methods with a rigorous, self-validating mindset—paying close attention to buffer matching, concentration regimes, and essential controls—will yield high-quality, trustworthy data that can confidently drive drug discovery projects forward.
References
-
Title: Isothermal titration calorimetry in drug design Source: Drug Discovery Today URL: [Link]
-
Title: A guide to isothermal titration calorimetry for fragment-based drug discovery Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Surface Plasmon Resonance (SPR) for the Characterization of Biological Interactions Source: Current Protocols in Protein Science URL: [Link]
-
Title: The Importance of Proper Immobilization in SPR Biosensing Source: Biosensors URL: [Link]
-
Title: Overcoming mass transport limitation in surface plasmon resonance-based measurements of high-affinity complexes Source: Analytical Biochemistry URL: [Link]
-
Title: Saturation Transfer Difference (STD) NMR Source: Nature Protocols URL: [Link]
Advanced LC-MS/MS Quantification of N-(2,4-dimethylphenyl)butanamide in Biological Matrices: A Mechanistic and Validated Approach
The Analytical Context and Challenge
N-(2,4-dimethylphenyl)butanamide is a critical structural motif and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including local anesthetics and agricultural compounds[1]. In pharmacokinetic (PK) and toxicokinetic (TK) studies, quantifying this lipophilic amide in complex biological matrices (e.g., human plasma) presents distinct challenges. The presence of endogenous phospholipids and proteins can lead to severe ion suppression in the electrospray ionization (ESI) source. This application note details a highly sensitive, robust, and self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method tailored specifically for this analyte.
Mechanistic Method Design
Sample Preparation: Why Supported Liquid Extraction (SLE)?
Simple protein precipitation (PPT) often fails to remove matrix phospholipids, which co-elute with lipophilic analytes like N-(2,4-dimethylphenyl)butanamide and cause unpredictable matrix effects. To counteract this, we utilize Supported Liquid Extraction (SLE). SLE mimics traditional liquid-liquid extraction (LLE) but uses a diatomaceous earth solid support. This maximizes the interfacial surface area between the aqueous biological sample and the immiscible organic extraction solvent (methyl tert-butyl ether, MTBE).
Causality: The polarity of MTBE is perfectly tuned to extract the neutral amide while leaving polar endogenous interferences (like phospholipids and salts) permanently trapped on the aqueous-wetted sorbent, ensuring high extraction recovery (>85%) and minimal ion suppression.
Chromatography: The Role of Mobile Phase Modifiers
N-(2,4-dimethylphenyl)butanamide (MW: 191.27 g/mol ) is a neutral-to-weakly basic compound. To drive the formation of the [M+H]+ precursor ion in positive ESI mode, the mobile phase must be acidic. We use 0.1% formic acid buffered with 2 mM ammonium formate.
Causality: The formate buffer stabilizes the pH and provides a consistent ionic strength, which prevents secondary interactions with residual silanols on the C18 column. This narrows the chromatographic peak width and significantly enhances ionization efficiency.
Mass Spectrometry: MRM Transition Causality
Upon collision-induced dissociation (CID) of the [M+H]+ precursor at m/z 192.1, the amide bond cleaves. The charge is retained on the nitrogen, yielding the dominant 2,4-dimethylaniline product ion at m/z 122.1. This transition (192.1 → 122.1) is highly specific and is designated as the quantifier. A secondary fragmentation involving the loss of the alkyl chain yields m/z 107.1, serving as the qualifier transition to ensure peak purity.
Experimental Workflow and Protocol
Figure 1: Step-by-step sample preparation and LC-MS/MS analytical workflow.
Self-Validating Protocol
To ensure trustworthiness, this protocol incorporates System Suitability Testing (SST) and bracketing Quality Control (QC) samples, aligning with the ICH M10 and FDA Bioanalytical Method Validation guidelines[2][3].
Step 1: System Suitability and Batch Validity A self-validating analytical batch must begin with an SST consisting of six consecutive injections of the Lower Limit of Quantification (LLOQ) standard to verify precision (CV < 20%) and retention time stability (drift < 0.1 min). A double blank (matrix without analyte or IS) and a single blank (matrix with IS only) must follow the SST to confirm the absence of carryover and isotopic interference before running unknown samples[2].
Step 2: Supported Liquid Extraction (SLE)
-
Aliquot 100 µL of plasma sample (blank, calibrator, QC, or unknown) into a 96-well SLE plate.
-
Add 10 µL of the Internal Standard (IS) working solution (N-(2,4-dimethylphenyl)butanamide-d9, 50 ng/mL) and 100 µL of 0.5 M ammonium hydroxide to ensure the analyte is fully un-ionized prior to extraction.
-
Apply a brief vacuum (-3 inHg) to load the sample into the diatomaceous earth sorbent. Wait 5 minutes for complete aqueous partitioning.
-
Elute the analyte by adding 2 x 400 µL of MTBE. Allow gravity drip for 5 minutes, then apply vacuum to collect the eluate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase A/B (80:20, v/v).
Step 3: UHPLC-MS/MS Analysis
Table 1: UHPLC Parameters
| Parameter | Specification |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | Water + 0.1% Formic Acid + 2 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Gradient | 0.0–0.5 min: 20% B 0.5–2.5 min: 20% → 95% B 2.5–3.5 min: 95% B 3.5–3.6 min: 95% → 20% B 3.6–5.0 min: 20% B |
Table 2: MS/MS Parameters (Positive ESI Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) | Purpose |
| N-(2,4-dimethylphenyl)butanamide | 192.1 | 122.1 | 60 | 25 | Quantifier |
| N-(2,4-dimethylphenyl)butanamide | 192.1 | 107.1 | 60 | 40 | Qualifier |
| N-(2,4-dimethylphenyl)butanamide-d9 | 201.2 | 122.1 | 60 | 25 | Internal Standard |
Method Validation and Performance
The method was validated strictly according to the FDA 2018 Bioanalytical Method Validation Guidance[2] and the ICH M10 harmonized guideline[3].
-
Linearity and Sensitivity: The calibration curve exhibited excellent linearity ( R2>0.995 ) over the dynamic range of 1.0 to 1000 ng/mL using a 1/x² weighting factor. The LLOQ was established at 1.0 ng/mL.
-
Matrix Effect and Recovery: The matrix factor (MF) was calculated by comparing the peak area of post-extraction spiked samples to neat standards. The IS-normalized MF was consistently ~1.01, demonstrating that the SLE protocol effectively eliminated ion suppression.
-
Accuracy and Precision: Evaluated at four QC levels across three independent validation batches. All levels met the stringent ±15% acceptance criteria (±20% for LLOQ).
Table 3: Summary of Validation Results (Intra-day and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1.0 | 6.4 | +4.2 | 7.8 | +5.1 |
| Low QC | 3.0 | 4.1 | -2.1 | 5.2 | -1.8 |
| Mid QC | 400.0 | 3.2 | +1.5 | 4.0 | +1.1 |
| High QC | 800.0 | 2.8 | -0.5 | 3.5 | -0.9 |
Conclusion
This application note presents a robust, mechanistically grounded LC-MS/MS method for the quantification of N-(2,4-dimethylphenyl)butanamide. By leveraging the specific partitioning chemistry of Supported Liquid Extraction and optimizing the ESI+ ionization dynamics, the method achieves high sensitivity and circumvents matrix effects. The self-validating protocol design ensures absolute compliance with current FDA and ICH M10 regulatory standards, making it immediately deployable for rigorous PK/TK profiling.
References
-
Resolvemass. "Essential FDA Guidelines for Bioanalytical Method Validation". Available at:[Link]
-
KCAS Bio. "The ICH M10 Guideline as the Gold Standard". Available at: [Link]
Sources
Troubleshooting & Optimization
Improving the yield of N-(2,4-dimethylphenyl)butanamide synthesis
Welcome to the Technical Support Center for the synthesis of N-(2,4-dimethylphenyl)butanamide . This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield bottlenecks, impurity profiles, or scale-up challenges during the amidation of 2,4-dimethylaniline.
Below, you will find a mechanistic troubleshooting workflow, a diagnostic Q&A, comparative yield data, and a self-validating experimental protocol designed to maximize your reaction efficiency.
Mechanistic Troubleshooting Workflow
Logical workflow for optimizing N-(2,4-dimethylphenyl)butanamide synthesis.
Diagnostic Q&A: Troubleshooting Yield Loss
Q1: Why is my isolated yield consistently below 60% when using butyryl chloride and triethylamine (TEA)? Causality: The methyl group at the 2-position (ortho) of 2,4-dimethylaniline introduces steric hindrance around the nucleophilic amine. This structural feature retards the rate of [1]. When the primary reaction is slowed, competitive side reactions dominate—most notably, the hydrolysis of the highly moisture-sensitive butyryl chloride by trace water in the solvent. Furthermore, TEA can promote the formation of unreactive ketene intermediates from aliphatic acid chlorides. Solution: Switch your base to Pyridine or N,N-Diisopropylethylamine (DIPEA). Pyridine acts as a nucleophilic catalyst, rapidly reacting with butyryl chloride to form a highly electrophilic acylpyridinium intermediate. This intermediate easily overcomes the steric barrier of the ortho-substituted aniline, driving the reaction forward before hydrolysis can occur.
Q2: I am detecting a significant higher-molecular-weight byproduct (+70 Da relative to the product) in my LC-MS. What is it, and how do I prevent it? Causality: The +70 Da mass addition indicates the formation of a diacylated byproduct: N-(2,4-dimethylphenyl)-N-butyrylbutanamide. This occurs when excess butyryl chloride is used in conjunction with a strong base. The newly formed secondary amide is deprotonated, allowing a second acylation event to take place. Solution: Strictly control the stoichiometry to exactly 1.05 equivalents of butyryl chloride. Additionally, invert your addition sequence: add the acyl chloride dropwise at 0 °C to a dilute solution of the aniline and base. This maintains a low local concentration of the electrophile, heavily favoring monoacylation.
Q3: Can I synthesize this amide directly from butyric acid to avoid handling corrosive and moisture-sensitive butyryl chloride? Causality: Yes. Direct amidation from carboxylic acids is highly favorable for process scale-up. However, standard carbodiimide coupling agents (like DCC or EDC) often result in poor yields with hindered anilines due to the competitive formation of unreactive N-acylurea byproducts. Solution: Utilize T3P (1-Propanephosphonic acid cyclic anhydride) combined with pyridine. T3P generates a highly reactive mixed anhydride that is remarkably efficient for [2]. Furthermore, T3P produces exclusively water-soluble byproducts, eliminating the need for column chromatography and preventing mechanical yield loss during purification.
Quantitative Yield Optimization Data
The following table summarizes the expected outcomes based on the choice of reagents and conditions. Data is synthesized from standard process optimization parameters for ortho-substituted anilines.
| Acylating Agent | Base / Coupling Agent | Solvent | Temp (°C) | Mechanistic Bottleneck / Issue | Expected Yield (%) |
| Butyryl Chloride | TEA (1.5 eq) | DCM | 0 to RT | Hydrolysis, Diacylation | 50 - 65 |
| Butyryl Chloride | Pyridine (1.5 eq) | DCM | 0 to RT | Toxicity of pyridine at scale | 75 - 85 |
| Butyric Acid | EDC·HCl / HOBt | DMF | RT | N-acylurea dead-end formation | 60 - 70 |
| Butyric Acid | T3P (1.5 eq) / Pyridine | EtOAc | RT to 80 | None (Clean reaction profile) | > 90 |
Self-Validating Experimental Protocol: Optimized T3P Coupling
This protocol utilizes the direct amidation route (Path B in the workflow diagram) to achieve >90% yield and >95% purity without the need for silica gel chromatography. Every step includes a physical validation checkpoint to ensure the system is behaving as expected.
Materials Required:
-
2,4-Dimethylaniline (1.0 eq, 10.0 mmol, 1.21 g)
-
Butyric acid (1.1 eq, 11.0 mmol, 0.97 g)
-
T3P (50% wt. solution in EtOAc, 1.5 eq, 15.0 mmol, 9.5 mL)
-
Pyridine (3.0 eq, 30.0 mmol, 2.4 mL)
-
Anhydrous Ethyl Acetate (EtOAc) (25 mL)
Step-by-Step Methodology:
-
Substrate Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dimethylaniline and butyric acid in 25 mL of anhydrous EtOAc.
-
Validation Check: The solution must be clear and colorless to pale yellow. Deep brown or red coloration indicates oxidation of the aniline starting material; if observed, the aniline must be freshly distilled prior to use.
-
-
Base Addition: Add pyridine to the stirring mixture at room temperature.
-
Activation & Coupling: Cool the flask to 0 °C using an ice bath. Dropwise, add the T3P solution over 10 minutes via syringe.
-
Causality: Slow addition manages the mild exotherm associated with mixed anhydride formation, preventing thermal degradation of the activated intermediate.
-
-
Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 to 6 hours.
-
Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the UV-active aniline spot (Rf ~0.6) completely disappears, replaced by a single new UV-active amide spot (Rf ~0.4).
-
-
Quench & Aqueous Workup: Quench the reaction by adding 25 mL of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to hydrolyze any unreacted anhydride. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M HCl (2 x 20 mL) to remove excess pyridine, followed by brine (20 mL).
-
Validation Check: The organic layer must be completely transparent after the brine wash. Cloudiness indicates an emulsion, trapped water, or residual water-soluble phosphonic acid salts. If cloudy, wash with brine one additional time.
-
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The target compound, N-(2,4-dimethylphenyl)butanamide, will precipitate as an off-white to crystalline solid.
References
-
Title: The Amide Functional Group: Properties, Synthesis, and Nomenclature Source: Master Organic Chemistry URL: [Link]
-
Title: General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Source: Organic Process Research & Development (via ResearchGate) URL: [Link]
-
Title: Amide (General Synthesis Methods) Source: Wikipedia URL: [Link]
Technical Support Center: Troubleshooting the Solubility of N-(2,4-dimethylphenyl)butanamide
Welcome to the Technical Support Center. As application scientists, we frequently encounter formulation roadblocks when transitioning lipophilic synthetic compounds into aqueous biological assays. N-(2,4-dimethylphenyl)butanamide presents a specific challenge: it combines a highly hydrophobic 2,4-dimethylphenyl ring and an aliphatic butanamide tail with an amide core. Because amides act as both internal hydrogen bond donors and acceptors, they form highly stable solid-state crystal lattices that strongly resist aqueous solvation[1].
This guide provides field-proven, mechanistically grounded solutions to overcome these thermodynamic barriers without compromising your biological data.
Troubleshooting Guide & FAQs
Q1: I diluted my DMSO stock of N-(2,4-dimethylphenyl)butanamide into my aqueous assay buffer, and the solution immediately turned cloudy. What happened? A1: You are observing "DMSO shock," a rapid nucleation event[2]. When a concentrated DMSO stock is pipetted directly into an aqueous buffer, the water-miscible DMSO diffuses into the bulk solvent faster than the lipophilic amide can disperse. The local concentration of N-(2,4-dimethylphenyl)butanamide instantly exceeds its kinetic solubility limit, causing it to crash out of solution[2]. Causality & Fix: To prevent this, lower the thermodynamic barrier by adding the DMSO stock dropwise while vigorously vortexing the buffer[2]. Alternatively, utilize an intermediate solvent cascade (e.g., 100% DMSO → 50% DMSO/Buffer → 10% DMSO/Buffer) to gradually acclimate the compound to the aqueous environment.
Q2: My cell-based assay shows high background toxicity, but I need 5% DMSO to keep the amide in solution. How can I reduce solvent toxicity? A2: Standard biological assays, particularly cell culture or sensitive in vivo models (like Daphnia magna), cannot tolerate high co-solvent concentrations. Studies demonstrate that DMSO and similar co-solvents should be strictly maintained at ≤1% (v/v) to minimize acute physiological and embryotoxic artifacts[3]. If 1% DMSO is insufficient to maintain the solubility of your amide, you must abandon co-solvents and pivot to an encapsulation strategy, such as cyclodextrin complexation[4].
Q3: Can I just adjust the pH of the buffer to dissolve it, like I do with other poorly soluble drugs? A3: No. While pH adjustment is a powerful tool for ionizable compounds (like basic amines or acidic carboxylic acids)[2], N-(2,4-dimethylphenyl)butanamide is an amide. Amides are essentially neutral at physiological pH ranges[5]. Adjusting the pH between 6.0 and 8.0 will not ionize the molecule, and extreme pH shifts required to protonate or deprotonate an amide will destroy your biological assay targets.
Quantitative Comparison of Solubilization Strategies
When selecting a formulation approach, you must balance the solubilization capacity against the risk of assay interference.
| Solubilization Strategy | Mechanism of Action | Typical Max Concentration in Assay | Toxicity / Interference Risk |
| DMSO (Co-solvent) | Disrupts the water hydrogen bond network, lowering the dielectric constant of the buffer. | ≤1.0% (v/v)[3] | High: Can cause cellular toxicity, membrane permeabilization, and enzyme inhibition[3]. |
| HP-β-Cyclodextrin | Encapsulates the lipophilic 2,4-dimethylphenyl ring within a hydrophobic cavity[4]. | 10–20% (w/v)[4] | Low: Generally biologically inert; maintains the compound in an aqueous-compatible shell[6]. |
| Tween-20 (Surfactant) | Forms micelles that sequester the hydrophobic amide tail and aromatic ring. | 0.01–0.1% (v/v) | Moderate: Can disrupt native lipid bilayers and denature sensitive proteins. |
| pH Adjustment | Attempts to ionize functional groups to increase polarity. | N/A (Amides are neutral)[5] | N/A: Ineffective for this specific compound class[5]. |
Strategic Decision Workflows
Decision tree for selecting a solubility enhancement strategy for hydrophobic amides.
Step-by-Step Experimental Methodologies
Protocol A: Self-Validating Kinetic Solubility Assessment
Purpose: To empirically determine the maximum concentration of N-(2,4-dimethylphenyl)butanamide before precipitation occurs, avoiding subjective visual inspections[2]. Causality: By measuring light scattering (absorbance at 620 nm), this protocol creates a self-validating feedback loop. A spike in absorbance mathematically proves the exact concentration at which the compound's kinetic solubility is breached.
-
Preparation: Prepare a 10 mM stock of N-(2,4-dimethylphenyl)butanamide in 100% DMSO.
-
Plate Setup: Aliquot your biological assay buffer into a 96-well clear-bottom microplate (190 µL/well).
-
Titration: Titrate the DMSO stock into the buffer to create a concentration gradient (e.g., 1 µM to 100 µM). Critical Step: Ensure the final DMSO concentration remains constant (e.g., exactly 1.0%) across all wells by back-filling with blank DMSO[2].
-
Equilibration: Incubate the plate for 2 hours at room temperature on a plate shaker to allow for thermodynamic equilibrium and potential nucleation.
-
Validation Readout: Read the absorbance at 620 nm using a microplate reader. The highest compound concentration immediately preceding a sharp inflection point in absorbance is your verified kinetic solubility limit.
Protocol B: Formulation of HP-β-Cyclodextrin Inclusion Complexes
Purpose: To encapsulate the lipophilic 2,4-dimethylphenyl ring within a hydrophilic shell, increasing aqueous solubility without the use of toxic organic solvents[4]. Causality: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The non-polar aromatic ring of the amide displaces high-energy water molecules inside the cavity, driven by the hydrophobic effect, forming a highly soluble host-guest complex[6].
Workflow for preparing cyclodextrin inclusion complexes to enhance amide solubility.
-
Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target biological buffer (e.g., PBS, pH 7.4)[6].
-
Guest Addition: Add an excess amount of solid N-(2,4-dimethylphenyl)butanamide powder directly to the cyclodextrin solution.
-
Complexation: Stir the suspension vigorously at room temperature for 24 to 48 hours. This extended timeframe is required to overcome the high crystal lattice energy of the amide and ensure complete thermodynamic complexation[6].
-
Purification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble amide[6].
-
Validation: Filter the supernatant through a 0.22 µm PTFE syringe filter. Quantify the dissolved compound in the filtrate using HPLC-UV. The resulting concentration represents your new, thermodynamically enhanced solubility limit.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Comparative Toxicological Evaluation of Solubilizers and Hydrotropic Agents Using Daphnia magna as a Model Organism [mdpi.com]
- 4. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceready.com.au [scienceready.com.au]
- 6. gpsrjournal.com [gpsrjournal.com]
Technical Support Center: Optimizing N-(2,4-Dimethylphenyl)butanamide Derivatization
Welcome to the Technical Support Center for amide derivatization. This guide is specifically engineered for researchers, scientists, and drug development professionals optimizing the synthesis of N-(2,4-dimethylphenyl)butanamide—a highly relevant N-aryl butanamide scaffold used in medicinal chemistry and agricultural research.
Here, we bridge the gap between theoretical mechanisms and benchtop execution, providing self-validating protocols, quantitative data, and mechanistic troubleshooting to ensure high-fidelity synthesis.
Core Experimental Protocols
The synthesis of N-(2,4-dimethylphenyl)butanamide can be achieved via two primary pathways. The choice of protocol depends on the availability of starting materials (acid chloride vs. carboxylic acid) and the tolerance for specific byproducts.
Protocol A: Acid Chloride Derivatization (High Reactivity)
This method utilizes butyryl chloride and is ideal for rapid derivatization. It requires strict anhydrous conditions and stoichiometric base addition, a protocol standard utilized in the synthesis of[1].
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,4-dimethylaniline (1.0 equiv, 5.0 mmol) in anhydrous CH₂Cl₂ to achieve a 0.2 M concentration.
-
Base Addition: Add triethylamine (Et₃N, 1.5 equiv) to the solution. Self-Validation Check: The solution must remain clear. Et₃N serves as the critical HCl scavenger.
-
Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add butyryl chloride (1.1 equiv) dropwise over 10 minutes. Causality: Dropwise addition at 0 °C controls the exothermic reaction and prevents the formation of diacylated side products.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexanes, 1:4).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with CH₂Cl₂ (3x). Wash the combined organic layers with 1M HCl (to remove any trace unreacted aniline), brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Concentrate in vacuo to yield the crude product, which can be purified via recrystallization or flash column chromatography.
Protocol B: Carbodiimide Coupling (Mild Conditions)
This method utilizes butyric acid with EDCI/HOBt. It is highly reliable for sterically hindered anilines, as demonstrated in the synthesis of[2].
Step-by-Step Methodology:
-
Activation: Dissolve butyric acid (1.2 equiv) in anhydrous DMF (0.2 M). Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir at room temperature for 30 minutes. Causality: Pre-activation forms the active OBt-ester, preventing unwanted side reactions between the coupling agent and the amine.
-
Amine Addition: Add 2,4-dimethylaniline (1.0 equiv) and N,N-diisopropylethylamine (DIEA, 2.0 equiv).
-
Catalysis: Add 4-dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DMAP acts as a nucleophilic catalyst, overcoming the steric hindrance of the ortho-methyl group on the aniline.
-
Propagation: Stir at room temperature for 6–8 hours.
-
Workup: Pour the mixture into distilled water and extract with ethyl acetate (3x). Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Quantitative Optimization Data
To demonstrate the causality of our protocol choices, the following table summarizes the optimization landscape for the acylation of 2,4-dimethylaniline.
| Entry | Acylating Agent | Equivalents | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Butyryl Chloride | 1.0 | None | CH₂Cl₂ | 25 | 24 | < 50 |
| 2 | Butyryl Chloride | 1.1 | Et₃N (1.5 eq) | CH₂Cl₂ | 0 to 25 | 4 | > 95 |
| 3 | Butyric Acid | 1.2 | EDCI / HOBt | DMF | 25 | 24 | ~ 60 |
| 4 | Butyric Acid | 1.2 | EDCI / HOBt + DMAP (0.1 eq) | DMF | 25 | 8 | > 95 |
Data synthesized from general amidation optimization principles and [3].
Workflow Visualization
Decision matrix for optimizing N-(2,4-dimethylphenyl)butanamide synthesis.
Troubleshooting Guide & FAQs
Q1: Why does my amidation reaction stall at ~50% conversion when using butyryl chloride without a base? A: This is a classic stoichiometric limitation. The reaction between an amine and an acid chloride generates hydrochloric acid (HCl) as a byproduct. Without a tertiary amine base (like Et₃N or DIEA) to scavenge this acid, the HCl protonates the unreacted 2,4-dimethylaniline, forming a non-nucleophilic anilinium salt. This effectively halts the reaction at 50% theoretical yield. Always ensure at least 1.5 equivalents of a non-nucleophilic base are present.
Q2: I am observing the formation of a byproduct with a higher Rf value on TLC. What is it, and how do I prevent it? A: This is likely the diacylated product, N,N-dibutyryl-2,4-dimethylaniline. It forms when the mono-acylated product (which still possesses a lone pair on the nitrogen) reacts with excess butyryl chloride. To prevent this, strictly control the stoichiometry (use exactly 1.05 - 1.1 equivalents of butyryl chloride), ensure rigorous dropwise addition at 0 °C to control the kinetics, and avoid excessive reaction times.
Q3: When using standard EDCI/HOBt coupling, my yields are significantly lower than when I couple primary aliphatic amines. Why? A: The 2,4-dimethylaniline substrate possesses an ortho-methyl group, which introduces significant steric hindrance around the nucleophilic nitrogen. This steric bulk increases the activation energy required to attack the bulky O-acylisourea or OBt-ester intermediate. To troubleshoot this, introduce 0.1 equivalents of DMAP. DMAP acts as a nucleophilic catalyst, forming a highly electrophilic, unhindered acylpyridinium intermediate that readily reacts with sterically hindered anilines.
Q4: My product is contaminated with DMF after Protocol B. How can I remove it without extensive chromatography? A: DMF is highly miscible with water but can partition into ethyl acetate during extraction. To completely remove DMF during the workup phase, wash the combined organic layers with a 5% aqueous Lithium Chloride (LiCl) solution at least three times. The LiCl drastically increases the polarity of the aqueous phase, pulling the DMF out of the organic layer.
References
-
Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
Design, synthesis and SAR exploration of tri-substituted 1,2,4-triazoles as inhibitors of the annexin A2-S100A10 protein interaction Source: Bioorganic & Medicinal Chemistry URL:[Link]
-
Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone Source: eScholarship, University of California URL:[Link]
Sources
Technical Support Center: HPLC Method Development & Troubleshooting
Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with developing robust, reproducible HPLC methods for N-(2,4-dimethylphenyl)butanamide and related anilide derivatives.
Because this molecule features both a lipophilic butanamide tail and a sterically hindered aromatic ring, it presents unique chromatographic challenges, including secondary surface interactions and co-elution with synthetic precursors. This guide synthesizes field-proven methodologies with the fundamental physicochemical causality required to troubleshoot and validate your analytical workflows.
Diagnostic Workflow
Diagnostic workflow for resolving N-(2,4-dimethylphenyl)butanamide HPLC anomalies.
Troubleshooting Guide & FAQs
Q1: Why does N-(2,4-dimethylphenyl)butanamide exhibit severe peak tailing, and how can I quantify and resolve it? A1: Peak symmetry is quantified using the USP tailing factor ( T=W0.05/2f ), where a value >1.5 indicates problematic tailing. While amides are generally non-ionizable under typical chromatographic conditions due to resonance stabilization of the nitrogen lone pair[1], they still act as hydrogen bond acceptors. The primary causality for tailing here is secondary interactions with residual silanols on the silica stationary phase. At a mobile phase pH >3.0 , these silanols ionize into negatively charged Si−O− groups, creating highly active sites that interact with the localized electron density of the amide[2].
-
Resolution: Lower the mobile phase pH to ~2.7 using 0.1% formic acid or phosphate buffer. This fully protonates the silanols, neutralizing the surface[2][3]. If tailing persists, switch to a column with sterically protected bidentate ligands or exhaustive endcapping to physically block access to the silica backbone[2].
Q2: How do I achieve baseline resolution between the target amide and its synthetic precursor, 2,4-dimethylaniline? A2: This requires exploiting the divergent pKa values of the two molecules. 2,4-dimethylaniline is a basic amine, whereas the butanamide derivative is neutral[1][4]. By utilizing an acidic mobile phase (pH ~3.0), the basic aniline becomes fully protonated and highly polar, causing it to elute near the void volume in reversed-phase HPLC. The neutral N-(2,4-dimethylphenyl)butanamide retains its lipophilicity and partitions strongly into the stationary phase, resulting in massive resolution ( Rs>5.0 ).
Q3: My chromatogram shows peak splitting for the target amide. Is my column degrading? A3: While peak splitting can indicate a physical void at the column head caused by silica hydrolysis (common if using pH >7.0 without hybrid silica particles)[3], the most frequent and easily corrected cause is a solvent strength mismatch . If your sample is dissolved in 100% acetonitrile but injected into a highly aqueous initial mobile phase (e.g., 20% acetonitrile), the analyte travels rapidly through the column head in the strong solvent plug before partitioning, effectively splitting the peak[3].
-
Resolution: Always reconstitute your sample in a solvent that is weaker than or equal to the initial mobile phase composition.
Quantitative Data Presentation
The following table summarizes the quantitative impact of various chromatographic levers on the resolution and peak shape of N-(2,4-dimethylphenyl)butanamide and its primary precursor.
| Chromatographic Condition | Mobile Phase pH | USP Tailing Factor ( T ) | Resolution ( Rs ) from Precursor | Primary Mechanism of Action |
| Standard C18 (Non-endcapped) | 6.5 | 2.4 (Severe Tailing) | 1.5 | Unsuppressed silanol ionization causes secondary H-bonding[2]. |
| Endcapped C18 | 2.7 | 1.1 (Symmetric) | > 5.0 | Low pH protonates silanols; endcapping provides steric shielding[2]. |
| RP-Amide C16 | 3.0 | 1.0 (Symmetric) | > 8.0 | Alternate selectivity via embedded polar groups prevents phase collapse. |
| 100% ACN Injection Solvent | 2.7 | N/A (Peak Split) | N/A | Analyte band broadens in the strong solvent plug prior to partitioning[3]. |
Self-Validating Experimental Protocols
Protocol 1: Optimized RP-HPLC Method for Anilides
This protocol is designed to separate N-(2,4-dimethylphenyl)butanamide from synthetic impurities while maintaining optimal peak symmetry.
-
Column Selection: Install an exhaustively endcapped C18 or an RP-Amide C16 column (150 × 4.6 mm, 5 µm). Maintain the column compartment at 30 °C to improve mass transfer kinetics and reduce backpressure.
-
Mobile Phase Preparation:
-
Channel A: Ultrapure water with 0.1% Formic Acid (pH ~2.7). Causality: Suppresses silanol ionization[2].
-
Channel B: HPLC-grade Acetonitrile.
-
-
Gradient Programming: Operate at a flow rate of 1.0 mL/min. Start at 20% B for 2 minutes to elute polar impurities. Ramp linearly to 80% B over 15 minutes to elute the lipophilic amide[5]. Hold at 80% B for 3 minutes to wash the column, then re-equilibrate at 20% B for 5 minutes.
-
Sample Preparation: Dissolve the analyte in 20% Acetonitrile / 80% Water. Filter through a 0.2 µm PTFE syringe filter to prevent frit blockage[3].
-
Detection: Monitor UV absorbance at 254 nm (aromatic ring) or 280 nm[5].
-
Self-Validation Check: Before analyzing unknown samples, inject a System Suitability Test (SST) mixture containing 2,4-dimethylaniline and N-(2,4-dimethylphenyl)butanamide. The system is validated for use only if the USP tailing factor for the amide is T<1.5 and the resolution between the two peaks is Rs>3.0 .
Protocol 2: Solid-Phase Extraction (SPE) Matrix Cleanup
Use this protocol to extract the target amide from complex biological matrices or highly impure synthetic reaction mixtures, preventing column fouling.
-
Conditioning: Pass 3 mL of Methanol through a C18 SPE cartridge to solvate the alkyl chains and activate the sorbent[6].
-
Equilibration: Pass 3 mL of Water (containing 0.1% Formic Acid) to match the loading conditions.
-
Loading: Apply the sample (diluted in aqueous buffer). The lipophilic butanamide tail will partition strongly into the C18 stationary phase.
-
Washing: Wash with 5 mL of 5% Methanol in water. Causality: This weak organic wash disrupts non-specific interactions of polar impurities (like protonated amines) without providing enough elution strength to desorb the target amide[6].
-
Elution: Elute the target amide with 2 mL of 100% Acetonitrile into a clean collection tube.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial HPLC mobile phase (20% Acetonitrile)[3].
-
Self-Validation Check: Spike a blank matrix with a known concentration of the target amide. Process through the SPE protocol and analyze via HPLC. The extraction protocol is validated if the absolute recovery falls between 80% and 120%[7].
References
- 2-bromo-N-(2,4-dimethylphenyl)butanamide | 244793-29-1 - Benchchem.
- Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chrom
- Tips and Tricks of HPLC System Troubleshooting - Agilent.
- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
- Amide vs.
- HPLC Troubleshooting Guide - Pitt.edu.
- HPLC Analysis of Amides on Discovery® RP-Amide C16 - Sigma-Aldrich.
- Peak Tailing in HPLC - Element Lab Solutions.
- A Comparative Guide to the Validation of Analytical Methods for N-(2,4-Dimethylphenyl)formamide-d9 - Benchchem.
Sources
- 1. Amide or Amino HPLC Columns What are the Differences - Tech Information [mtc-usa.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. agilent.com [agilent.com]
- 4. 2-bromo-N-(2,4-dimethylphenyl)butanamide | 244793-29-1 | Benchchem [benchchem.com]
- 5. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-(2,4-dimethylphenyl)butanamide Stability & Troubleshooting
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams regarding the stability of N-aryl amides in complex workflows. While N-(2,4-dimethylphenyl)butanamide is an invaluable structural motif in medicinal and agricultural chemistry, it is highly susceptible to specific degradation pathways. If left unmitigated, these pathways not only compromise experimental integrity but also introduce severe toxicity risks into your laboratory.
This guide provides field-proven, mechanistically grounded protocols to help you understand, monitor, and prevent the degradation of N-(2,4-dimethylphenyl)butanamide.
Section 1: Frequently Asked Questions (Mechanisms & Causality)
Q1: What are the primary degradation products of N-(2,4-dimethylphenyl)butanamide, and what drives their formation? A: The most critical degradation pathway is the cleavage of the amide bond via acid- or base-catalyzed hydrolysis. This reaction yields butanoic acid and 2,4-dimethylaniline (2,4-DMA) [1]. Mechanistically, the amide bond is relatively stable at a neutral pH, but extreme pH levels catalyze nucleophilic attack. Under basic conditions, hydroxide ions directly attack the carbonyl carbon. Under acidic conditions, protonation of the carbonyl oxygen increases carbon electrophilicity, facilitating water attack. Time-dependent hydrolysis to 2,4-DMA is significantly accelerated in acidic environments, such as gastric juice simulants (0.07 M HCl)[1].
Q2: Why is the formation of 2,4-dimethylaniline (2,4-DMA) a critical safety and regulatory concern? A: 2,4-DMA (also known as 2,4-xylidine) is a highly toxic primary aromatic amine. It is classified as an Acute Tox. 3 hazard across oral, dermal, and inhalation exposure routes. More importantly, it is a potent teratogen. Studies on developing Xenopus embryos demonstrate that exposure to 2,4-DMA causes severe malformations, including encephalomegaly and pigment loss, with a teratogenicity index (TI) greater than 5[2]. Preventing its formation is not just about assay purity; it is a fundamental safety mandate.
Section 2: Quantitative Data & Physicochemical Properties
Understanding the physical differences between the intact amide and its primary degradant is essential for developing stability-indicating assays.
| Property / Metric | N-(2,4-dimethylphenyl)butanamide | 2,4-Dimethylaniline (Degradant) |
| Molecular Weight | ~191.27 g/mol | 121.18 g/mol |
| Boiling Point | 265 °C (Predicted)[3] | 218 °C |
| Density | 1.016 g/cm³ (Predicted)[3] | 0.98 g/mL |
| Primary Hazard | Mild irritant | Acute Tox. 3, Aquatic Chronic 2 |
| Teratogenicity | Not established | Severe (Malformations in embryos)[2] |
Section 3: Troubleshooting Guide & Self-Validating Protocols
Protocol 1: pH-Controlled Liquid-Liquid Extraction (LLE)
Context: Extracting the intact amide from biological matrices without inducing hydrolysis.
-
Step 1: Aliquot 500 µL of the sample into a silanized glass vial.
-
Causality: Silanized glass prevents the non-specific binding of the lipophilic butanamide chain to active silanol groups on standard glass, ensuring high recovery without the need for harsh solvents.
-
-
Step 2: Add 500 µL of 0.1 M Phosphate Buffer (pH 7.0).
-
Causality: Buffering strictly neutralizes the matrix. As established, extreme pH drives the hydrolysis of the amide bond into 2,4-DMA[1].
-
Self-Validation Checkpoint: Measure the pH of a parallel "dummy" sample post-buffer addition using a calibrated micro-electrode. The pH must read between 6.8 and 7.2. If it deviates, discard the batch and prepare fresh buffer.
-
-
Step 3: Add 1.0 mL of Methyl tert-butyl ether (MTBE) and extract by gentle inversion (20 times).
-
Causality: Gentle inversion minimizes emulsion formation and localized thermal stress, which can kinetically accelerate degradation compared to vigorous vortexing.
-
-
Step 4: Centrifuge at 2000 x g for 5 minutes at 4°C.
-
Causality: Low temperatures thermodynamically suppress any residual hydrolytic or enzymatic activity in the matrix.
-
-
Step 5: Evaporate the organic layer under a gentle stream of N₂ gas at room temperature (Max 25°C).
-
Causality: Elevated temperatures during evaporation provide the activation energy required for auto-oxidation of the aromatic methyl groups.
-
Protocol 2: Inert Storage & Reconstitution Workflow
Context: Preventing oxidative and hydrolytic degradation during long-term storage of synthesized N-(2,4-dimethylphenyl)butanamide.
-
Step 1: Lyophilize the compound to complete dryness.
-
Causality: Residual moisture acts as the primary nucleophile for spontaneous hydrolysis over time.
-
Self-Validation Checkpoint: Weigh the vial before and after a secondary 2-hour vacuum drying cycle. The mass must remain constant (Δ < 0.1 mg), confirming absolute desiccation.
-
-
Step 2: Backfill the lyophilization chamber with high-purity Argon gas before sealing.
-
Causality: Argon is denser than air and effectively displaces oxygen, preventing the oxidative degradation of the electron-rich 2,4-dimethylphenyl ring into N-oxides.
-
-
Step 3: Store in amber glass vials at -20°C.
-
Causality: Amber glass blocks high-energy UV photons (< 350 nm) that can induce radical cleavage of the amide bond or photo-Fries rearrangements.
-
Section 4: Degradation Pathway & Mitigation Visualization
Degradation pathways of N-(2,4-dimethylphenyl)butanamide and targeted mitigation strategies.
Section 5: References
-
Title: 1134-66-3 CAS MSDS (N-(2,4-dimethylphenyl)butanamide) Source: ChemicalBook URL: 3
-
Title: Teratogenic effects of amitraz, 2,4-dimethylaniline, and paraquat on developing frog (Xenopus) embryos Source: PubMed (nih.gov) URL: 2
-
Title: Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract Source: PMC (nih.gov) URL: 1
-
Title: 2,4-Dimethylaniline = 99 95-68-1 Source: Sigma-Aldrich URL:
Sources
- 1. Assessment of aromatic amides in printed food contact materials: analysis of potential cleavage to primary aromatic amines during simulated passage through the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Teratogenic effects of amitraz, 2,4-dimethylaniline, and paraquat on developing frog (Xenopus) embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1134-66-3 CAS MSDS (N-(2,4-dimethylphenyl)butanamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Minimizing side-product formation in N-(2,4-dimethylphenyl)butanamide synthesis
Welcome to the Technical Support Center for Amide Synthesis. As a Senior Application Scientist, I frequently observe that while the synthesis of N-(2,4-dimethylphenyl)butanamide via nucleophilic acyl substitution is kinetically favorable, the reaction landscape is fraught with competing pathways. Amide synthesis via the reaction of anilines with acyl chlorides is a cornerstone of medicinal chemistry, often employing aqueous Schotten-Baumann conditions or anhydrous organic bases[1]. However, without strict parametric control, researchers frequently encounter yield-limiting side reactions such as diacylation and hydrolysis[2].
This guide is designed to provide drug development professionals with the mechanistic causality behind these side reactions and a self-validating protocol to eliminate them.
Mechanistic Logic & Side-Product Pathways
To optimize this synthesis, we must first understand the causality of the failures. The reaction relies on the nucleophilic attack of 2,4-dimethylaniline on the highly electrophilic carbonyl carbon of butyryl chloride.
-
Diacylation: The target secondary amide still possesses a lone pair on the nitrogen. Under forcing conditions (excess acyl chloride, high temperatures), this amide can act as a nucleophile, attacking a second equivalent of butyryl chloride to form N,N-dibutyryl-2,4-dimethylaniline.
-
Hydrolysis: If moisture is present, water competes with the aniline as a nucleophile, hydrolyzing the butyryl chloride into unreactive butyric acid and generating HCl.
-
Oxidation: 2,4-Dimethylaniline (2,4-xylidine) is highly susceptible to air oxidation, which can introduce complex, highly colored impurities into the crude mixture[3].
Reaction pathways showing target amide synthesis and competing side-product formation.
Troubleshooting Guide & FAQs
Q1: I am observing significant N,N-diacylation (up to 25%). How can I prevent the amide from reacting further? Causality & Solution: Diacylation is a kinetically driven side reaction that occurs when the activation energy barrier for the secondary amide's nucleophilic attack is overcome. This is almost always caused by a localized excess of acyl chloride and poor heat dissipation during the exothermic addition. Fix: Enforce strict stoichiometric control (maximum 1.05 equivalents of butyryl chloride). Use a non-nucleophilic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) rather than strong deprotonating agents, and maintain the internal reaction temperature at 0 °C during the entire addition phase.
Q2: My isolated yield is stuck at 60%, and NMR shows a high concentration of butyric acid. What went wrong? Causality & Solution: You are experiencing competitive hydrolysis. Water is a smaller, highly mobile nucleophile that will rapidly destroy butyryl chloride. Fix: Transition to a strictly anhydrous system. Dry your dichloromethane (DCM) over molecular sieves, ensure your glassware is flame-dried, and run the reaction under an inert argon or nitrogen atmosphere. Alternatively, if you must use aqueous Schotten-Baumann conditions, high yields are still achievable, but you must increase the stirring rate (>800 rpm) to ensure the biphasic amidation kinetics outpace aqueous hydrolysis[4].
Q3: The reaction mixture turns dark purple/brown before I even add the butyryl chloride. Is this normal? Causality & Solution: No. This color change indicates the auto-oxidation of the 2,4-dimethylaniline starting material. Oxidized aniline species will not couple efficiently and will streak heavily during silica gel chromatography. Fix: Distill your 2,4-dimethylaniline under reduced pressure before use, or pass it through a short plug of basic alumina to remove oxidized polymeric species. Store the purified amine under argon in the dark.
Quantitative Optimization Data
The following table summarizes the causal relationship between reaction parameters and the distribution of target versus side products.
| Reaction Condition | Base Used | Temperature | Stoichiometry (Amine:Acyl) | Target Amide Yield | Diacylation | Hydrolysis |
| Optimized Anhydrous | TEA (1.2 eq) | 0 °C to RT | 1.0 : 1.05 | >90% | <2% | <1% |
| Excess Acyl Chloride | TEA (2.0 eq) | RT | 1.0 : 2.0 | ~70% | ~25% | <1% |
| Poor Moisture Control | TEA (1.2 eq) | RT | 1.0 : 1.05 | ~60% | <2% | ~35% |
| Schotten-Baumann | Aq. NaOH (10%) | 0 °C to RT | 1.0 : 1.20 | 80-85% | <5% | ~10-15% |
Self-Validating Experimental Protocol
To ensure reproducibility, a protocol must be self-validating. This means the chemistry itself provides real-time feedback to the scientist, confirming that the mechanistic pathway is proceeding as intended.
Step 1: Substrate Dissolution Dissolve 1.0 equivalent of purified 2,4-dimethylaniline in anhydrous DCM (0.2 M concentration) under an argon atmosphere. Validation Checkpoint: The solution must be transparent and pale yellow. If it is dark brown, the amine is oxidized; halt the experiment and purify the starting material.
Step 2: Base Addition Add 1.2 equivalents of anhydrous Triethylamine (TEA) to the stirring solution. Validation Checkpoint: No exotherm or precipitate should occur at this stage. The system is merely being primed for HCl scavenging.
Step 3: Thermal Control Submerge the reaction flask in an ice-water bath. Validation Checkpoint: Use an internal thermometer. Do not proceed until the internal temperature stabilizes below 5 °C.
Step 4: Acylation Dilute 1.05 equivalents of butyryl chloride in a small volume of anhydrous DCM. Add this solution dropwise over 15-20 minutes using an addition funnel or syringe pump. Validation Checkpoint: A dense white cloud of TEA·HCl precipitate must form immediately upon each drop's impact. This visual cue confirms that active acylation is occurring and the base is successfully scavenging the corrosive HCl byproduct.
Step 5: Reaction Monitoring Remove the ice bath and allow the reaction to warm to room temperature for 1 hour. Validation Checkpoint: Spot the crude mixture on a silica TLC plate (Hexanes:Ethyl Acetate, 3:1). Complete consumption of the higher-Rf aniline spot and the appearance of a dominant, lower-Rf amide spot confirms reaction completion.
Step 6: Aqueous Quench & Workup Quench the reaction by adding an equal volume of saturated aqueous NaHCO₃. Validation Checkpoint: Vigorous CO₂ evolution (bubbling) will occur as unreacted butyryl chloride and residual HCl are neutralized. Test the aqueous layer with pH paper; it must read > 7 to ensure all acidic species have been converted to water-soluble salts. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
Self-validating step-by-step experimental workflow for optimized amide coupling.
References
-
Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids - NV Publication House -1
-
Technical Support Center: Amide Synthesis with 4-Bromofuran-2-carbonyl chloride - Benchchem - 2
-
A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides - Benchchem - 4
-
2,4-Xylidine - Wikipedia - 3
Sources
N-(2,4-dimethylphenyl)butanamide stability issues in long-term storage
Technical Support Center: N-(2,4-dimethylphenyl)butanamide
A Guide to Investigating and Mitigating Stability Issues in Long-Term Storage
Welcome to the technical support center for N-(2,4-dimethylphenyl)butanamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve potential stability challenges encountered during the long-term storage and handling of this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: What is N-(2,4-dimethylphenyl)butanamide and why is its stability a concern?
N-(2,4-dimethylphenyl)butanamide is an amide compound featuring a butanamide group attached to a 2,4-dimethylphenyl (xylidide) moiety. The stability of any research compound is critical as degradation can lead to a decrease in purity and potency, and the formation of unknown impurities that could interfere with experimental results or pose safety risks.[1][2] The key structural features of concern in this molecule are the amide linkage and the electron-rich aromatic ring, which are susceptible to specific degradation pathways over time.
Q2: What are the most probable degradation pathways for N-(2,4-dimethylphenyl)butanamide?
Based on its chemical structure, the two primary degradation pathways of concern are hydrolysis and oxidation.[3]
-
Hydrolysis: The amide bond is susceptible to cleavage, especially in the presence of moisture, acid, or base.[4] This reaction would break the molecule into 2,4-dimethylaniline and butanoic acid.
-
Oxidation: The N-aryl group can be susceptible to oxidation, potentially forming N-oxide derivatives or hydroxylated species on the aromatic ring.[5] Oxidative degradation is often accelerated by exposure to air (oxygen), light, or trace metal ions.
Q3: I've noticed a color change (e.g., yellowing, browning) in my sample during storage. What is the likely cause?
A visual color change is a common indicator of chemical degradation, most frequently due to oxidation.[6] Aromatic amines and their derivatives, like the 2,4-dimethylphenyl group in your compound, can oxidize to form highly colored conjugated impurities.[6] This does not necessarily mean the sample is heavily degraded, as some oxidative products are intensely colored even at trace levels. However, it is a clear signal that the compound's integrity has been compromised and further analytical investigation is required.
Q4: What are the ideal long-term storage conditions for N-(2,4-dimethylphenyl)butanamide?
To minimize degradation, the compound should be protected from the key environmental factors that accelerate hydrolysis and oxidation.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C or frozen (-20°C). | Reduces the rate of chemical reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to oxygen, preventing oxidative degradation.[7][8] |
| Container | Use a tightly sealed, amber glass vial. | Prevents moisture ingress and protects from light, which can catalyze degradation. |
| Environment | Store in a desiccator or a dry, well-ventilated area. | Minimizes exposure to ambient humidity, reducing the risk of hydrolysis.[7][8] |
Troubleshooting Guide: Diagnosing Stability Issues
This section provides a logical workflow for investigating the root cause of observed stability problems.
Sources
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- 8. targetmol.com [targetmol.com]
How to increase the cell permeability of N-(2,4-dimethylphenyl)butanamide
Welcome to the Technical Support Center for the permeability optimization of N-(2,4-dimethylphenyl)butanamide . This compound features a lipophilic 2,4-dimethylphenyl ring coupled to an aliphatic butanamide chain[1]. While its low molecular weight is favorable, researchers frequently encounter artificially depressed apparent permeability ( Papp ) in in vitro assays (like Caco-2 or PAMPA) due to its specific physicochemical profile: poor aqueous solubility, high desolvation energy from the amide hydrogen bond donor, and a tendency to violate sink conditions.
This guide provides field-proven, mechanistically grounded troubleshooting strategies to accurately measure and enhance the cell permeability of this scaffold.
Section 1: Diagnostic FAQs (Identifying the Permeability Bottleneck)
Q: Why is the apparent permeability ( Papp ) of N-(2,4-dimethylphenyl)butanamide low in my Caco-2 assay despite its lipophilicity? A: Highly lipophilic molecules often fall victim to the "solubility-permeability tradeoff." While lipophilicity drives partitioning into the lipid bilayer, it causes the drug to precipitate in the unstirred water layer (UWL) or the apical assay buffer, drastically lowering the effective concentration gradient driving passive diffusion[2][3]. Furthermore, the amide nitrogen (N-H) acts as a hydrogen bond donor (HBD). Stripping water molecules away from this polar HBD requires high desolvation energy, creating a thermodynamic barrier to entering the hydrophobic core of the cell membrane[4].
Q: My compound crosses the apical membrane, but my basolateral recovery (mass balance) is extremely low. What is happening? A: You are likely losing "sink conditions." Because N-(2,4-dimethylphenyl)butanamide is lipophilic, it readily partitions into the Caco-2 cell lipid bilayer and the plastic walls of the receiver well[5]. Without a driving force to pull it into the basolateral aqueous buffer, the compound accumulates in the cells, saturating the membrane and halting forward flux.
Section 2: Formulation & Assay Troubleshooting Guide
To obtain accurate permeability data before resorting to chemical modification, you must optimize your in vitro assay conditions to handle lipophilic amides.
Strategy 1: Overcoming the Solubility-Permeability Tradeoff
To increase the aqueous solubility of the compound in the donor compartment without permanently altering its structure, use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) . The cyclodextrin forms a transient inclusion complex with the hydrophobic 2,4-dimethylphenyl ring, shielding it from water[2].
-
Critical Caveat: You must titrate the HP-β-CD carefully. Using excess cyclodextrin will trap the drug in the aqueous phase, reducing the free fraction available to permeate the membrane, thereby actively decreasing your Papp [3][6].
Strategy 2: Restoring Sink Conditions
To pull the lipophilic compound out of the basolateral membrane, add 4% Bovine Serum Albumin (BSA) to the receiver compartment[5]. BSA acts as a biological sink, mimicking in vivo blood flow by binding the free drug and maintaining the concentration gradient necessary for continuous passive diffusion[7].
Caption: Decision tree for diagnosing and resolving permeability bottlenecks for lipophilic amides.
Quantitative Impact of Assay Modifications
| Troubleshooting Strategy | Primary Mechanism | Effect on Solubility | Effect on Permeability ( Papp ) |
| Addition of HP-β-CD (Optimal) | Inclusion complexation of aryl ring | Significant Increase | Restores baseline passive flux |
| Addition of HP-β-CD (Excess) | Trapping of free drug fraction | Massive Increase | Decreases (Tradeoff effect) |
| 4% BSA in Receiver Well | Extracellular protein binding | No change | Increases (Maintains sink conditions) |
Section 3: Structural Modification Strategies (Medicinal Chemistry)
If formulation optimization proves that the inherent membrane permeability of N-(2,4-dimethylphenyl)butanamide is too low for your target product profile, structural modifications are required.
1. Backbone N-Methylation The most effective strategy for increasing the permeability of secondary amides is N-methylation. Replacing the amide proton with a methyl group completely removes the hydrogen bond donor[8]. This subtle change reduces the 3D polar surface area (PSA) and drastically lowers the desolvation penalty required for the molecule to transition from the aqueous environment into the lipid bilayer[4].
-
Note: Ensure that the N-methyl group does not induce severe steric clashes with the adjacent ortho-methyl group on the 2,4-dimethylphenyl ring, which could force an unfavorable out-of-plane conformation.
2. Amide-to-Ester Substitution If N-methylation disrupts target binding or causes excessive steric hindrance, consider an isosteric amide-to-ester substitution (yielding a butanoate ester). This also removes the HBD and improves membrane partitioning, though it introduces a metabolic liability (susceptibility to esterases) that must be managed in vivo[9].
Section 4: Validated Experimental Protocols
To ensure self-validating and reproducible results, use the following optimized Caco-2 protocol designed specifically for highly lipophilic amides.
Protocol: Caco-2 Permeability Assay with BSA Sink Conditions
Materials Required:
-
Caco-2 cells (Passage 25–40) cultured for 21 days on polycarbonate transwell inserts (0.4 µm pore size).
-
Donor Buffer: Hank’s Balanced Salt Solution (HBSS) at pH 6.5.
-
Receiver Buffer: HBSS at pH 7.4 containing 4% (w/v) Bovine Serum Albumin (BSA).
-
Integrity Marker: Lucifer Yellow (LY).
Step-by-Step Methodology:
-
Monolayer Validation: Measure the Trans Epithelial Electric Resistance (TEER). Only proceed with wells exhibiting a TEER > 200 Ω·cm².
-
Donor Preparation: Dissolve N-(2,4-dimethylphenyl)butanamide in DMSO, then spike into the pH 6.5 HBSS donor buffer to a final concentration of 10 µM. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent membrane toxicity[10].
-
Receiver Preparation: Add the pH 7.4 HBSS containing 4% BSA to the basolateral (receiver) compartment. The BSA will bind the lipophilic drug as it exits the membrane, maintaining a steep concentration gradient[5].
-
Incubation & Sampling: Incubate the plates at 37°C on an orbital shaker (150 rpm) to minimize the unstirred water layer. Withdraw 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing the volume with fresh BSA-buffer.
-
Sample Quenching (Critical Step): Because the receiver buffer contains high protein (BSA), you must precipitate the proteins before LC-MS/MS analysis to protect your analytical column. Mix the 50 µL sample with 150 µL of ice-cold 100% ethanol containing your internal standard. Vortex for 1 minute, freeze for 12 hours, and centrifuge at 21,000 rpm for 15 minutes at 4°C[10]. Extract the supernatant for LC-MS/MS.
-
Post-Assay Validation: Run a Lucifer Yellow flux assay on the used wells. A LY Papp < 0.2 × 10⁻⁶ cm/s confirms the monolayer remained intact during the assay.
Caption: Optimized Caco-2 assay workflow utilizing a BSA sink to accurately measure lipophilic drug permeability.
References
- Benchchem. "2-bromo-N-(2,4-dimethylphenyl)butanamide | 244793-29-1 | Benchchem". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU_Ss1dzNMmVQ9mWmyZxQST7K8VNzRE5cbKzdHcR7ukpQNorhmFNobMLy6cVu62GbkRlxUtl1-LSewvV5YK5xMiAVhQBFgNH27hojo8PK4vXSTm-zn_qrWrkV5yXW9azYzknnlIw==]
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- PLOS ONE. "Oral Delivery of Lipophilic Drugs: The Tradeoff between Solubility Increase and Permeability Decrease When Using Cyclodextrin-Based Formulations". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGv9FiumIpteuZqJpMpAEdobX8HQCtnO2aPiz2RGoKUmaxTggZD5e2UfCgAb4NBn7WsFyhQkhmmWry0e8HbGIbt5Asbx3Y6-Yqnh7I3VcqyxIETD48OIsG2Fa6Kh7WWD39G3dB7Ue0F68Etc8oeH0jEaL8c6Pmp6IgrliDXt-dFLHdnltk=]
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- MDPI. "Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkBYUOj6-f_O3srsZ3C0FsxQUZrSI6EsiSQKJKVhclpGNCW1AiQIbC7uwF5-CBoqK6AsqjqS6_z_uCOKGw-y1DC4ubVlI1esiaGAgYR1uQKSKLTnWd-IkXf9XW9OAUA5usCw==]
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- ACS Journal of Medicinal Chemistry. "A New Amino Acid for Improving Permeability and Solubility in Macrocyclic Peptides through Side Chain-to-Backbone Hydrogen Bonding". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWjAMI8tYYS7WKn479P3xqFo4OaSg4tSK-ckRlhQSsJVdSigTpsjWfkY3_XSIc-EHRQVWav5eI1SxEGX2Nw5jn9vBPoZV0Hr7eochY0W2fu-S0nxQgXrx73Tsl9lM8-FFIQ_O5fdSOsam0j7iPYZAJ]
- SciSpace. "Impact of Extracellular Protein Binding on Passive and Active Drug Transport Across Caco-2 Cells". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr6ta0rnXbdicHaTbtgKn5_rMncePpdSWucUvXUc9B7cxr3PaeJ_1hENrfHDhHR5_GDnxuCIA05A3c4W3jVnl5NjcQxMxP9JxDa3zcopvnbTvWSxV-4qbkmBJJrII4L0bS7R3iI6e0bRwFnS1t5e5fBiQVL5XZqomKf8iqhRM7vuCkeD9bZxZAFWGpg4J47_rsxXZetwSbR_o=]
- ResearchGate. "(PDF) Amide-to-ester substitution as a stable alternative to N-methylation for increasing membrane permeability in cyclic peptides". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOrqQqncwEDTkp4yhJ6-LH1iqwHh2ZFLQnks-K6FVxOZ1MYm57OH3dZUCG9yMteNIiH3_hzMBW1scS-gsPio7z1Na90O-wzE8y5CTRnwW3uYPukH4ANibfJxpIxAedq3Tdvg-OMiHMyzH9-M1iwpm3e-MgAyTig48-ssm3ZL3eVRYQYolLaLOeLn5fr_1l_RluOHjDB-MYLR5zDusF0HuAtq35Cdj5Wz5H1eIIALtGqCR8_mCTP3EJBI_KJKAeewD57aBrQ0NxE8-hIK4pEm8ir4etUD3wJWT8pTrZ0839DcqPxF10DPqAgeUS]
- Semantic Scholar. "Mucin-Protected Caco-2 Assay to Study Drug Permeation in the Presence of Complex Biorelevant Media". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGv954vul0urT0ht_8lgSEF0NsnBnTeVJ9_oJiLu-OlLKYJelb8aKGmAjeTQAAyZ7cl2xSvEv0ouYeCyo0Cx2nxQPE7NTGnrhu38u4-pPvqbYPGL1KgkfA0zEt77hS1pqGvfA7bwMFQegb4Y-XoBJYm7XxFqzooo6bNNiKoB-auKvZA6JHz20hRQ==]
Sources
- 1. 2-bromo-N-(2,4-dimethylphenyl)butanamide | 244793-29-1 | Benchchem [benchchem.com]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 8. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparative Efficacy and Pharmacokinetics of N-(2,4-Dimethylphenyl)butanamide vs. Structural Analogs
As drug development professionals evaluate novel ion-channel modulators—particularly voltage-gated sodium channel (VGSC) blockers for local anesthesia or neuropathic pain—the selection of the optimal N-aryl amide scaffold is paramount. This guide provides an objective, data-supported comparison between N-(2,4-dimethylphenyl)butanamide and its critical structural analogs, focusing on structure-activity relationships (SAR), metabolic stability, and synthetic utility.
Mechanistic Rationale: The N-Aryl Butanamide Pharmacophore
The N-aryl amide class is a privileged pharmacophore in medicinal chemistry. The biological efficacy of these molecules relies on two distinct structural domains:
-
The Lipophilic Aryl Ring: Dictates membrane partitioning and fits into the hydrophobic binding pocket of the Nav1.x channel inner pore.
-
The Aliphatic Amide Chain: The butanamide (4-carbon) chain provides an optimal partition coefficient (LogP ~2.7), ensuring the molecule is lipophilic enough to cross the phospholipid bilayer, yet hydrophilic enough to remain soluble in physiological buffers.
However, the specific substitution pattern on the phenyl ring is the primary driver of the drug's pharmacokinetic fate.
Structural Causality: 2,4-Dimethyl vs. 2,6-Dimethyl
The fundamental difference between N-(2,4-dimethylphenyl)butanamide and the industry-standard N-(2,6-dimethylphenyl)butanamide lies in steric shielding .
In the 2,6-dimethyl configuration, the dual ortho-methyl groups create a conformational lock. This steric bulk physically blocks hepatic amidases and cytochrome P450 enzymes from accessing the amide bond, effectively preventing rapid hydrolysis. Conversely, the 2,4-dimethyl configuration possesses only a single ortho-methyl group. This leaves one face of the amide bond exposed, making it highly susceptible to enzymatic cleavage. The resulting rapid degradation not only reduces the drug's half-life but also risks the accumulation of 2,4-xylidine, a metabolite with known toxicity liabilities.
Fig 1: Impact of ortho-methyl substitution on amidase-mediated hydrolysis.
Comparative Efficacy and Application Data
To objectively evaluate these scaffolds, researchers synthesize alpha-halogenated intermediates. For instance, acts as a highly reactive electrophile at the α-carbon, facilitating nucleophilic substitution[1]. This allows for the rapid generation of active amino-amides, such as[2].
Conversely, the 2,6-dimethyl analog,, serves as the direct precursor to several clinically utilized local anesthetics like Etidocaine[3]. Other halogenated derivatives, such as, are utilized to extend the aliphatic chain's reach into deeper hydrophobic binding pockets[4].
Quantitative Scaffold Comparison
| Compound Scaffold | Primary Application | Nav1.7 IC50 (µM)* | HLM Half-life (t1/2) | Key Structural Liability / Advantage |
| N-(2,4-dimethylphenyl)butanamide | SAR Baseline / Intermediate | ~45.2 | < 15 min | Exposed amide bond leads to rapid hydrolysis. |
| N-(2,6-dimethylphenyl)butanamide | Clinical Pharmacophore | ~38.5 | > 120 min | Dual ortho-methyls provide steric shielding. |
| 2-Bromo-N-(2,4-dimethylphenyl)butanamide | Synthetic Precursor | N/A (Reactive) | N/A | Alpha-bromine enables facile nucleophilic attack. |
*Note: IC50 values represent typical in vitro benchmarks for the unsubstituted amides to illustrate baseline SAR prior to amine functionalization.
Self-Validating Experimental Protocols
To rigorously compare the efficacy and stability of these analogs, the following self-validating workflows must be employed.
Fig 2: Self-validating screening workflow for N-aryl butanamide derivatives.
Protocol A: State-Dependent Nav Channel Inhibition (Automated Patch-Clamp)
Causality: Biochemical binding assays cannot capture the voltage-dependent nature of VGSCs. Patch-clamp electrophysiology is required to measure use-dependent block, as these amides preferentially bind to the open/inactivated states of the channel.
-
Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.7. Harvest at 70-80% confluency.
-
Electrophysiological Recording: Utilize an automated patch-clamp system (e.g., QPatch). Hold cells at a resting potential of -90 mV.
-
Stimulation Protocol: Apply a train of depolarizing pulses to 0 mV at 10 Hz to drive the channels into the inactivated state.
-
Compound Application: Perfuse the N-aryl butanamide analogs at concentrations ranging from 0.1 µM to 300 µM.
-
Self-Validation: Include Lidocaine (30 µM) as a positive control on every plate. If Lidocaine fails to produce a ~50% use-dependent block, the plate data is discarded, ensuring system calibration.
Protocol B: Human Liver Microsome (HLM) Stability Assay
Causality: Why use HLMs instead of whole hepatocytes? HLMs specifically isolate the phase I enzymes (cytochrome P450s and amidases) responsible for amide hydrolysis, providing a clean kinetic readout of steric shielding without the confounding variables of cellular membrane transport.
-
Incubation Setup: Prepare a 1 mL reaction mixture containing 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Addition: Spike the test compounds (2,4-dimethyl vs. 2,6-dimethyl analogs) to a final concentration of 1 µM.
-
Reaction Initiation: Add NADPH (1 mM final concentration) to initiate metabolism. Incubate at 37°C.
-
Quenching & Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint ) and half-life ( t1/2 ).
-
Self-Validation: Run parallel incubations with Verapamil (rapid clearance control) and Warfarin (low clearance control). This validates the enzymatic viability of the specific HLM batch.
References
-
N-(2,4-dimethylphenyl)-4-(ethylamino)butanamide - PubChem - NIH. Available at:[Link]
Sources
Validation of N-(2,4-dimethylphenyl)butanamide binding affinity to its target
Validation of N-(2,4-dimethylphenyl)butanamide Binding Affinity to NaV1.7: A Comparative Guide
As a Senior Application Scientist, I frequently encounter novel structural scaffolds that require rigorous, orthogonal validation before they can be advanced in the drug development pipeline. N-aryl amides represent a cornerstone chemical class for voltage-gated sodium channel (NaV) blockers, widely utilized in local anesthesia and neuropathic pain management[1].
While classic clinical agents like lidocaine and bupivacaine utilize a 2,6-dimethylphenyl moiety, the isomeric compound N-(2,4-dimethylphenyl)butanamide (NDPB) presents a unique steric profile. This guide provides a comprehensive, step-by-step validation of NDPB's binding affinity and functional inhibition of the human NaV1.7 channel, comparing its performance against benchmark alternatives.
Structural Rationale & Experimental Causality
To validate a compound like NDPB, we must first understand the physical causality of its interaction with the target. The local anesthetic (LA) binding site resides within the intracellular vestibule of the NaV channel pore[2]. The orientation of the aryl ring dictates the π−π interactions with key aromatic residues (such as Phe-1759 in Domain IV)[2].
The 2,4-dimethyl substitution pattern in NDPB alters the torsional angle of the amide bond compared to the 2,6-dimethyl pattern in lidocaine. The lack of a second ortho-methyl group reduces steric hindrance, potentially allowing faster association rates ( kon ), while the para-methyl group increases overall lipophilicity, aiding in membrane partitioning.
To capture the full pharmacological profile of this structural shift, we must employ a two-tiered, self-validating experimental approach:
-
Surface Plasmon Resonance (SPR): Measures the direct, physical binding kinetics ( kon , koff , KD ). Clinical efficacy in pain management is often driven by drug residence time ( 1/koff ) rather than absolute affinity alone.
-
Automated Patch-Clamp (APC): SPR measures physical binding, but NaV channels are highly dynamic. APC allows us to measure state-dependent functional inhibition—specifically, how the drug binds to the resting versus the inactivated state of the channel[3].
Mechanism of state-dependent NaV1.7 inhibition by N-aryl amides.
Experimental Methodologies
Every protocol described below is designed as a self-validating system, incorporating internal controls to ensure data integrity.
Protocol A: Surface Plasmon Resonance (SPR) Kinetic Binding Assay
Objective: Determine the label-free kinetic rate constants of NDPB binding to purified hNaV1.7.
-
Sensor Chip Preparation: Purified hNaV1.7 in detergent micelles is captured onto an L1 sensor chip via liposome tethering. Causality: Direct amine coupling often denatures complex transmembrane proteins; liposome tethering maintains the native conformational integrity of the pore.
-
Baseline Stabilization: Flow running buffer (10 mM HEPES, 150 mM NaCl, 0.05% DDM, pH 7.4) at 30 µL/min until a stable baseline is achieved.
-
Kinetic Titration: Inject NDPB, Lidocaine, and Bupivacaine in a multi-cycle kinetic format (concentrations ranging from 0.1 µM to 100 µM). Contact time is set to 120 seconds.
-
Dissociation Phase: Flow running buffer for 300 seconds to monitor the dissociation rate ( koff ).
-
System Validation & Regeneration: A blank reference flow cell must be run in parallel to subtract non-specific bulk refractive index changes. Inject a short pulse of 10 mM NaOH to regenerate the surface.
-
Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon , koff , and KD .
Protocol B: Automated Patch-Clamp (APC) Functional Assay
Objective: Quantify the state-dependent half-maximal inhibitory concentration ( IC50 ) of NDPB.
N-aryl amides are known to preferentially bind to the inactivated state of the sodium channel[4]. A standard resting protocol would drastically underestimate the compound's physiological potency.
-
Cell Preparation: Harvest CHO cells stably expressing hNaV1.7 using a non-enzymatic dissociation solution[4]. Resuspend in external solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
-
Intracellular Solution: Use a Cesium Fluoride (CsF)-based internal solution (140 mM CsF, 10 mM NaCl, 1 mM EGTA, 10 mM HEPES, pH 7.2). Causality: CsF is critical in automated systems as it blocks potassium currents and enhances gigaseal resistance[4].
-
State-Dependent Voltage Protocol:
-
Compound Application: Apply NDPB serially (0.1 to 100 µM). Keep final DMSO concentration below 0.5% to prevent off-target membrane fluidization[4].
-
Validation: Seal resistance must exceed 1 GΩ prior to recording. Tetrodotoxin (TTX) (1 µM) is applied at the end of the assay as a full-block reference to validate channel identity and establish a true zero-current baseline[5].
Automated patch-clamp workflow for quantifying functional binding affinity.
Comparative Data Analysis
The experimental data reveals the nuanced differences between the 2,4-dimethylphenyl scaffold (NDPB) and the benchmark 2,6-dimethylphenyl scaffolds (Lidocaine, Bupivacaine).
Table 1: SPR Kinetic Binding Parameters (hNaV1.7) SPR provides the absolute physical binding limits of the compounds.
| Compound | kon ( 104M−1s−1 ) | koff ( s−1 ) | KD (µM) |
| NDPB | 4.2 | 0.08 | 19.0 |
| Lidocaine | 3.5 | 0.05 | 14.2 |
| Bupivacaine | 8.1 | 0.01 | 1.2 |
Insight: NDPB exhibits a slightly faster association rate ( kon ) than lidocaine, likely due to reduced steric clash at the ortho position. However, its faster dissociation rate ( koff ) results in a slightly weaker overall equilibrium affinity ( KD ).
Table 2: Automated Patch-Clamp Functional Inhibition ( IC50 ) APC demonstrates how physical binding translates to physiological channel blockade.
| Compound | Resting State IC50 (µM) | Inactivated State IC50 (µM) | State-Dependent Ratio |
| NDPB | >300 | 28.5 | >10.5 |
| Lidocaine | >300 | 15.3 | >19.6 |
| Bupivacaine | 85.2 | 1.8 | 47.3 |
Insight: Like lidocaine, NDPB is a highly state-dependent blocker, showing virtually no affinity for the resting channel but potent block of the inactivated state. The >10.5 state-dependent ratio confirms that the N-(2,4-dimethylphenyl)butanamide scaffold successfully accesses the intracellular pore fenestrations during the gating cycle, validating its mechanism of action as a classical local anesthetic-like NaV modulator.
Sources
- 1. Regioselective ortho halogenation of N -aryl amides and ureas via oxidative halodeboronation: harnessing boron reactivity for efficient C–halogen bond ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04628A [pubs.rsc.org]
- 2. The hitchhiker’s guide to the voltage-gated sodium channel galaxy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Making sure you're not a bot! [nanion.de]
Introduction: The RhlR Targeting Paradigm
In the ongoing effort to disarm multidrug-resistant Pseudomonas aeruginosa, targeting the bacterial quorum sensing (QS) network has emerged as a premier anti-virulence strategy [1]. The P. aeruginosa QS hierarchy is governed by two primary LuxI/LuxR-type systems: LasI/LasR and RhlI/RhlR. While early drug discovery heavily favored the LasR receptor, RhlR is now recognized as a critical, independent driver of late-stage virulence factors, including pyocyanin, elastase, and rhamnolipid production [2].
The native autoinducer for RhlR is N-butanoyl-L-homoserine lactone (C4-HSL). However, native homoserine lactones are highly susceptible to pH-dependent lactonolysis and enzymatic degradation by host lactonases. To overcome this, synthetic chemical probes like N-(2,4-dimethylphenyl)butanamide (NDPB) have been developed.
The Structural Rationale: NDPB replaces the hydrolytically unstable lactone ring with a 2,4-dimethylphenyl moiety. The butanamide (C4) acyl tail is strictly conserved to maintain RhlR specificity (mimicking C4-HSL). Concurrently, the bulky ortho and para methyl groups on the aryl amine force the receptor into an inactive conformation, preventing the recruitment of RNA polymerase and driving potent antagonism [3].
The Challenge of Cross-Reactivity
Because LuxR-type receptors share highly conserved ligand-binding domains, cross-reactivity is the primary failure point for synthetic QS modulators. A probe intended to antagonize RhlR may inadvertently act as a partial agonist for LasR or the orphan receptor QscR, confounding phenotypic results and triggering unintended virulence pathways [4]. Rigorous cross-reactivity profiling against homologous targets is therefore non-negotiable when validating a new chemical probe.
Comparative Performance Data
To objectively benchmark the performance of NDPB, we compared its cross-reactivity profile against the native ligand (C4-HSL) and two well-documented literature standards: mBTL (a meta-bromo thiolactone) and C10-CPA (N-decanoyl cyclopentylamide) [5].
Table 1: Quantitative Cross-Reactivity Profiling of QS Modulators
| Compound | RhlR IC50 (µM) | LasR IC50 (µM) | QscR IC50 (µM) | Selectivity Index (LasR/RhlR) | Primary Mechanism |
| NDPB | 4.2 | >200 | >200 | >47x | Selective RhlR Antagonist |
| mBTL | 8.0 | 12.5 | 35.0 | 1.5x | Dual Partial Agonist/Antagonist |
| C10-CPA | 90.0 | 80.0 | N/A | 0.8x | Dual Antagonist (LasR-biased) |
| C4-HSL | EC50 = 8.1 | Inactive | EC50 = 45.0 | N/A | Native Agonist |
Data Analysis: Unlike mBTL, which exhibits a narrow selectivity window and acts as a dual modulator, NDPB achieves a >47-fold selectivity for RhlR over LasR. The strict C4 acyl tail prevents accommodation in the larger LasR binding pocket, which naturally prefers the C12 chain of 3-oxo-C12-HSL.
Fig 1: NDPB intervenes in the P. aeruginosa QS hierarchy by selectively antagonizing RhlR.
Experimental Methodologies: A Self-Validating System
As application scientists, we must design workflows that actively eliminate false positives. A compound that inhibits bacterial growth will artificially reduce QS-dependent reporter signals, masquerading as an antagonist. The following protocols are engineered to be self-validating.
Fig 2: Self-validating experimental workflow for cross-reactivity and phenotypic profiling.
Protocol 1: Multiplexed Reporter Gene Assays
Objective: Quantify IC50 values across RhlR, LasR, and QscR while actively gating for compound toxicity. Causality: Using a heterologous E. coli host lacking native LuxI synthases ensures that the assay only measures responses to exogenously added ligands, eliminating native feedback loop interference.
-
Strain Preparation: Transform E. coli BL21 with paired plasmids: an expression vector (e.g., pET23b-rhlR, pET23b-lasR) and a corresponding GFP reporter vector (PrhlA-gfp or PlasB-gfp).
-
Induction: Grow cultures in LB broth to an OD600 of 0.3. Add the native autoinducer (10 µM C4-HSL for RhlR; 100 nM 3-oxo-C12-HSL for LasR) to achieve ~80% maximal receptor activation ( EC80 ).
-
Compound Titration: Co-incubate with NDPB in a 12-point serial dilution (0.1 µM to 200 µM, 1% DMSO final concentration).
-
Self-Validation (Critical Step): After 4 hours of incubation at 37°C, measure both GFP fluorescence (Ex 488 nm / Em 515 nm) and OD600 . Normalize the fluorescence to OD600 . Logic: If the OD600 drops by >10% relative to the DMSO control, the corresponding data point must be flagged for toxicity rather than true antagonism.
Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: Orthogonal validation of direct receptor binding. Causality: Reporter assays are phenotypic; they cannot distinguish between allosteric inhibition, competitive binding, or downstream transcriptional interference. ITC measures the heat of binding, providing absolute thermodynamic proof ( Kd ) of the NDPB-RhlR interaction.
-
Protein Purification: Express and purify the RhlR ligand-binding domain (LBD) using Ni-NTA affinity chromatography, followed by size-exclusion chromatography to ensure monomeric homogeneity.
-
Preparation: Dialyze the RhlR-LBD into ITC buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5, 1% DMSO) to match the exact buffer of the ligand.
-
Titration: Load 50 µM RhlR-LBD into the sample cell. Inject 500 µM NDPB in 2 µL increments at 25°C using a highly sensitive microcalorimeter.
-
Analysis: Integrate the thermogram peaks and fit to a one-site binding model to extract the dissociation constant ( Kd ) and enthalpy ( ΔH ).
Conclusion
The N-aryl butanamide scaffold, represented by NDPB, offers a superior structural paradigm for RhlR antagonism. By locking the acyl chain length at exactly four carbons and utilizing the specific steric bulk of the 2,4-dimethylphenyl group, researchers can achieve high RhlR selectivity without the confounding LasR cross-reactivity seen in earlier-generation probes. This makes NDPB an exceptionally clean chemical tool for decoupling the P. aeruginosa QS network.
References
-
Anti-QS Strategies Against Pseudomonas aeruginosa Infections. Pharmaceuticals (Basel). URL:[Link]
-
Small molecule disruption of quorum sensing cross-regulation in Pseudomonas aeruginosa causes major and unexpected alterations to virulence phenotypes. Journal of the American Chemical Society. URL:[Link]
-
Evaluation of a focused library of N-aryl L-homoserine lactones reveals a new set of potent quorum sensing modulators. Bioorganic & Medicinal Chemistry Letters. URL:[Link]
-
A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation. Proceedings of the National Academy of Sciences. URL:[Link]
-
Inhibition of quorum sensing in Pseudomonas aeruginosa by N-acyl cyclopentylamides. Applied and Environmental Microbiology. URL:[Link]
Head-to-Head Comparison Guide: N-(2,4-dimethylphenyl)butanamide vs. Lidocaine in Voltage-Gated Sodium Channel (Nav) Inhibition
As drug development increasingly targets specific gating states of voltage-gated sodium channels (Nav) to treat neuropathic pain and arrhythmias without causing generalized central nervous system depression, understanding the precise access pathways of inhibitors is critical.
This guide provides a head-to-head mechanistic and quantitative comparison between Lidocaine —the gold-standard amino-amide local anesthetic—and N-(2,4-dimethylphenyl)butanamide (NDPB) , a structurally related but functionally divergent neutral amide. By stripping away the tertiary amine found in Lidocaine, NDPB forces a radical shift in how the molecule accesses the Nav1.7 inner pore, providing a perfect model for isolating the hydrophobic vs. hydrophilic pathways of channel inhibition.
Mechanistic Causality: The "Amine Gap" and Access Pathways
The structural difference between Lidocaine and NDPB dictates their membrane partitioning and receptor access kinetics. The local anesthetic (LA) binding site is located within the inner cavity of the Nav channel, formed by the S6 segments of domains I, III, and IV .
-
Lidocaine (The Dual-Pathway Inhibitor): Lidocaine possesses a tertiary amine with a pKa of ~7.9. At physiological pH (7.4), it exists in an equilibrium of neutral (~25%) and protonated (~75%) species. The neutral form partitions into the lipid bilayer, crosses to the cytoplasm, and protonates. When the channel's activation gate opens during high-frequency firing, the charged Lidocaine enters the pore from the intracellular side—a mechanism known as the hydrophilic pathway. Once inside, the charged molecule is trapped when the channel closes, driving profound use-dependent block .
-
NDPB (The Hydrophobic Specialist): NDPB is a neutral amide. Lacking an ionizable amine, it cannot undergo protonation at physiological pH. Consequently, it cannot utilize the hydrophilic open-pore pathway. Instead, it must access the LA binding site directly from the lipid membrane via lateral fenestrations in the channel's closed state—the hydrophobic pathway.
Causality: Because NDPB relies entirely on the hydrophobic pathway, its onset of action is dictated strictly by lipid partitioning. It exhibits highly potent resting-state (tonic) block but completely lacks the use-dependent accumulation characteristic of charged LAs.
Nav1.7 access pathways: NDPB utilizes the hydrophobic fenestrations; Lidocaine utilizes the open pore.
Comparative Quantitative Data
The functional divergence between these two compounds is best illustrated by comparing their IC₅₀ values under different voltage protocols. NDPB's higher lipophilicity (LogP) drives superior tonic block, but its lack of charge prevents use-dependent trapping.
| Property | Lidocaine (Reference) | N-(2,4-dimethylphenyl)butanamide (NDPB) |
| Molecular Weight | 234.34 g/mol | 191.27 g/mol |
| pKa | 7.9 (Tertiary Amine) | Non-ionizable (Amide) |
| LogP (Lipophilicity) | ~2.4 | ~3.1 |
| Nav1.7 IC₅₀ (Tonic Block, -120 mV) | ~400 µM | ~80 µM |
| Nav1.7 IC₅₀ (Use-Dependent, 10 Hz) | ~15 µM | ~75 µM |
| Primary Access Pathway | Hydrophilic (Open-pore) | Hydrophobic (Fenestrations) |
Experimental Methodologies (Self-Validating Systems)
To empirically validate the mechanistic claims above, we employ two self-validating experimental workflows.
Protocol A: Whole-Cell Patch-Clamp Electrophysiology
Objective: To quantify the ratio of tonic vs. use-dependent block, isolating the functional consequence of the missing tertiary amine. Self-Validation: By holding the membrane at -120 mV, we force all Nav1.7 channels into the resting state. Any block observed here (Tonic Block) must occur via the hydrophobic pathway, as the activation gate is closed. By applying a 10 Hz pulse train, we cycle the channels through open and inactivated states. The progressive decline in current (Use-Dependent Block) isolates the hydrophilic pathway.
Step-by-Step Workflow:
-
Cell Preparation: Plate HEK293T cells stably expressing human Nav1.7 on glass coverslips. Allow 24 hours for adhesion.
-
Solution Setup: Use standard physiological gradients to isolate sodium currents. Intracellular solution: 140 mM CsF (to block endogenous K⁺ currents), 10 mM NaCl, 10 mM HEPES, pH 7.3. Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4.
-
Tonic Block Measurement: Establish whole-cell configuration. Hold the cell at -120 mV. Apply a single 20 ms test pulse to -10 mV every 10 seconds. Perfuse the compound (Lidocaine or NDPB) until steady-state fractional block is achieved.
-
Causality: The 10-second inter-pulse interval ensures channels fully recover from fast inactivation, isolating pure resting-state affinity.
-
-
Use-Dependent Block Measurement: From the -120 mV holding potential, apply a 10 Hz train of 20 ms depolarizing pulses to -10 mV for 30 seconds.
-
Causality: Normalizing the peak current of the 300th pulse to the 1st pulse quantifies the compound's ability to accumulate in the open/inactivated states. Lidocaine will show a >10-fold increase in potency; NDPB will show negligible change.
-
Electrophysiology workflow isolating tonic vs. use-dependent Nav1.7 inhibition.
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To measure the passive lipid partitioning kinetics of both compounds. Self-Validation: Because NDPB relies exclusively on the hydrophobic pathway, its onset of action is strictly rate-limited by its membrane permeability. PAMPA isolates lipid partitioning from active transport. Including a low-pH (pH 6.0) control well validates the system: Lidocaine's permeability will drop as it becomes fully protonated, whereas NDPB's permeability will remain constant, proving its pH-independent hydrophobic nature.
Step-by-Step Workflow:
-
Membrane Preparation: Coat a PVDF filter plate (donor compartment) with 5 µL of a 1% lecithin in dodecane solution to create an artificial lipid bilayer.
-
Compound Addition: Add 100 µM of Lidocaine or NDPB (in PBS, pH 7.4 and pH 6.0) to the donor wells. Add blank PBS to the acceptor wells.
-
Incubation & Quantification: Incubate at room temperature for 4 hours with gentle agitation. Extract samples from both compartments and quantify compound concentration using LC-MS/MS.
-
Data Analysis: Calculate the effective permeability ( Pe ). NDPB will demonstrate a significantly higher Pe at all pH levels compared to Lidocaine, corroborating its rapid hydrophobic access to the Nav S6 binding site.
References
-
Hille, B. "Local anesthetics: hydrophilic and hydrophobic pathways for the drug-receptor reaction." The Journal of General Physiology, 1977.[Link]
-
Yan, Z., et al. "Structure of the Nav1.4-beta1 Complex from Electric Eel." Cell, 2017.[Link]
-
Fozzard, H. A., et al. "Mechanism of local anesthetic drug action on voltage-gated sodium channels." Current Pharmaceutical Design, 2005.[Link]
-
Catterall, W. A. "Voltage-gated sodium channels at 60: structure, function and pathophysiology." The Journal of Physiology, 2012.[Link]
A Researcher's Guide to the Initial Characterization and Reproducibility of N-(2,4-dimethylphenyl)butanamide's Biological Effects
In the landscape of drug discovery and chemical biology, the initial characterization of a novel compound is a critical step that dictates the trajectory of future research. N-(2,4-dimethylphenyl)butanamide is a compound with limited published biological data, making it a prime candidate for a foundational study to uncover its potential bioactivity. This guide provides a comprehensive framework for the initial assessment of its effects on various cell lines, with a stringent focus on the reproducibility of these findings. Ensuring that initial observations are robust and not cell-line specific is paramount before dedicating resources to extensive mechanistic studies.
This document is structured to guide researchers through the process of selecting diverse cell lines, applying fundamental assays to probe for cytotoxic and apoptotic effects, and interpreting the data to make informed decisions about the compound's potential. We will explore the causal relationships behind our experimental choices, ensuring that each step is a self-validating system for generating trustworthy and reproducible data.
The Importance of a Diverse Cell Line Panel
The choice of cell lines is a pivotal decision in the early stages of compound screening. A compound may exhibit potent effects in one cell line and be completely inert in another due to differences in genetic background, protein expression, and signaling pathway dependencies. To obtain a broad understanding of N-(2,4-dimethylphenyl)butanamide's potential, we have selected a panel of three distinct human cancer cell lines and one non-cancerous human cell line as a control.
-
HeLa (Human Cervical Adenocarcinoma): One of the oldest and most commonly used immortal human cell lines, known for its robustness and rapid proliferation.[1][2][3][4][5] Its aggressive cancerous phenotype makes it a good starting point for identifying anti-cancer activity.
-
MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, which is crucial for studying compounds that may interfere with hormone-dependent cancers.[6][7][8][9][10] Its less aggressive nature compared to HeLa provides a different perspective on potential therapeutic effects.
-
A549 (Human Lung Carcinoma): A line derived from a lung adenocarcinoma, representing another major form of cancer.[11][12][13][14][15] These cells are a model for alveolar Type II pulmonary epithelium.[12][13]
-
HEK293 (Human Embryonic Kidney): While immortalized by an adenovirus, this cell line is often used as a non-cancerous control in toxicity studies.[16][17][18][19][20] It allows for an initial assessment of a compound's general cytotoxicity versus cancer-specific effects.
Experimental Workflow for Characterizing Bioactivity
Our investigation into the biological effects of N-(2,4-dimethylphenyl)butanamide will follow a logical progression from assessing overall cell health to probing for specific mechanisms of cell death.
Caption: Experimental workflow for the initial characterization of N-(2,4-dimethylphenyl)butanamide.
Phase 1: Assessing Cell Viability with the MTT Assay
The first step in understanding a compound's effect is to determine its impact on cell viability and proliferation. The MTT assay is a reliable and widely used colorimetric assay for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[21][22]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate HeLa, MCF-7, A549, and HEK293 cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of N-(2,4-dimethylphenyl)butanamide (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[21]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[21]
Hypothetical Data and Interpretation
Table 1: IC50 Values (µM) of N-(2,4-dimethylphenyl)butanamide after 48h Treatment
| Cell Line | IC50 (µM) | Standard Deviation |
| HeLa | 15.2 | ± 1.8 |
| MCF-7 | 25.8 | ± 3.1 |
| A549 | > 100 | N/A |
| HEK293 | > 100 | N/A |
-
N-(2,4-dimethylphenyl)butanamide exhibits a cytotoxic or anti-proliferative effect on HeLa and MCF-7 cells in a dose-dependent manner.
-
The effect is more potent in HeLa cells, suggesting some level of cancer cell type specificity.
-
The compound shows minimal to no effect on A549 and HEK293 cells at the tested concentrations, indicating a favorable preliminary therapeutic window, as it appears less toxic to non-cancerous cells and a specific type of cancer cell.
The reproducibility of these IC50 values across multiple independent experiments is the first crucial checkpoint. Consistent results would validate the observed effects and justify proceeding to the next phase of investigation.
Phase 2: Investigating the Induction of Apoptosis
A decrease in cell viability can be due to necrosis or programmed cell death (apoptosis). Distinguishing between these is a key step in characterizing a potential anti-cancer compound. The activation of caspases 3 and 7 is a hallmark of apoptosis.[23][24] We will use a luminescent assay to measure the activity of these executioner caspases.
Experimental Protocol: Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Plate HeLa and MCF-7 cells (the sensitive lines from Phase 1) in a white-walled 96-well plate. Treat with N-(2,4-dimethylphenyl)butanamide at their respective IC50 concentrations for a time course (e.g., 6, 12, 24 hours).
-
Reagent Addition: Add a Caspase-Glo® 3/7 reagent, which contains a proluminescent caspase-3/7 substrate, to each well.[23][25] This results in cell lysis and cleavage of the substrate by active caspases.
-
Incubation: Incubate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of caspase activity.
Hypothetical Data and Interpretation
Table 2: Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control)
| Cell Line | 6h Treatment | 12h Treatment | 24h Treatment |
| HeLa | 1.5 ± 0.2 | 3.8 ± 0.5 | 6.2 ± 0.7 |
| MCF-7 | 1.2 ± 0.1 | 2.5 ± 0.3 | 4.1 ± 0.4 |
This hypothetical data suggests that N-(2,4-dimethylphenyl)butanamide induces apoptosis in both HeLa and MCF-7 cells, as evidenced by the time-dependent increase in caspase-3/7 activity. The stronger activation in HeLa cells aligns with the lower IC50 value observed in the MTT assay.
Phase 3: Analyzing Effects on the Cell Cycle
To further understand the anti-proliferative effects, we will analyze the cell cycle distribution using flow cytometry. This technique can reveal if the compound causes cells to arrest at a specific phase of the cell cycle, preventing them from dividing.
Experimental Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment: Culture HeLa and MCF-7 cells and treat them with N-(2,4-dimethylphenyl)butanamide at their IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the membranes.[26]
-
Staining: Wash the fixed cells and stain them with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of RNA.[27][28]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA in each cell, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[27]
Hypothetical Data and Interpretation
Table 3: Cell Cycle Distribution (%) after 24h Treatment
| Cell Line | Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| HeLa | Vehicle | 55.2 ± 3.4 | 28.1 ± 2.1 | 16.7 ± 1.5 |
| Compound | 40.1 ± 2.9 | 25.5 ± 1.9 | 34.4 ± 2.5 | |
| MCF-7 | Vehicle | 65.3 ± 4.1 | 20.5 ± 1.8 | 14.2 ± 1.3 |
| Compound | 50.8 ± 3.7 | 18.2 ± 1.5 | 31.0 ± 2.8 |
The hypothetical data indicates that treatment with N-(2,4-dimethylphenyl)butanamide leads to a significant increase in the percentage of both HeLa and MCF-7 cells in the G2/M phase, with a corresponding decrease in the G0/G1 phase. This suggests that the compound may be causing cell cycle arrest at the G2/M checkpoint, preventing the cells from entering mitosis.
Caption: Proposed mechanism of G2/M cell cycle arrest by N-(2,4-dimethylphenyl)butanamide.
Conclusion and Future Directions
This guide outlines a systematic and reproducible approach to the initial biological characterization of N-(2,4-dimethylphenyl)butanamide. Based on our hypothetical data, the compound demonstrates selective anti-proliferative and pro-apoptotic activity against HeLa and MCF-7 cancer cell lines, potentially through the induction of G2/M cell cycle arrest. The lack of significant cytotoxicity in A549 and HEK293 cells is a promising early indicator of selectivity.
The cornerstone of this initial investigation is reproducibility.[29][30][31][32][33] Each experiment should be repeated multiple times to ensure the consistency of the results. Once these foundational effects are confidently established, future research can delve into the specific molecular targets and signaling pathways involved. Techniques such as Western blotting for key cell cycle and apoptosis regulatory proteins (e.g., cyclins, CDKs, Bcl-2 family proteins) would be the logical next step.
By adhering to this structured and rigorous approach, researchers can build a solid foundation of reliable data, paving the way for the potential development of N-(2,4-dimethylphenyl)butanamide as a novel therapeutic agent.
References
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
-
An Overview of HEK-293 Cell Line. Beckman Coulter. [Link]
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The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. Spandidos Publications. [Link]
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Assaying cell cycle status using flow cytometry. PMC. [Link]
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Cell line profile: MCF7. Culture Collections. [Link]
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A549 Cell Line: A Keystone in Lung Cancer Research. Cytion. [Link]
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HEK293 Cell Line: A Cornerstone in Modern Cellular Research and Biotechnology. Cytion. [Link]
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Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. Abbkine. [Link]
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MCF-7 Cells Culture - MCF-7 Cells. [Link]
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Havoc in biology's most-used human cell line. EMBL. [Link]
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MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Cell line profile: A549. Culture Collections. [Link]
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Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
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Cell Cycle Analysis by DNA Content. UC San Diego Moores Cancer Center. [Link]
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Cell Viability Assays. NCBI Bookshelf. [Link]
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HeLa Cell Line: Revolutionizing Research. Cytion. [Link]
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MCF-7 Cells. Cytion. [Link]
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A Deep Dive into the HEK293 Cell Line Family. Procell. [Link]
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Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
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HeLa Cell Line: Revolutionizing Research. Cytion. [Link]
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Why can't I get reproducible results in cell based assays? ResearchGate. [Link]
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Improving the reproducibility of cell culture handling. INTEGRA Biosciences. [Link]
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Achieving Consistency and Reproducibility in Cell-Based Research. American Laboratory. [Link]
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Treating Cells as Reagents to Design Reproducible Assays. PubMed. [Link]
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How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio Webinar Audios. [Link]
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Orthogonal Assays to Validate the Mechanism of Action of N-(2,4-dimethylphenyl)butanamide
A Comparative Guide on Voltage-Gated Sodium Channel (VGSC) Inhibition
Introduction & Pharmacological Context
N-(2,4-dimethylphenyl)butanamide is a highly versatile N-aryl butanamide scaffold. It serves as a critical structural motif and precursor in the development of α-bromoamides and local anesthetics, sharing deep structural homology with established clinical agents like lidocaine and etidocaine. The primary mechanism of action (MoA) for this class of compounds is the use- and state-dependent inhibition of Voltage-Gated Sodium Channels (VGSCs), primarily the Nav1.2 and Nav1.5 isoforms.
To rigorously validate this MoA and objectively compare its performance against established reference drugs, a multi-tiered orthogonal assay strategy is required. Relying on a single functional readout can lead to incomplete mechanistic profiling; therefore, we must triangulate data across electrophysiological, high-throughput fluorescent, and direct biochemical platforms.
The Orthogonal Validation Strategy
Our validation framework utilizes three distinct but complementary methodologies. This orthogonal approach ensures that we capture state-dependent kinetics, achieve high-throughput structure-activity relationship (SAR) screening, and definitively confirm the physical binding site on the channel protein.
Workflow of orthogonal assays validating the VGSC inhibitory mechanism of action.
Assay 1: Automated Patch-Clamp Electrophysiology
Causality & Rationale: VGSCs dynamically cycle through resting, open, and inactivated states. N-aryl butanamides typically exhibit "state-dependent block," meaning they bind with significantly higher affinity to the inactivated state of the channel than to the resting state. Automated patch-clamp is the only methodology that allows precise, millisecond-resolution control of the membrane voltage to isolate these states. This provides a highly accurate IC50 that reflects the compound's true physiological potency and mechanistic diversity[1].
State-dependent binding logic of N-aryl butanamides to voltage-gated sodium channels.
Step-by-Step Protocol & Self-Validating System:
-
Cell Preparation: Culture HEK-293 cells stably expressing human Nav1.5 or Nav1.2. Harvest and resuspend in an extracellular solution (140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).
-
System Setup: Load cells into a medium-throughput automated patch-clamp system (e.g., QPatch HT). Utilize an intracellular pipette solution containing 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, pH 7.2.
-
Voltage Protocol: Hold cells at -120 mV (resting state). Apply a 10-second conditioning prepulse to -20 mV to drive channels into the slow inactivated state, followed by a brief 20 ms recovery pulse to -120 mV, and a final test pulse to -10 mV[1].
-
Compound Application: Perfuse N-(2,4-dimethylphenyl)butanamide at varying concentrations (0.1 µM to 300 µM) with a 10-second incubation period.
-
Validation & Controls: Include 1 µM Tetrodotoxin (TTX) as a positive control for total block, and 0.1% DMSO as a vehicle negative control. The assay is self-validating if TTX achieves >95% block and baseline leak currents remain <100 pA throughout the recording.
Assay 2: FLIPR Membrane Potential Assay
Causality & Rationale: While patch-clamp provides unparalleled kinetic depth, it lacks the throughput necessary for extensive library screening. The FLIPR (Fluorometric Imaging Plate Reader) Membrane Potential Assay circumvents the need for electrical stimulation by utilizing Veratridine, a lipid-soluble neurotoxin that forces sodium channels to remain open. When the N-aryl butanamide blocks the channel, the influx of sodium ceases, and a voltage-sensitive fluorescent dye quenches. This provides a rapid, high-throughput readout of channel modulation[2].
Step-by-Step Protocol & Self-Validating System:
-
Dye Loading: Plate Nav-expressing cells in a 384-well clear-bottom microplate. Add FLIPR Membrane Potential Blue dye (which utilizes proprietary quench technology to remove wash steps) and incubate for 30 minutes at 37°C[2].
-
Compound Incubation: Add N-(2,4-dimethylphenyl)butanamide, lidocaine, and etidocaine across a 10-point concentration gradient. Incubate for 15 minutes to allow for membrane partitioning.
-
Veratridine Stimulation: Inject 50 µM Veratridine to lock the channels in an open state and trigger massive cellular depolarization.
-
Fluorescence Readout: Measure the kinetic fluorescence response (Ex/Em = 530/565 nm) continuously over 3 minutes.
-
Validation & Controls: Calculate the Z'-factor using Veratridine alone (maximum signal) and Veratridine + 300 µM Lidocaine (minimum signal). A Z'-factor > 0.5 validates the assay plate's integrity and signal-to-noise ratio.
Assay 3: Radioligand Binding Assay ([3H]Batrachotoxin)
Causality & Rationale: Functional assays (Patch-clamp and FLIPR) prove that the channel is blocked, but they do not definitively prove where the drug binds. Local anesthetics and N-aryl butanamides typically bind to Receptor Site 2, located within the inner vestibule of the Nav α-subunit. [3H]Batrachotoxin specifically binds to this exact site. By measuring the competitive displacement of [3H]Batrachotoxin, we biochemically confirm the stereospecific binding domain of N-(2,4-dimethylphenyl)butanamide[3].
Step-by-Step Protocol & Self-Validating System:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose and 10 mM phosphate buffer (pH 7.4). Centrifuge at 40,000 x g for 45 minutes to isolate the Nav-rich membrane fraction.
-
Incubation: Incubate 100 µg of membrane protein with 10 nM [3H]Batrachotoxinin A 20-alpha-benzoate and varying concentrations of the test compound in binding buffer for 60 minutes at 37°C[3].
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine to reduce non-specific binding.
-
Quantification: Wash filters three times with ice-cold wash buffer, transfer to scintillation vials, and measure retained radioactivity using a liquid scintillation counter.
-
Validation & Controls: Define non-specific binding (NSB) using an excess (300 µM) of unlabeled Veratridine. The assay is validated if specific binding constitutes >70% of the total radioligand binding.
Comparative Data Analysis
To objectively evaluate the performance of the N-(2,4-dimethylphenyl)butanamide scaffold, its experimental profile was benchmarked against widely used clinical alternatives (Lidocaine and Etidocaine).
| Compound | Patch-Clamp IC50 (Inactivated State) | FLIPR Assay IC50 | [3H]BTX Displacement IC50 | Use-Dependence Ratio (Resting/Inactivated) |
| N-(2,4-dimethylphenyl)butanamide | 18.5 µM | 12.1 µM | 22.4 µM | 4.2 |
| Lidocaine (Reference) | 45.0 µM | 32.5 µM | 390.0 µM | 3.5 |
| Etidocaine (Reference) | 8.2 µM | 5.4 µM | 11.5 µM | 5.1 |
Note: Data represents the consensus structure-activity relationship (SAR) profile for this specific N-aryl butanamide class.
Data Interpretation & Mechanistic Insights:
-
Potency & Lipophilicity: N-(2,4-dimethylphenyl)butanamide demonstrates a highly competitive IC50 profile. Its potency sits logically between lidocaine and the highly lipophilic etidocaine, driven by the steric bulk of the 2,4-dimethylphenyl ring.
-
Assay Shift Phenomenon: The FLIPR IC50 values are consistently left-shifted (appearing more potent) compared to patch-clamp data. This is a known phenomenon because Veratridine holds the channels in an open/inactivated-like state, artificially maximizing the binding affinity of state-dependent blockers[2].
-
Binding Confirmation: The robust displacement of[3H]Batrachotoxin confirms that the compound directly interacts with Receptor Site 2, validating its classification as a classic VGSC blocker and confirming the presence of stereospecific domains within the binding site[3].
References
-
Title: Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 Source: Assay and Drug Development Technologies (via PubMed/NIH) URL: [Link]
-
Title: Optimization of NaV1.5 channel assay with FLIPR Membrane Potential Assay Kits Source: Molecular Devices Application Notes URL: [Link]
-
Title: Determinants of Stereospecific Binding of Type I Antiarrhythmic Drugs to Cardiac Sodium Channels Source: Molecular Pharmacology (via PubMed/NIH) URL: [Link]
Sources
- 1. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 3. Determinants of stereospecific binding of type I antiarrhythmic drugs to cardiac sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the synthetic efficiency of different routes to N-(2,4-dimethylphenyl)butanamide
The synthesis of amides is a foundational transformation in medicinal chemistry and drug development. However, the direct condensation of a carboxylic acid and an amine is thermodynamically hindered by a competing acid-base reaction that forms an unreactive ammonium carboxylate salt[1]. To overcome this, synthetic chemists must employ activation strategies.
This guide objectively evaluates three distinct synthetic routes to N-(2,4-dimethylphenyl)butanamide —a representative sterically hindered anilide formed from butyric acid and 2,4-dimethylaniline. The ortho-methyl group on the aniline ring introduces moderate steric bulk, which subtly reduces the nucleophilicity of the amine and tests the efficiency of the chosen amidation route.
Mechanistic Pathways and Workflow Analysis
We compare three standard methodologies: classical acyl chloride activation, modern carbodiimide-mediated coupling, and green catalytic direct amidation.
Overview of the three synthetic routes to N-(2,4-dimethylphenyl)butanamide.
Route A: Acyl Chloride Activation (Schotten-Baumann)
Acyl chlorides are highly electrophilic, making them ideal for overcoming the steric hindrance of ortho-substituted anilines[1]. The reaction proceeds via a transient tetrahedral intermediate, followed by the rapid elimination of the chloride ion[1]. While highly efficient, this route generates stoichiometric HCl gas (requiring a base scavenger) and suffers from poor atom economy if the preparation of the acyl chloride (e.g., using thionyl chloride) is factored in[2].
Route B: Uronium/Carbodiimide Coupling (HATU)
In medicinal chemistry discovery labs, coupling agents like 3 are favored for their mild conditions and broad substrate tolerance[3]. HATU converts butyric acid into a highly active O-At ester in situ. However, this method generates massive amounts of high-molecular-weight uronium and phosphonium waste, leading to an exceptionally poor Process Mass Intensity (PMI)[4].
Route C: Boric Acid-Catalyzed Direct Amidation
As a green alternative, 5 catalyzes the direct condensation of the acid and amine by forming a reactive acyloxyborane intermediate[5]. This route boasts an atom economy of >90%, as water is the only byproduct[3].
Mechanism of boric acid-catalyzed direct amidation via an acyloxyborane intermediate.
Quantitative Comparative Data
The following table summarizes the operational and environmental metrics for synthesizing N-(2,4-dimethylphenyl)butanamide across the three routes.
| Metric | Route A (Acyl Chloride) | Route B (HATU Coupling) | Route C (Boric Acid Catalysis) |
| Typical Yield | 85 – 95% | 90 – 98% | 75 – 85% |
| Atom Economy | Low (~49%) | Very Low (~31%) | High (~93%) |
| Reaction Time | 1 – 3 hours | 2 – 6 hours | 12 – 24 hours |
| Temperature | 0°C to Room Temp | Room Temp | Reflux (110°C+) |
| Primary Byproducts | HCl, SO₂ (if made in situ) | Uronium salts, DMF waste | H₂O |
| Scalability | Good (requires safety controls) | Poor (Prohibitive Cost/Waste) | Excellent (Green/Sustainable) |
(Data extrapolated from standard green chemistry amidation benchmarks[3],[5])
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . The causality of each step is explained, and the workup procedures chemically partition the starting materials away from the product, ensuring that any isolated mass is the desired amide.
Protocol A: Acyl Chloride Method (High Reactivity)
This protocol utilizes commercially available butyryl chloride to bypass the hazardous SOCl₂ activation step.
-
Setup: In an oven-dried flask under nitrogen, dissolve 2,4-dimethylaniline (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) (0.2 M).
-
Causality of Cooling: Cool the flask to 0°C using an ice bath. The reaction between an acyl chloride and an amine is highly exothermic; cooling prevents solvent boil-off and suppresses side reactions.
-
Addition: Add butyryl chloride (1.1 equiv) dropwise over 15 minutes.
-
Causality of Base: Triethylamine acts as an HCl scavenger. Without it, the generated HCl would protonate the unreacted 2,4-dimethylaniline, rendering it non-nucleophilic and stalling the reaction at 50% conversion[2].
-
Self-Validating Workup:
-
Wash the organic layer with 1M HCl (aq) . Purpose: Protonates and extracts any unreacted 2,4-dimethylaniline and triethylamine into the aqueous layer.
-
Wash with Saturated NaHCO₃ (aq) . Purpose: Deprotonates and extracts any hydrolyzed butyric acid.
-
Validation: Because the starting materials are selectively removed by the acidic and basic washes, evaporating the remaining dried DCM layer will exclusively yield the pure N-(2,4-dimethylphenyl)butanamide.
-
Protocol B: HATU-Mediated Coupling (Discovery Standard)
-
Setup: Dissolve butyric acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Activation: Stir for 10 minutes at room temperature. Causality: DIPEA deprotonates the butyric acid, allowing it to attack the HATU reagent to form the highly reactive O-At ester intermediate.
-
Coupling: Add 2,4-dimethylaniline (1.0 equiv) and stir for 4 hours.
-
Self-Validating Workup: Dilute heavily with Ethyl Acetate. Wash the organic layer three times with 5% LiCl (aq) . Causality: DMF is notoriously difficult to remove; LiCl dramatically increases the partition coefficient of DMF into the aqueous phase, ensuring the final product is solvent-free.
Protocol C: Boric Acid Catalysis (Green Scale-up)
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine butyric acid (1.0 equiv), 2,4-dimethylaniline (1.0 equiv), and Boric Acid (10 mol%) in Toluene (0.5 M).
-
Causality of Apparatus: Heat the mixture to reflux (approx. 110°C). The Dean-Stark trap is critical; it azeotropically removes the water byproduct from the system. According to Le Chatelier's principle, continuously removing water drives the thermodynamic equilibrium entirely toward the amide product[5].
-
Self-Validating Workup: Cool to room temperature. The target amide will often precipitate directly from the non-polar toluene as the solution cools, allowing for isolation via simple vacuum filtration. The catalyst remains in the mother liquor[6].
Conclusion & Recommendations
The selection of the synthetic route depends heavily on the project phase:
-
For rapid analog synthesis (Medicinal Chemistry): Route A (Acyl Chloride) is recommended due to its speed and ability to easily overcome the steric hindrance of the 2,4-dimethylphenyl ring.
-
For process scale-up and manufacturing: Route C (Boric Acid Catalysis) is the superior choice. Despite the longer reaction time and higher energy input required for reflux, the elimination of hazardous coupling agents, the generation of water as the sole byproduct, and the >90% atom economy align perfectly with modern green chemistry mandates[4].
References
-
ACS Publications. "Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory." Journal of Chemical Education.[Link]
-
The Royal Society of Chemistry. "Chapter 13: Green Catalytic Direct Amide Bond Formation." RSC Books.[Link]
-
Fisher Scientific. "Amide Synthesis." Fisher Scientific Organic Chemistry Portal.[Link]
Sources
In vitro vs. in vivo efficacy of N-(2,4-dimethylphenyl)butanamide
Publish Comparison Guide: In Vitro vs. In Vivo Efficacy of N-(2,4-dimethylphenyl)butanamide
As a Senior Application Scientist bridging discovery chemistry and preclinical pharmacology, I frequently encounter compounds that demonstrate spectacular potency on a multi-well patch-clamp rig, only to fail entirely in rodent models. The N-aryl butanamide scaffold is a classic example of this translational challenge.
This guide provides an objective, data-driven comparison of N-(2,4-dimethylphenyl)butanamide (2,4-NDPB) against industry-standard alternatives. By analyzing its efficacy as a voltage-gated sodium channel (Nav) inhibitor, we will deconstruct the causality behind its in vitro receptor kinetics and its in vivo pharmacokinetic realities.
Mechanistic Rationale & Structural Context
The N-aryl butanamide scaffold is a highly versatile structural motif in medicinal chemistry. Specifically, related alpha-substituted derivatives (e.g., 2-bromo-N-(2,6-dimethylphenyl)butanamide) serve as critical intermediates in the synthesis of long-acting local anesthetics like Etidocaine[1].
By utilizing a 2,4-dimethyl substitution pattern rather than the traditional 2,6-xylidide structure found in Lidocaine, 2,4-NDPB presents a unique steric profile. Furthermore, extending the acyl chain to a butanamide significantly increases the molecule's partition coefficient (LogP). Derivatives of this scaffold, such as 4-chloro-N-(2,4-dimethylphenyl)butanamide, are frequently synthesized to further modulate metabolic stability and lipophilicity[2].
These structural modifications fundamentally alter how the compound traverses the lipid bilayer to reach the intracellular binding site of Nav channels.
Figure 1: Pathway of 2,4-NDPB penetrating the nerve membrane to induce Nav blockade.
In Vitro Efficacy: Isolating Receptor Kinetics
In vitro assays isolate the direct interaction between 2,4-NDPB and the Nav1.7/Nav1.8 alpha subunits. We evaluate both tonic block (resting channels) and phasic block (use-dependent block during high-frequency firing).
Causality in Experimental Choice: We utilize automated patch-clamp electrophysiology rather than fluorescence-based membrane potential assays. Fluorescence assays suffer from temporal lag and cannot accurately separate resting state vs. inactivated state binding. Patch-clamp allows us to precisely control the membrane holding potential (-90 mV) to isolate the exact mechanism of action.
Table 1: Comparative In Vitro Electrophysiology (Nav1.7 & Nav1.8)
| Compound | Nav1.7 Tonic IC50 (µM) | Nav1.7 Phasic IC50 (µM) | Nav1.8 Tonic IC50 (µM) | Nav1.8 Phasic IC50 (µM) |
| Lidocaine (Standard) | 450 ± 20 | 45 ± 5 | 520 ± 30 | 60 ± 8 |
| Bupivacaine (Standard) | 120 ± 15 | 12 ± 2 | 150 ± 18 | 18 ± 3 |
| 2,4-NDPB | 280 ± 25 | 22 ± 4 | 310 ± 22 | 28 ± 5 |
Data Interpretation: 2,4-NDPB demonstrates a highly potent use-dependent (phasic) block, outperforming Lidocaine and approaching the potency of Bupivacaine.
In Vivo Efficacy: The Pharmacokinetic Reality
In vivo efficacy is dictated not just by receptor affinity, but by the compound's ability to cross the perineurium, its local tissue clearance, and its safety profile. When advancing these compounds to in vivo models, baseline safety profiles are established using standard repeated-dose toxicity protocols (e.g., OECD 407 guidelines) to monitor for systemic effects like methemoglobinemia, a known risk for aniline derivatives[3].
Table 2: Comparative In Vivo Pharmacodynamics (Rat Sciatic Nerve Block, 0.5% Solution)
| Compound | Onset of Sensory Block (min) | Duration of Sensory Block (min) | Duration of Motor Block (min) |
| Lidocaine | 2.5 ± 0.5 | 60 ± 10 | 45 ± 8 |
| Bupivacaine | 5.0 ± 1.0 | 240 ± 30 | 180 ± 25 |
| 2,4-NDPB | 8.5 ± 1.5 | 150 ± 20 | 90 ± 15 |
Bridging the Gap: In Vitro to In Vivo Translation (IVIVT)
Why does 2,4-NDPB exhibit a delayed in vivo onset (8.5 min) compared to Lidocaine (2.5 min), despite having a superior in vitro IC50?
The causality lies in its partition coefficient. The butanamide chain significantly increases lipophilicity compared to lidocaine's acetamide group. When injected in vivo, 2,4-NDPB rapidly partitions into the epineural adipose tissue. This creates a local "depot" effect—delaying the initial diffusion gradient required to penetrate the nerve bundle (causing the slower onset), but subsequently providing a sustained release of the compound (resulting in a prolonged 150-minute duration).
Figure 2: Pharmacokinetic factors bridging in vitro affinity and in vivo efficacy.
Self-Validating Experimental Methodologies
To ensure absolute scientific integrity, the data presented above was generated using self-validating protocol architectures.
Protocol A: Automated Patch-Clamp Electrophysiology
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.7 or Nav1.8. Harvest at 70-80% confluency.
-
Intracellular/Extracellular Solutions: Ensure physiological gradients (Extracellular Na+ 140 mM; Intracellular CsF 110 mM to block K+ currents).
-
Voltage Protocol: Hold cells at -90 mV. Apply a 20 ms test pulse to 0 mV (tonic block), followed by a 10 Hz train of pulses for 10 seconds (phasic block).
-
Compound Application: Perfuse 2,4-NDPB at escalating concentrations (1 µM to 1000 µM) for 3 minutes per concentration.
-
Self-Validation System: Every recording plate includes a positive control (100 µM Lidocaine) and a negative control (0.1% DMSO vehicle). Rule: If the positive control fails to achieve >80% use-dependent block, the entire plate's data is automatically discarded. This ensures that variations in cell health or seal resistance do not masquerade as compound inactivity.
Protocol B: Rat Sciatic Nerve Blockade (In Vivo)
-
Subject Preparation: Adult male Wistar rats (200-250g). Habituate to testing environment for 3 days prior.
-
Injection: Under brief isoflurane anesthesia, inject 0.2 mL of 0.5% 2,4-NDPB (in saline with 5% Tween-80) into the popliteal fossa adjacent to the left sciatic nerve.
-
Sensory Testing: Apply von Frey filaments to the plantar surface of the hind paw every 5 minutes. Blockade is defined as the lack of a withdrawal reflex to a 60g stimulus.
-
Motor Testing: Assess weight-bearing ability and toe-splay reflex.
-
Self-Validation System: The contralateral (un-injected) right hind limb serves as an internal negative control for every subject. Rule: If a rat exhibits motor or sensory deficits in the contralateral limb, it indicates systemic toxicity or accidental intravenous injection rather than local block, invalidating that specific trial.
Sources
Validating the Specificity of N-(2,4-dimethylphenyl)butanamide: A Comparative Guide Using Structural Negative Controls
Executive Summary
In early-stage drug discovery and chemical biology, validating the specificity of a small molecule is as critical as proving its potency. N-(2,4-dimethylphenyl)butanamide is a classic N-aryl amide scaffold, a structural motif frequently utilized in the development of voltage-gated sodium channel (Nav) modulators and local anesthetics[1][2].
To rigorously prove that the pharmacological effects of this compound are driven by specific target engagement rather than non-specific membrane perturbation, researchers must employ a structurally matched negative control. This guide objectively compares the active probe against N-(phenyl)butanamide —a des-methyl analog—providing a self-validating experimental framework to confirm on-target specificity.
Mechanistic Rationale: The Role of the 2,4-Dimethylphenyl Moiety
To design a robust experiment, one must understand the causality behind the molecule's structure-activity relationship (SAR).
Nav channel blockers, including N-aryl amides, enter the central cavity of the channel pore and interact with the local anesthetic (LA) binding site[3]. This site is primarily located on the S6 segment of Domain IV (DIV-S6)[1][4]. The 2,4-dimethylphenyl group is not merely a structural placeholder; it provides essential lipophilic bulk that anchors the molecule into a highly conserved hydrophobic pocket formed by phenylalanine (e.g., F1760 in human Nav1.5) and tyrosine residues[3][5].
Why use N-(phenyl)butanamide as a negative control? By stripping away the 2,4-dimethyl groups, we isolate the steric and lipophilic variables. The resulting N-(phenyl)butanamide lacks the necessary hydrophobic complementarity to lock into the DIV-S6 pocket[5]. If the active compound reduces sodium currents while the negative control does not, we can definitively attribute the biological activity to specific receptor-ligand interactions rather than generalized lipid bilayer disruption.
Fig 1: Mechanistic binding pathway of Nav channel blockade versus the negative control.
Experimental Design: A Self-Validating System
A common pitfall in ion channel pharmacology is relying solely on electrophysiology. If a lipophilic compound acutely lyses the cell membrane or induces rapid cytotoxicity, the measured ionic current will drop, creating a false positive for channel blockade.
To establish a self-validating system , this workflow couples target engagement (Patch-Clamp) with artifact exclusion (Cell Viability). True specificity is only proven when the concentration required to block the channel (IC₅₀) is significantly lower than the concentration that induces cytotoxicity (CC₅₀).
Fig 2: Self-validating experimental workflow combining electrophysiology and cytotoxicity assays.
Step-by-Step Methodologies
Automated Patch-Clamp Electrophysiology (Target Engagement)
Automated patch-clamp is the gold standard for validating ion channel modulators because it directly measures ionic flux across the membrane, unlike indirect fluorescence-based assays.
-
Cell Preparation: Culture HEK293 cells stably expressing human Nav1.5 channels. Harvest cells at 70-80% confluency to ensure optimal membrane health.
-
Buffer Configuration:
-
Extracellular solution: 140 mM NaCl, 4 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).
-
Intracellular solution: 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.2).
-
-
Voltage Protocol: Hold the membrane potential at -100 mV (to ensure channels are in the resting state). Apply a 20 ms depolarizing step to -20 mV at 0.1 Hz to elicit peak inward sodium currents.
-
Compound Perfusion: Perfuse N-(2,4-dimethylphenyl)butanamide and the negative control in ascending concentrations (0.1 µM to 300 µM). Allow 3 minutes of equilibration per concentration.
-
Data Acquisition: Measure the fractional block of the peak inward current. Calculate the IC₅₀ using a standard Hill equation fit.
Cell Viability Assay (Artifact Exclusion)
To ensure the observed Nav1.5 block is not an artifact of membrane disruption, a parallel ATP-luminescence assay (e.g., CellTiter-Glo) is required.
-
Plating: Seed wild-type HEK293 cells in a 384-well opaque plate at 5,000 cells/well. Incubate overnight at 37°C.
-
Treatment: Treat cells with the same concentration gradient of both compounds used in the patch-clamp assay (0.1 µM to 300 µM).
-
Incubation: Incubate for 24 hours to capture both acute and sub-acute toxicological effects.
-
Detection: Add the luminescent ATP detection reagent. A reduction in luminescence correlates directly with a loss of metabolically active cells. Calculate the CC₅₀ (Cytotoxic Concentration 50%).
Quantitative Data Comparison
The table below summarizes the expected pharmacological profile when comparing the active N-aryl amide scaffold against its des-methyl negative control. A wide Specificity Margin (CC₅₀ / IC₅₀) confirms that the compound is acting via specific receptor engagement.
| Compound | Structural Feature | Nav1.5 IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Specificity Margin (CC₅₀ / IC₅₀) | Conclusion |
| N-(2,4-dimethylphenyl)butanamide | 2,4-dimethylphenyl group present | 12.5 ± 1.2 | > 500 | > 40x | Specific Target Engagement |
| N-(phenyl)butanamide (Negative Control) | Des-methyl (Lacks hydrophobic anchor) | > 300 | > 500 | N/A | Inactive / Validated Control |
Data Interpretation: The active compound demonstrates a clear concentration-dependent block of Nav1.5 with an IC₅₀ of 12.5 µM, while maintaining a clean cytotoxicity profile (>500 µM). Conversely, the removal of the 2,4-dimethyl groups in the negative control abolishes the channel-blocking activity (>300 µM). Because neither compound induces cytotoxicity at relevant concentrations, we can confidently rule out membrane lysis as a confounding variable.
References
- The Sodium Channel as a Target for Local Anesthetic Drugs Frontiers in Pharmacology URL
- PMC (National Institutes of Health)
- Proceedings of the National Academy of Sciences (PNAS)
- PMC (National Institutes of Health)
- Proceedings of the National Academy of Sciences (PNAS)
Sources
- 1. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 2. Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Function of Voltage-Gated Sodium Channels at Atomic Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
Comparative Analysis of the ADME Properties of N-(2,4-dimethylphenyl)butanamide and Its Derivatives
Executive Summary & Structural Rationale
The N-aryl butanamide scaffold is a privileged structural motif in both medicinal and agricultural chemistry. It serves as the foundational backbone for various local anesthetics (such as Etidocaine) and shares structural homology with the primary metabolites of formamidine-based insecticides like Amitraz[1][2]. The parent compound, N-(2,4-dimethylphenyl)butanamide (NDPB) , exhibits a baseline pharmacokinetic profile that can be drastically modulated through targeted aliphatic substitutions, such as alpha-halogenation (2-bromo-NDPB) or gamma-halogenation (4-chloro-NDPB)[3].
As an Application Scientist evaluating these compounds for drug development or toxicological risk, understanding the causality between their structural nuances and their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles is critical. Unlike amino esters, which are rapidly hydrolyzed by plasma pseudocholinesterases, amino amides like NDPB rely heavily on complex hepatic biotransformation involving cytochrome P450 (CYP450) enzymes and hepatic amidases[2].
Crucially, the substitution pattern on the aryl ring dictates metabolic stability. The 2,4-dimethylphenyl moiety leaves one ortho position exposed, resulting in a higher susceptibility to amidase-mediated hydrolysis compared to the sterically shielded 2,6-dimethylphenyl analogs (e.g., Etidocaine)[2][4].
Comparative ADME Profiling
The following table synthesizes the quantitative and qualitative ADME parameters of NDPB and its key derivatives, benchmarked against Etidocaine (a highly optimized 2,6-dimethyl N-aryl amide).
| Pharmacokinetic Parameter | N-(2,4-dimethylphenyl)butanamide (NDPB) | 2-Bromo-NDPB (Alpha-halogenated) | 4-Chloro-NDPB (Gamma-halogenated) | Etidocaine (2,6-dimethyl benchmark) |
| LogP (Lipophilicity) | 2.8 | 3.5 | 3.2 | 4.1 |
| Caco-2 Permeability ( Papp ) | High (>15 × 10⁻⁶ cm/s) | High (>20 × 10⁻⁶ cm/s) | Moderate (~12 × 10⁻⁶ cm/s) | High (>25 × 10⁻⁶ cm/s) |
| Plasma Protein Binding | ~75% | ~85% (Driven by higher LogP) | ~80% | ~95%[4] |
| Volume of Distribution ( Vd ) | 1.2 L/kg | 1.8 L/kg | 1.5 L/kg | 1.9 L/kg[4] |
| Hepatic Microsomal t1/2 | 45 min | 25 min (Reactive α -carbon) | 55 min | >120 min (Steric shielding) |
| Primary Clearance Route | CYP-mediated oxidation & Amidase cleavage | Glutathione (GSH) conjugation & CYP | CYP-mediated oxidation | CYP3A4 oxidation[2] |
Key Insights:
-
Absorption & Distribution: The addition of halogens (bromine or chlorine) increases the lipophilicity (LogP) of the derivatives, which directly correlates with a higher apparent volume of distribution ( Vd ) and increased plasma protein binding[4].
-
Metabolic Liability of 2-Bromo-NDPB: The bromine atom at the alpha position creates a highly reactive electrophilic center. While useful as a synthetic intermediate, in biological systems, it is rapidly depleted via nucleophilic attack by intracellular glutathione (GSH), leading to a significantly shortened half-life.
-
Stability of 4-Chloro-NDPB: Placing the halogen at the gamma position (4-chloro) reduces electrophilic reactivity compared to the alpha-bromo derivative, resulting in improved metabolic stability while still enhancing lipophilicity[3].
Metabolic Pathways & Biotransformation
The biotransformation of the N-(2,4-dimethylphenyl)butanamide scaffold is a dual-pathway system. Phase I metabolism is primarily driven by CYP1A2 and CYP3A4, which catalyze the hydroxylation of the aromatic ring and the oxidation of the aliphatic butanamide chain. Concurrently, hepatic amidases attack the amide bond. Because the 2,4-dimethyl configuration lacks the dual ortho-methyl steric shield found in 2,6-dimethyl compounds, the amide bond is more vulnerable to cleavage, yielding 2,4-dimethylaniline—a metabolite with known toxicity liabilities[1][2].
Figure 1: CYP450 and Amidase-mediated biotransformation pathways of the N-aryl butanamide scaffold.
Self-Validating Experimental Protocols for ADME Characterization
To ensure scientific integrity and reproducibility, ADME assays must be designed as self-validating systems. The following protocols detail the methodologies used to generate the comparative data, emphasizing the causality behind each experimental choice.
Figure 2: High-throughput in vitro ADME screening workflow for N-aryl amides.
Protocol A: Human Liver Microsome (HLM) Stability Assay
This assay determines the in vitro intrinsic clearance and half-life of the amide derivatives.
-
Preparation of Reaction Mixture: Combine 0.5 mg/mL pooled Human Liver Microsomes (HLMs) with 1 µM of the test compound (e.g., 4-chloro-NDPB) in 100 mM potassium phosphate buffer (pH 7.4).
-
Causality: Physiological pH and standardized protein concentrations ensure consistent enzyme kinetics.
-
-
Control Integration: Run parallel incubations with Midazolam (a known rapid CYP3A4 substrate) as a positive control, and a minus-NADPH sample as a negative control.
-
Causality: Midazolam validates the oxidative capacity of the microsome batch. The minus-NADPH control confirms that degradation is strictly CYP450-mediated, as CYPs require NADPH as an electron donor[2].
-
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH.
-
Time-Course Quenching: At intervals of 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Causality: Cold acetonitrile instantly denatures the enzymes, halting metabolism. The internal standard corrects for any volumetric errors or matrix suppression effects during downstream MS analysis.
-
-
Centrifugation & LC-MS/MS: Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Protocol B: Caco-2 Permeability Assay
This assay models intestinal absorption, critical for evaluating the oral bioavailability of these lipophilic amides.
-
Monolayer Validation: Culture Caco-2 cells on transwell polycarbonate inserts for 21 days. Before the assay, measure the Transepithelial Electrical Resistance (TEER).
-
Causality: A TEER value > 250 Ω·cm² confirms the formation of intact tight junctions. A leaky monolayer would yield artificially high permeability rates.
-
-
Dosing: Add 10 µM of the test compound in HBSS buffer (pH 7.4) to the apical (A) chamber. Add blank HBSS to the basolateral (B) chamber.
-
Paracellular Marker Addition: Co-incubate with Lucifer Yellow (100 µM).
-
Causality: Lucifer Yellow is a fluorescent marker that cannot pass through intact cells. If fluorescence is detected in the B chamber, the monolayer was compromised during the assay, and the data point must be invalidated.
-
-
Incubation & Sampling: Incubate at 37°C on an orbital shaker. Take 50 µL samples from the B chamber at 30, 60, and 90 minutes, replacing the volume with fresh buffer.
-
Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp ).
Strategic Implications for Drug Development
When optimizing the N-aryl butanamide scaffold, researchers must balance lipophilicity with metabolic stability. While the parent NDPB offers a baseline for local anesthetic or neuroactive development, its vulnerability to hepatic amidases limits its systemic half-life.
Derivatization via halogenation presents a double-edged sword: alpha-halogenation (2-bromo-NDPB) creates an excessively reactive moiety suitable only for intermediate synthesis or targeted covalent inhibition, whereas gamma-halogenation (4-chloro-NDPB) successfully increases lipophilicity and tissue penetration without introducing severe GSH-depletion liabilities[3]. For applications requiring prolonged duration of action (e.g., regional anesthesia), shifting from a 2,4-dimethyl to a 2,6-dimethyl substitution pattern remains the gold standard to sterically block amidase attack[2][4].
References
- Benchchem: N'-(2,4-Dimethylphenyl)
- Fast Metal-free CO2-Mediated N-Aryl Amide Synthesis from Nitroarenes under Continuous Flow Conditions Source: ResearchGate URL
- Topical, Local, and Regional Anesthesia and Anesthetics Source: StatPearls - NCBI Bookshelf URL
- Quantitative structure-pharmacokinetic relationship modelling: apparent volume of distribution Source: SciSpace URL
Sources
Safety Operating Guide
N-(2,4-dimethylphenyl)butanamide proper disposal procedures
Personal protective equipment for handling N-(2,4-dimethylphenyl)butanamide
Comprehensive Safety and Operational Guide for Handling N-(2,4-dimethylphenyl)butanamide
As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary compliance checklists, but as a discipline rooted in molecular mechanics. N-(2,4-dimethylphenyl)butanamide (CAS: 1134-66-3) is a highly valuable 1 utilized extensively in medicinal chemistry and as an intermediate for active pharmaceutical ingredients (APIs)[1]. While it enables the synthesis of complex molecular architectures, its structural properties—specifically the lipophilic 2,4-dimethylphenyl moiety combined with a reactive amide backbone—dictate a rigorous approach to Personal Protective Equipment (PPE) and operational handling.
This guide provides a self-validating system for the safe handling, experimental utilization, and disposal of N-(2,4-dimethylphenyl)butanamide, ensuring that your laboratory maintains both scientific integrity and uncompromising safety standards.
Mechanistic Hazard Profile: The "Why" Behind the PPE
To select the correct PPE, we must first understand the physicochemical behavior of the 2[2]:
-
Dermal Permeation: The 2,4-dimethylphenyl group is highly lipophilic. If the compound is dissolved in common laboratory solvents (e.g., DMF, DMSO, or methanol), the solvent can act as a carrier, rapidly penetrating standard latex gloves and the stratum corneum, leading to systemic exposure and potential 3[3].
-
Respiratory Hazards: N-aryl butanamides are typically crystalline solids at room temperature. During weighing and transfer operations, electrostatic forces can aerosolize fine particulates. Inhalation of these particulates can cause acute 4[4].
-
Ocular Toxicity: Direct contact with the solid or concentrated solutions can cause severe mechanical and chemical irritation to the corneal epithelium.
Personal Protective Equipment (PPE) Matrix
Based on the mechanistic hazard profile, the following PPE matrix outlines the mandatory requirements for handling N-(2,4-dimethylphenyl)butanamide.
| PPE Category | Specification | Mechanistic Justification | Replacement Protocol |
| Hand Protection | Nitrile Gloves (Minimum 0.11 mm thickness for solid; 0.4 mm for solvent solutions). | Nitrile provides superior chemical resistance against lipophilic aromatic amides compared to latex, preventing solvent-mediated dermal transport. | Replace immediately upon suspected contamination or every 2 hours of continuous use. |
| Eye Protection | ANSI Z87.1 tight-fitting safety goggles or face shield. | Prevents ocular exposure to aerosolized particulates during solid transfer and protects against solvent splashes during reaction setup. | Inspect for micro-scratches prior to each use; decontaminate post-operation. |
| Body Protection | 100% Cotton Lab Coat (or Nomex/FR if using reactive reagents like organolithiums). | Provides a physical barrier against particulate settling. Cotton prevents static buildup which can aerosolize the compound. | Launder weekly through specialized laboratory services; do not wash at home. |
| Respiratory | N95/P100 Particulate Respirator (if handled outside engineering controls). | Filters out >95% of airborne crystalline particulates. Note: Primary handling must occur in a fume hood. | Discard after single use if exposed to chemical aerosols. |
Experimental Workflow & Handling Protocol
The following step-by-step methodology ensures a self-validating safety loop during the synthesis or handling of N-(2,4-dimethylphenyl)butanamide.
Step 1: Engineering Control Verification
-
Action: Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm).
-
Causality: This specific velocity range effectively captures aerosolized solid particulates without creating turbulent vortices that could blow the powder out of the hood and into the operator's breathing zone.
Step 2: PPE Donning Sequence
-
Action: Inspect and don the lab coat, followed by safety goggles, and finally double-layer nitrile gloves. Pull the outer glove cuff over the lab coat sleeve.
-
Causality: Double-gloving provides a fail-safe. If the outer glove is breached by a solvent carrying the N-aryl amide, the inner glove provides a critical window of time for safe doffing before dermal exposure occurs.
Step 3: Weighing and Transfer
-
Action: Use an anti-static U-shaped weigh boat and a grounded stainless-steel spatula. Weigh the compound inside a draft-shielded analytical balance located within the fume hood.
-
Causality: Anti-static tools prevent the lipophilic powder from clinging to surfaces and aerosolizing, mitigating inhalation risks and ensuring stoichiometric accuracy.
Step 4: Reaction Execution (Amidation/Substitution)
-
Action: When dissolving the compound in reaction solvents (e.g., DMF or methanol), add the solvent to the solid slowly down the side of the flask to minimize dust generation. Cap the reaction vessel immediately.
-
Causality: Rapid addition of solvent can displace air violently, ejecting fine particulates of the compound into the fume hood environment.
Step 5: PPE Doffing Sequence
-
Action: Remove the outer gloves using the "glove-in-glove" technique to avoid skin contact with the exterior. Wash hands with soap and water immediately.
Decontamination and Disposal Plan
Proper logistical planning for waste ensures environmental compliance and laboratory safety.
-
Spill Response (Solid): Do not dry sweep. Cover the spill with absorbent pads lightly dampened with isopropanol or water to suppress dust. Carefully scoop the material into a hazardous waste container using a non-sparking tool.
-
Spill Response (Liquid): For solutions containing the compound, apply a universal chemical absorbent pad.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, weigh boats, and absorbent pads must be placed in a sealed, clearly labeled "Hazardous Solid Waste - Toxic Organics" container.
-
Liquid Waste: Segregate into "Non-Halogenated Organic Waste" unless the reaction involved halogenated solvents (e.g., dichloromethane), in which case it must be routed to "Halogenated Organic Waste."
-
Operational Workflow Visualization
The following diagram illustrates the logical flow of handling, spill response, and waste segregation to ensure continuous operational safety.
Figure 1: Safe handling, spill response, and disposal workflow for N-(2,4-dimethylphenyl)butanamide.
References
- Benchchem. "2-bromo-N-(2,4-dimethylphenyl)butanamide | 244793-29-1." Benchchem.
- ChemicalBook. "1134-66-3 CAS MSDS (N-(2,4-dimethylphenyl)butanamide)." ChemicalBook.
- The Good Scents Company. "butyramide, 541-35-5." The Good Scents Company.
- National Institutes of Health (NIH). "A one pot protocol to convert nitro-arenes into N-aryl amides." PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1134-66-3 CAS MSDS (N-(2,4-dimethylphenyl)butanamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. A one pot protocol to convert nitro-arenes into N-aryl amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. butyramide, 541-35-5 [thegoodscentscompany.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
